molecular formula C20H25N7O6 B12053916 Levomefolic acid-13C5

Levomefolic acid-13C5

Katalognummer: B12053916
Molekulargewicht: 464.42 g/mol
InChI-Schlüssel: ZNOVTXRBGFNYRX-MWKWNXLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Levomefolic acid-13C5 is a useful research compound. Its molecular formula is C20H25N7O6 and its molecular weight is 464.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H25N7O6

Molekulargewicht

464.42 g/mol

IUPAC-Name

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1

InChI-Schlüssel

ZNOVTXRBGFNYRX-MWKWNXLESA-N

Isomerische SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O

Kanonische SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Cellular Journey of 13C5-Labeled Levomefolic Acid: A Technical Guide to Tracking its Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated biological fate of 5-methyl-13C5-tetrahydrofolate (Levomefolic acid-13C5), a stable isotope-labeled form of the primary active folate, in cellular models. In the absence of direct, published quantitative data on the cellular metabolism of this specific isotopologue, this document outlines the expected metabolic pathways, provides detailed protocols for its tracking, and presents template data tables for researchers to populate. The guide is intended to serve as a foundational resource for designing and executing in vitro studies to elucidate the cellular uptake, conversion, and downstream metabolic integration of levomefolic acid.

Introduction: The Significance of Levomefolic Acid

Levomefolic acid (L-5-methyltetrahydrofolate or L-5-MTHF) is the predominant and most biologically active form of folate in human plasma.[1] It serves as a critical cofactor in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA), the regulation of gene expression, and the metabolism of amino acids.[1][2] Unlike synthetic folic acid, levomefolic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) and can directly enter the folate metabolic cycle.[3] The use of stable isotope-labeled levomefolic acid, such as the 13C5 variant, provides a powerful tool to trace its path through these intricate cellular processes, allowing for precise quantification of its uptake and conversion without the confounding presence of endogenous folates.

Anticipated Cellular Transport and Metabolism

The journey of this compound within a cell begins with its transport across the cell membrane and culminates in the donation of its 13C-labeled one-carbon unit to various biosynthetic pathways.

Cellular Uptake

Levomefolic acid is transported into cells primarily through three mechanisms:

  • Reduced Folate Carrier (RFC/SLC19A1): This is the primary, widely expressed transporter for reduced folates like levomefolic acid.[4]

  • Proton-Coupled Folate Transporter (PCFT/SLC46A1): This transporter is most active at an acidic pH.[4]

  • Folate Receptors (FRα, FRβ): These receptors mediate uptake via endocytosis and are often overexpressed in certain cancer cells.[5]

Once inside the cell, this compound is expected to be retained through polyglutamation, a process where additional glutamate residues are added by the enzyme folylpolyglutamate synthetase (FPGS).[4] This modification increases the molecule's size and negative charge, effectively trapping it within the cell.

The One-Carbon Metabolic Cycle

The core function of levomefolic acid is to donate its methyl group in the methionine synthase reaction. The anticipated pathway for the 13C5-labeled molecule is as follows:

  • Methionine Synthesis: In a vitamin B12-dependent reaction, methionine synthase catalyzes the transfer of the 13C-labeled methyl group from 13C5-L-5-MTHF to homocysteine, producing 13C-methionine and 13C5-tetrahydrofolate (THF).[1]

  • Formation of Other Folate Vitamers: The resulting 13C5-THF becomes a substrate for a series of enzymatic reactions to form other one-carbon donors, including 13C5-5,10-methylenetetrahydrofolate and 13C5-10-formyltetrahydrofolate.

  • Nucleotide Synthesis: The 13C-labeled one-carbon units are then incorporated into the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. This process is crucial for DNA replication and repair.

The central metabolic role of levomefolic acid is depicted in the following pathway diagram.

Folate_Metabolism cluster_0 Extracellular Space cluster_1 Intracellular Space 13C5_L5MTHF_ext This compound 13C5_L5MTHF_int This compound 13C5_L5MTHF_ext->13C5_L5MTHF_int RFC, PCFT, FR 13C5_THF Tetrahydrofolate-13C5 13C5_L5MTHF_int->13C5_THF Methionine Synthase (B12-dependent) 13C5_5_10_Methylene_THF 5,10-Methylene-THF-13C5 13C5_THF->13C5_5_10_Methylene_THF 13C5_5_10_Methylene_THF->13C5_THF 13C5_10_Formyl_THF 10-Formyl-THF-13C5 13C5_5_10_Methylene_THF->13C5_10_Formyl_THF Thymidylate_Synth Thymidylate Synthesis 13C5_5_10_Methylene_THF->Thymidylate_Synth Purine_Synth Purine Synthesis 13C5_10_Formyl_THF->Purine_Synth Homocysteine Homocysteine Methionine_13C Methionine-13C Homocysteine->Methionine_13C Methionine Synthase

Caption: Anticipated metabolic pathway of this compound.

Experimental Protocols

To investigate the biological fate of this compound, a series of well-defined experiments are required. The following protocols are adapted from established methods for folate analysis.[6][7]

Cell Culture and Labeling
  • Cell Seeding: Plate the cellular model of choice (e.g., HeLa, MCF-7, or primary cells) in appropriate growth medium and allow them to adhere and reach approximately 70-80% confluency.

  • Folate Depletion (Optional): To enhance the uptake of the labeled compound, culture cells in a folate-deficient medium for 24-48 hours prior to the experiment.

  • Labeling: Replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 nM).

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uptake and metabolism.

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of folate species is challenging due to their instability.[6] The following extraction and stabilization protocol is recommended.

  • Cell Harvesting: At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Derivatization: Immediately lyse the cells by adding 0.5 mL of an ice-cold extraction solution (80% methanol containing 30 mM NaCNBD3, 0.2% formaldehyde-13C,d2, and 0.1% acetic acid).[6] This step simultaneously extracts the folates and derivatizes them for stability.

  • Incubation: Incubate the samples on ice for 60 minutes.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 5 minutes to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant containing the stabilized folate derivatives to a new tube for analysis.

The general workflow for sample preparation and analysis is illustrated below.

Experimental_Workflow Start Cell Culture with This compound Harvest Cell Harvesting & Washing Start->Harvest Lysis Lysis & Derivatization Harvest->Lysis Centrifuge Centrifugation Lysis->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

References

Technical Guide: Levomefolic Acid-¹³C₅ as a Tracer for One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing Levomefolic acid-¹³C₅ as a stable isotope tracer to investigate the dynamics of one-carbon metabolism.

Introduction: The Central Role of One-Carbon Metabolism and Isotopic Tracers

One-carbon (1C) metabolism is a complex network of biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (such as serine and methionine), and for methylation reactions that are critical for DNA, RNA, and protein function.[1] This metabolic network is fundamental to cellular proliferation, maintenance, and epigenetic regulation.[2][3][4] The biologically active form of folate, Levomefolic acid (also known as L-5-methyltetrahydrofolate or L-5-MTHF), is a crucial coenzyme in these pathways, acting as a carrier for one-carbon units.[5][6][7]

Dysregulation of one-carbon metabolism has been implicated in a variety of diseases, including cancer and neurological disorders, making it a significant area of research for therapeutic development.[1] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through these metabolic pathways, offering a detailed snapshot of cellular metabolism in real-time.[1][8]

Levomefolic acid-¹³C₅ is a stable isotope-labeled version of L-5-MTHF, where five carbon atoms are replaced with the heavy isotope ¹³C.[5] When introduced into a biological system, this tracer allows for the precise tracking of the folate molecule and its one-carbon units as they are incorporated into various downstream metabolites.[5][6] By using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can measure the extent and pattern of ¹³C enrichment, providing invaluable insights into the activity and regulation of one-carbon metabolism under different physiological or pathological conditions.[6][9] The use of stable isotopes like ¹³C provides a safe and robust alternative to radioactive tracers for in vivo and in vitro studies.[5]

Visualizing Metabolic Pathways and Experimental Workflows

Understanding the flow of the ¹³C₅-label through the metabolic network is key to designing and interpreting tracer experiments. The following diagrams illustrate the core pathways and a typical experimental workflow.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF DHF DHF THF->DHF TS MethyleneTHF 5,10-Methylene-THF MethyleneTHF->THF dTMP Synthesis MethylTHF 5-Methyl-THF (Levomefolic Acid-¹³C₅) MethyleneTHF->MethylTHF MTHFR dUMP dUMP MethyleneTHF->dUMP HCY Homocysteine MethylTHF->HCY ¹³C-Methyl Group Transfer DHF->THF DHFR Serine Serine Serine->MethyleneTHF +¹C unit Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT MET Methionine HCY->MET MS SAM SAM MET->SAM MAT SAH SAH SAM->SAH Methylation Reactions (DNA, RNA, etc.) SAH->HCY SAHH dTMP dTMP

Caption: One-carbon metabolism pathway showing the folate and methionine cycles.[6]

Experimental_Workflow cluster_labeling cluster_extraction cluster_analysis A Cell Seeding & Growth (e.g., in 6-well plates) B Prepare Labeling Medium (Folate-free medium + Levomefolic Acid-¹³C₅) C Remove old medium, wash cells with PBS B->C D Add Labeling Medium & Incubate (Time-course) C->D E Quench Metabolism (Wash with ice-cold PBS) D->E D->E F Metabolite Extraction (e.g., 80% Methanol, -80°C) E->F G Collect Supernatant (Centrifuge to pellet debris) F->G H LC-MS/MS Analysis (Quantify isotopologues) G->H G->H I Data Processing (Determine Mass Isotopomer Distributions - MIDs) H->I J Metabolic Flux Analysis (Calculate reaction rates) I->J

Caption: General experimental workflow for a ¹³C tracer experiment.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing experiments using Levomefolic acid-¹³C₅. These protocols are generalized and may require optimization based on the specific cell line and experimental objectives.

Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cell lines.[5][6]

Materials:

  • Mammalian cells of interest

  • Folate-free cell culture medium (e.g., RPMI-1640, DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize endogenous folates

  • Levomefolic acid-¹³C₅ (calcium salt)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach the desired confluency (typically 70-80%).[5]

  • Folate Depletion (Optional but Recommended): To enhance tracer incorporation, culture cells in folate-free medium supplemented with dFBS for 24 hours prior to the experiment.

  • Prepare Labeling Medium: Prepare fresh folate-free medium supplemented with dFBS and a known concentration of Levomefolic acid-¹³C₅. A typical concentration range to test is 10-100 nM.[6]

  • Tracer Introduction: Remove the existing culture medium, wash the cells once with pre-warmed sterile PBS, and add the pre-warmed labeling medium.[5]

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.[6]

Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.[6]

Materials:

  • Ice-cold PBS

  • Extraction Solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C[6]

Procedure:

  • Quench Metabolism: At each time point, aspirate the labeling medium. Immediately place the culture plate on dry ice to rapidly quench metabolic activity.[6]

  • Wash: Wash the cells quickly with ice-cold PBS to remove any remaining extracellular tracer.[5]

  • Extraction: Add a sufficient volume of the -80°C extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[1]

  • Cell Lysis: Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis.[1]

  • Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][5]

  • Protein Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.[6]

  • Clarification: Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[1][5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.[1]

  • Storage: The metabolite extracts can be dried under a stream of nitrogen and stored at -80°C until LC-MS/MS analysis.[5]

Sample Preparation and LC-MS/MS Analysis

This protocol provides a general framework for the analysis of ¹³C-labeled metabolites.

Materials:

  • Internal standards (optional, for absolute quantification)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

Procedure:

  • Reconstitution: If samples were dried, reconstitute them in a suitable solvent compatible with the LC-MS method.

  • Internal Standard Spiking: For accurate quantification, an internal standard mixture containing known concentrations of other ¹³C-labeled species can be added.[5]

  • LC-MS/MS Analysis: Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.[1]

    • Chromatography: Use a reversed-phase C18 column suitable for separating polar metabolites. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a suitable gradient.[1]

    • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues (e.g., M+1, M+2, M+3, etc.) of each metabolite of interest.[6] Positive ion mode Electrospray Ionization (ESI) is commonly used for folates.[10]

Data Presentation and Interpretation

Quantitative data from Levomefolic acid-¹³C₅ tracer experiments should be summarized in a clear, structured format to facilitate analysis and comparison.

Mass Isotopomer Distribution (MID)

The primary output of a ¹³C tracer experiment is the Mass Isotopomer Distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).[5]

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Serine after 24h Labeling (Data is for illustrative purposes only)

IsotopologueFractional Abundance (%) (Control)Fractional Abundance (%) (Treated)
M+095.2 ± 2.175.8 ± 3.4
M+14.1 ± 0.518.9 ± 2.2
M+20.7 ± 0.15.3 ± 0.8

Data are presented as mean ± standard deviation (n=3). M+0 represents the unlabeled metabolite, while M+1 and M+2 represent the incorporation of one and two ¹³C atoms, respectively, originating from the ¹³C-methyl group of Levomefolic acid-¹³C₅ via the serine hydroxymethyltransferase (SHMT) reaction.

Relative Abundance of Labeled Metabolites

A simplified way to visualize the effect of a treatment or condition is to compare the total fraction of labeled metabolites.

Table 2: Relative Abundance of Labeled Downstream Metabolites (Data is for illustrative purposes only, representing the sum of all labeled isotopologues at 24 hours)

MetaboliteCondition A: % LabeledCondition B: % Labeled
Methionine15.6 ± 1.832.4 ± 2.9
Serine4.8 ± 0.724.2 ± 3.1
dTMP8.2 ± 1.119.5 ± 2.5

Data are presented as mean ± standard deviation (n=3). An increase in the percentage of labeled metabolites in Condition B suggests an increased flux through the one-carbon metabolic pathways.[6]

Metabolic Flux Analysis

The measured MIDs are used in conjunction with a stoichiometric model of the metabolic network to calculate intracellular fluxes.[5] This computational analysis provides quantitative rates for the reactions within one-carbon metabolism, offering deep insights into how cellular metabolism adapts to various perturbations.[8] This step typically requires specialized software and expertise in metabolic modeling.[8][11]

Conclusion

Levomefolic acid-¹³C₅ tracer experiments provide a robust and powerful methodology for dissecting the complexities of one-carbon metabolism.[1][6] By enabling the quantitative measurement of metabolic fluxes, this technique offers unparalleled insights into the dynamic regulation of pathways crucial for health and disease.[6] The detailed protocols and data presentation guidelines provided in this document offer a comprehensive framework for researchers to design, execute, and interpret these sophisticated experiments effectively.

References

Understanding the In Vitro Stability of Levomefolic Acid-13C5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a crucial coenzyme in one-carbon metabolism. This intricate network of biochemical reactions is fundamental for the synthesis of nucleotides (DNA and RNA), the regulation of methylation reactions impacting epigenetics and neurotransmitter synthesis, and the metabolism of amino acids. Levomefolic acid-13C5 is a stable, isotopically labeled analogue of levomefolic acid, widely used as an internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of folates in biological matrices.[1] The integrity of such analytical data is contingent upon the stability of the internal standard throughout the experimental process.

This technical guide provides a comprehensive overview of the in vitro stability of this compound. While specific stability data for the 13C5-labeled variant is not extensively published, the isotopic labeling is not expected to significantly alter the chemical stability of the molecule.[2] Therefore, this guide synthesizes data from studies on the non-labeled L-5-methyltetrahydrofolate (L-5-MTHF) to provide a robust understanding of its stability profile under various in vitro conditions, including the influence of pH, temperature, light, and oxidative stress.

Core Stability Profile of Levomefolic Acid

Levomefolic acid is inherently an unstable molecule, susceptible to degradation, primarily through oxidation.[3][4] The rate of degradation is significantly influenced by several environmental factors. The primary degradation pathway involves the oxidation of the tetrahydrofolate ring system, leading to the formation of various degradation products.

Key Degradation Products:

Under various stress conditions, the main degradation products of L-5-MTHF include:

  • 5-Methyldihydrofolate (5-MDHF): An initial oxidation product.[2]

  • p-Aminobenzoyl-L-glutamic acid (PABG): Formed by the cleavage of the C9-N10 bond.[5]

  • 4a-hydroxy-5-methyltetrahydrofolate (hmTHF): An oxidation product.[2]

The degradation of L-5-MTHF generally follows first-order reaction kinetics.[6][7]

Quantitative Stability Data

The following tables summarize the stability of L-5-MTHF under various in vitro conditions, serving as a reliable proxy for the stability of this compound.

Table 1: Stability of L-5-MTHF Under Different Temperature and Oxygen Conditions

Temperature (°C)ConditionDurationRetention Rate (%)Reference
85Dark, Nitrogen Flushed15 min72.86 ± 2.15[3]
85Dark, Air15 min17.29 ± 1.24[3]
100Dark, Nitrogen Flushed15 min42.76 ± 3.19[3]
65-3.5 min74.96 ± 1.28[4]
-20Darkup to 2 weeks85 - 115[8]
4Darkup to 2 weeks85 - 115[8]
Room TemperatureDarkup to 3 days85 - 115[8]
37Dark-Unstable[8]

Table 2: Stability of L-5-MTHF Under Different Light Conditions

Temperature (°C)Light ConditionDurationRetention Rate (%)Reference
85Light15 min58.45 ± 1.16[3]
85Dark15 min72.86 ± 2.15[3]

Table 3: pH Stability of L-5-MTHF

pHTreatmentStabilityReference
2 - 10Heat treatment (100°C for 10 min)Relatively Stable[1]
4 - 8Incubation (37°C for 2 h)Stable[1]
Neutral (7.0)Thermal TreatmentHighest Stability[9]
Alkaline (9.2)Thermal TreatmentHighest Stability[9]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the in vitro stability of this compound. The following protocols are composite methodologies based on published literature for folate stability testing.

Protocol 1: Thermal Stability Assessment

Objective: To determine the stability of this compound at different temperatures.

Materials:

  • This compound stock solution (concentration to be determined based on analytical method sensitivity).

  • Phosphate buffer (0.1 M, pH 7.0).

  • Heating block or water bath.

  • Amber glass vials.

  • Nitrogen gas source.

  • HPLC or UPLC-MS/MS system.

Methodology:

  • Prepare a working solution of this compound in phosphate buffer.

  • For anaerobic conditions, flush the vials and the working solution with nitrogen gas for 10 minutes.[3]

  • Aliquot the working solution into amber glass vials.

  • Expose the vials to different temperatures (e.g., 65°C, 85°C, 100°C) for a defined period (e.g., 15 minutes).[3]

  • Include a control sample stored at a reference temperature (e.g., 4°C).

  • After the incubation period, immediately cool the samples on ice to stop any further degradation.

  • Analyze the remaining concentration of this compound using a validated HPLC or UPLC-MS/MS method.

  • Calculate the retention rate as a percentage of the initial concentration.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound working solution.

  • Transparent and amber glass vials.

  • A calibrated light source providing a specific illumination (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH Q1B guidelines).[10]

  • HPLC or UPLC-MS/MS system.

Methodology:

  • Aliquot the this compound working solution into both transparent and amber (as a dark control) glass vials.

  • Expose the transparent vials to the light source for a defined duration.[3]

  • Maintain the amber vials under the same temperature conditions but protected from light.

  • At predetermined time points, withdraw aliquots from both sets of vials.

  • Analyze the concentration of this compound in all samples.

  • Compare the degradation in the light-exposed samples to the dark control.

Protocol 3: pH Stability Assessment

Objective: To assess the stability of this compound across a range of pH values.

Materials:

  • This compound working solution.

  • A series of buffers with different pH values (e.g., pH 2, 4, 7, 10).[1]

  • Amber glass vials.

  • HPLC or UPLC-MS/MS system.

Methodology:

  • Prepare solutions of this compound in each of the different pH buffers.

  • Aliquot these solutions into amber glass vials.

  • Incubate the vials at a constant temperature (e.g., 37°C or room temperature) for a specified period (e.g., 2 hours).[1]

  • Include a time-zero sample for each pH.

  • At the end of the incubation, analyze the concentration of this compound in each sample.

  • Determine the stability at each pH by comparing the final concentration to the initial concentration.

Mandatory Visualizations

Folate and Methionine Cycle Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate Tetrahydrofolate->MethyleneTHF Levomefolic_acid Levomefolic Acid (5-Methyl-THF) MethyleneTHF->Levomefolic_acid MTHFR Levomefolic_acid->Tetrahydrofolate MS (Vit B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_acceptor Methyl Acceptor (DNA, proteins, etc.) SAM->Methyl_acceptor SAH->Homocysteine SAHH Methylated_product Methylated Product Methyl_acceptor->Methylated_product

Folate and Methionine Cycle Pathway

In_Vitro_Stability_Workflow Prep Prepare this compound Working Solution Stress Expose to Stress Conditions (Temp, Light, pH, Oxygen) Prep->Stress Sampling Collect Samples at Pre-defined Time Points Stress->Sampling Temp Temperature Stress->Temp Light Light Stress->Light pH pH Stress->pH Oxygen Oxygen Stress->Oxygen Quench Quench Degradation (e.g., Cooling on Ice) Sampling->Quench Analysis Analyze by LC-MS/MS Quench->Analysis Data Calculate Remaining Percentage and Degradation Rate Analysis->Data

References

A Technical Guide to the Uptake and Distribution of Levomefolic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Levomefolic acid-¹³C₅ (calcium), a stable isotope-labeled form of the active folate L-5-methyltetrahydrofolate, for metabolic tracing and quantitative bioanalysis. This guide details the cellular uptake mechanisms, metabolic pathways, and established experimental protocols essential for leveraging this powerful tool in research and drug development.

Introduction to Levomefolic Acid and its ¹³C₅ Isotope

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate (Vitamin B9). It is the predominant form found in circulation and is transported across cell membranes and the blood-brain barrier for use in essential metabolic processes.[1][2][3] Unlike synthetic folic acid, levomefolic acid does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active.[1] It serves as a critical coenzyme in one-carbon metabolism, a network of reactions vital for the synthesis of nucleotides (DNA and RNA), amino acid metabolism, and methylation reactions.[4][5]

The stable isotope-labeled version, Levomefolic acid-¹³C₅, contains five carbon-13 atoms, creating a tracer that allows for the precise tracking of its metabolic fate.[5] This makes it an invaluable tool for metabolic flux analysis (MFA) and as an internal standard for accurate quantification in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Cellular Uptake and Transport Mechanisms

The transport of levomefolic acid across biological membranes is a mediated process due to its hydrophilic nature.[8] Three primary transport systems are responsible for its cellular uptake:

  • Reduced Folate Carrier (RFC; SLC19A1): This is a major folate transport system in most cells, functioning as an anion exchanger.[8][9]

  • Proton-Coupled Folate Transporter (PCFT; SLC46A1): This transporter is crucial for folate absorption in the small intestine and operates optimally at a low pH.[2][3][8]

  • Folate Receptors (FRα and FRβ): These are high-affinity receptors that internalize folates via endocytosis.[8][10]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LMA_ext Levomefolic Acid (L-5-MTHF) RFC RFC (SLC19A1) LMA_ext->RFC Anion Exchange PCFT PCFT (SLC46A1) LMA_ext->PCFT H+ Coupled FR FRα / FRβ LMA_ext->FR Endocytosis LMA_int Levomefolic Acid (L-5-MTHF) RFC->LMA_int PCFT->LMA_int Endosome Endosome FR->Endosome Endosome->LMA_int Release cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_synthesis Biosynthesis LMA Levomefolic Acid (5-MTHF) THF Tetrahydrofolate (THF) LMA->THF Methionine Synthase (Vit B12) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines DHF Dihydrofolate (DHF) DHF->THF DHFR MethyleneTHF->DHF Pyrimidines Pyrimidine Synthesis MethyleneTHF->Pyrimidines HCY Homocysteine MET Methionine HCY->MET SAM SAM MET->SAM SAH SAH SAM->SAH Methylation Reactions SAH->HCY A 1. Cell Culture (Folate-free medium) B 2. Isotopic Labeling (Add Levomefolate-¹³C₅) A->B C 3. Time-Course Incubation B->C D 4. Quench Metabolism (e.g., Dry Ice / Cold PBS) C->D E 5. Metabolite Extraction (e.g., 80% Methanol) D->E F 6. Sample Preparation (Centrifugation, Supernatant Collection) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Interpretation (Mass Isotopomer Distribution) G->H cluster_ppt PPT Workflow cluster_spe SPE Workflow Start Plasma/Serum Sample Spike Spike with Levomefolate-¹³C₅ (IS) Start->Spike PPT_node Protein Precipitation (PPT) Spike->PPT_node SPE_node Solid-Phase Extraction (SPE) Spike->SPE_node End Analyze via LC-MS/MS AddSolvent Add Cold Acetonitrile (+ Antioxidant) Vortex Vortex & Centrifuge AddSolvent->Vortex CollectSupernatant Collect Supernatant Vortex->CollectSupernatant Evap Evaporate & Reconstitute CollectSupernatant->Evap Evap->End Pretreat Pre-treatment (PPT) Condition Condition Cartridge Pretreat->Condition Load Load Sample Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Folates Wash->Elute Evap2 Evaporate & Reconstitute Elute->Evap2 Evap2->End

References

Unlocking Cellular Metabolism: A Technical Guide to Levomefolic Acid-13C5 for Studying Folate-Dependent Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a cornerstone of cellular metabolism, playing a pivotal role in one-carbon (1C) transfer reactions. These reactions are fundamental to a host of critical cellular processes, including the biosynthesis of nucleotides (the building blocks of DNA and RNA), the metabolism of amino acids, and the regulation of methylation, which impacts epigenetics and neurotransmitter synthesis.[1] Dysregulation of these folate-dependent pathways is implicated in a range of pathologies, from developmental disorders to cancer and neurodegenerative diseases.[2] Understanding the intricate dynamics of folate metabolism is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.

Stable isotope tracing, utilizing compounds like Levomefolic acid-13C5, offers a powerful and safe alternative to radioactive tracers for dissecting these complex metabolic networks.[3] By introducing this labeled form of the active folate into a biological system, researchers can precisely track the journey of the five carbon-13 atoms through the interconnected folate and methionine cycles. This technique, known as Metabolic Flux Analysis (MFA), provides a quantitative snapshot of the rates (fluxes) of metabolic reactions, offering unparalleled insights into the operational status of these pathways under various physiological and pathological conditions. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for leveraging this compound in the study of folate-dependent pathways.

Core Principles of 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the flow of atoms through metabolic pathways. When combined with a stable isotope tracer like this compound, it becomes 13C-MFA. The core of this technique lies in reaching an "isotopic steady state," where the isotopic labeling of intracellular metabolites becomes constant over time.[3] By measuring the distribution of the 13C label in downstream metabolites, researchers can deduce the relative activity of different metabolic routes.[3]

The key output of a 13C-MFA experiment is the Mass Isotopomer Distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue—molecules of the same compound that differ only in their isotopic composition. This data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes.[3]

Folate-Dependent Signaling Pathways

Levomefolic acid (as 5-methyltetrahydrofolate or 5-CH3-THF) is a central molecule in the interconnected folate and methionine cycles. These cycles are responsible for generating one-carbon units for various biosynthetic and methylation reactions.

Folate_and_Methionine_Cycles cluster_biosynthesis Biosynthesis Levomefolic_acid_13C5 This compound (5-Methyl-THF-13C5) THF_13C5 Tetrahydrofolate (THF-13C5) Levomefolic_acid_13C5->THF_13C5 MS Homocysteine Homocysteine 5_10_Methylene_THF_13C5 5,10-Methylene-THF-13C5 THF_13C5->5_10_Methylene_THF_13C5 SHMT Serine_13C Serine-13C THF_13C5->Serine_13C Glycine Purines_13C Purines-13C THF_13C5->Purines_13C 10-Formyl-THF 5_10_Methylene_THF_13C5->Levomefolic_acid_13C5 MTHFR DHF_13C5 Dihydrofolate (DHF-13C5) 5_10_Methylene_THF_13C5->DHF_13C5 TS Thymidylate_13C Thymidylate-13C 5_10_Methylene_THF_13C5->Thymidylate_13C dUMP DHF_13C5->THF_13C5 DHFR Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases DNA_RNA_Proteins DNA, RNA, Proteins SAM->DNA_RNA_Proteins Methylation SAH->Homocysteine SAHH Homocysteine->Methionine Glycine_13C Glycine-13C Serine_13C->Glycine_13C

Caption: Interconnected Folate and Methionine Cycles.

Experimental Workflow for Metabolic Flux Analysis

A typical 13C-MFA experiment using this compound involves several key stages, from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (Folate-free medium) Isotopic_Labeling 2. Isotopic Labeling (Introduce this compound) Cell_Culture->Isotopic_Labeling Metabolite_Quenching 3. Metabolite Quenching (Rapidly halt metabolism) Isotopic_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., with cold methanol) Metabolite_Quenching->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis (Quantify labeled metabolites) Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis (Determine Mass Isotopomer Distributions) LC_MS_Analysis->Data_Analysis Flux_Calculation 7. Metabolic Flux Calculation (Using a stoichiometric model) Data_Analysis->Flux_Calculation

Caption: General Experimental Workflow for 13C-MFA.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent cell lines but can be adapted for suspension cultures.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard culture medium until they reach the desired confluency (typically 70-80%).

  • Switch to Folate-Free Medium: Aspirate the standard medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add folate-free medium supplemented with dialyzed fetal bovine serum (FBS). Incubate for a defined period (e.g., 24 hours) to deplete intracellular folate stores.[1]

  • Introduction of this compound: Prepare fresh folate-free medium containing a known concentration of this compound. A typical concentration range to test is 10-100 nM.[1] Remove the folate-depletion medium and replace it with the this compound-containing medium. Include control groups with unlabeled levomefolate and a no-folate control.[1]

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer and to ensure the attainment of an isotopic steady state.[1][3]

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for accurate flux analysis.

  • Quenching: At each time point, rapidly aspirate the medium. Immediately wash the cells twice with ice-cold PBS to remove the extracellular tracer. Place the culture plate on dry ice or add a pre-chilled (-80°C) quenching/extraction solution (e.g., 80% methanol) to the cells to quench metabolic activity.[1]

  • Metabolite Extraction: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.[3] Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.[1]

  • Centrifugation: Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube. The extract can be dried under a stream of nitrogen and stored at -80°C until LC-MS/MS analysis.[3]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its downstream labeled metabolites.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

ParameterSpecification
LC System UHPLC system (e.g., Agilent 1290 Infinity)[1]
Column Reversed-phase C18 column (e.g., Thermo Accucore AQ, 100 mm x 2.1 mm)[1]
Column Temperature 40°C[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 2 µL[1]
Gradient 0–2 min, 5–20% B; 2–4 min, 20–95% B; 4–5 min, 95% B; 5–5.5 min, 95–5% B; 5.5–7.5 min, 5% B[1]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., AB SCIEX 5500 QTRAP)[3]
Ionization Mode Positive Electrospray Ionization (ESI)[3]
Analysis Mode Multiple Reaction Monitoring (MRM)[3]
  • MRM Transitions: The specific parent and fragment ion masses (m/z) for this compound and its expected downstream labeled metabolites need to be determined and optimized for the specific instrument. The +5 Da mass shift from the 13C5 label will be characteristic.

Illustrative MRM Transitions for Key Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound465.2313.1
Serine (unlabeled)106.160.1
Serine-13C3109.162.1
Glycine (unlabeled)76.030.0
Glycine-13C278.031.0
Note: These are example transitions and should be optimized for the specific instrument and experimental conditions.

Data Presentation and Interpretation

The primary data generated from the LC-MS/MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. This data reflects the proportion of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite.

Illustrative Mass Isotopomer Distribution Data

The following table presents hypothetical MID data for key metabolites after labeling with this compound in a cancer cell line.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Serine45.210.525.315.03.01.0
Glycine55.812.122.18.01.50.5
ATP30.18.215.420.318.08.0
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

This MID data, along with measured nutrient uptake and secretion rates, is then used as input for computational models to calculate the metabolic fluxes through the various pathways of one-carbon metabolism.

Applications in Research and Drug Development

The use of this compound in metabolic flux analysis provides a powerful tool for:

  • Understanding Disease Mechanisms: Elucidating how folate-dependent pathways are altered in diseases like cancer, cardiovascular disease, and neurological disorders.[2]

  • Target Identification and Validation: Identifying key enzymes in the folate pathway that could be targeted for therapeutic intervention.

  • Pharmacodynamic Studies: Assessing how drugs impact the flux through one-carbon metabolism.

  • Nutritional Science: Investigating the bioavailability and metabolic fate of different forms of folate.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of folate-dependent one-carbon metabolism. By enabling the precise quantification of metabolic fluxes, this stable isotope tracer provides a dynamic and detailed view of cellular metabolism that is not achievable with traditional metabolomics approaches. The protocols and principles outlined in this guide offer a comprehensive framework for designing and executing robust experiments to gain deeper insights into the critical role of folate in health and disease, thereby paving the way for the development of novel diagnostic and therapeutic strategies.

References

The Metabolic Journey of Levomefolic Acid: An In-depth Technical Guide to Isotopic Labeling Patterns from Levomefolic Acid-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in human plasma, accounting for approximately 98% of circulating folates.[1][2] As a crucial methyl donor in one-carbon metabolism, it plays a pivotal role in a network of interconnected biochemical pathways essential for nucleotide biosynthesis, amino acid homeostasis, and numerous methylation reactions.[3][4] Understanding the metabolic fate of levomefolic acid is paramount for research in areas such as oncology, neuroscience, and developmental biology.

The use of stable isotope-labeled levomefolic acid, specifically Levomefolic acid-¹³C₅, provides a powerful tool for tracing the journey of its carbon backbone through these intricate metabolic networks. This technical guide delves into the isotopic labeling patterns that emerge from the metabolism of Levomefolic acid-¹³C₅, offering a detailed overview of the core pathways, experimental methodologies, and expected quantitative outcomes. By tracking the incorporation of the five ¹³C atoms, researchers can gain unprecedented insights into the dynamics and fluxes of one-carbon metabolism.[3]

Core Metabolic Pathways and Isotopic Labeling

Levomefolic acid-¹³C₅ enters the central hub of one-carbon metabolism, the folate and methionine cycles. The five labeled carbons are located on the glutamic acid tail of the molecule. Upon entering the cell, the methyl group of levomefolic acid is transferred to homocysteine to form methionine, a reaction catalyzed by methionine synthase.[5] This process regenerates tetrahydrofolate (THF), which can then be polyglutamylated to enhance its retention and enzymatic activity within the cell.[1][6]

The regenerated THF acts as a carrier for one-carbon units derived from sources like serine. The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction where a one-carbon unit is transferred to THF to form 5,10-methylenetetrahydrofolate. This one-carbon unit can then be used for the synthesis of purines and thymidylate, essential components of DNA and RNA.[7]

The methionine formed from the initial methyl transfer from levomefolic acid can be converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[8]

The introduction of Levomefolic acid-¹³C₅ allows for the tracing of its ¹³C atoms as they are incorporated into these downstream metabolites. Mass spectrometry-based analysis can then be used to determine the mass isotopologue distribution (MID) in key molecules, providing a quantitative measure of the contribution of levomefolic acid to these pathways.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the central one-carbon metabolism pathways and a typical experimental workflow for a metabolic tracing study using Levomefolic acid-¹³C₅.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthesis LMA_13C5 Levomefolic Acid-¹³C₅ (5-Methyl-THF-¹³C₅) THF_13C5 Tetrahydrofolate (THF-¹³C₅) LMA_13C5->THF_13C5 MS HCY Homocysteine LMA_13C5->HCY ¹³C-Methyl Group Transfer MS Methionine Synthase CH2THF_13C5 5,10-Methylene-THF-¹³C₅ THF_13C5->CH2THF_13C5 SHMT Purines_13C Purines-¹³C₁ THF_13C5->Purines_13C One-Carbon Unit SHMT Serine Hydroxy- methyltransferase DHF_13C5 Dihydrofolate (DHF-¹³C₅) CH2THF_13C5->DHF_13C5 TS Serine Serine CH2THF_13C5->Serine One-Carbon Unit Thymidylate_13C Thymidylate-¹³C₁ CH2THF_13C5->Thymidylate_13C One-Carbon Unit TS Thymidylate Synthase DHF_13C5->THF_13C5 DHFR DHFR Dihydrofolate Reductase MET_13C Methionine-¹³C₁ HCY->MET_13C SAM_13C S-Adenosylmethionine (SAM-¹³C₁) MET_13C->SAM_13C SAH S-Adenosylhomocysteine SAM_13C->SAH Methylation Reactions SAH->HCY Glycine_13C Glycine-¹³C₁ Serine->Glycine_13C

Caption: One-Carbon Metabolism Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Seeding & Growth B 2. Adaptation to Folate-Free Medium A->B C 3. Introduction of Levomefolic Acid-¹³C₅ B->C D 4. Quenching of Metabolism C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (Optional) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Peak Integration G->H I 9. Mass Isotopologue Distribution (MID) Analysis H->I J 10. Metabolic Flux Analysis I->J

Caption: Experimental Workflow for ¹³C Tracing.

Quantitative Data Presentation

While specific quantitative data on mass isotopologue distributions from Levomefolic acid-¹³C₅ tracing are not widely available in publicly accessible, peer-reviewed literature, we can present hypothetical yet representative data based on the known metabolic pathways. The following tables illustrate the expected labeling patterns in key downstream metabolites. The data is presented as the fractional abundance of each mass isotopologue (M+n), where 'M' represents the mass of the unlabeled metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution in Amino Acids

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Serine85103110
Glycine80155000
Methionine75203110

This hypothetical data assumes a significant contribution of the one-carbon unit from the folate cycle to serine and glycine synthesis, and the transfer of the ¹³C-methyl group to form methionine.

Table 2: Hypothetical Mass Isotopologue Distribution in Methionine Cycle Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
S-Adenosylmethionine (SAM)70253110
S-Adenosylhomocysteine (SAH)9550000

This table illustrates the expected high enrichment in SAM due to the direct incorporation of labeled methionine, and the lower enrichment in SAH following the loss of the labeled methyl group in methylation reactions.

Table 3: Hypothetical Mass Isotopologue Distribution in Nucleotide Precursors

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Deoxythymidine monophosphate (dTMP)9082000
Inosine monophosphate (IMP)88102000

This data reflects the incorporation of one-carbon units from the folate cycle into the synthesis of the pyrimidine dTMP and the purine precursor IMP.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic tracing studies. The following protocols provide a comprehensive guide for key experiments involving Levomefolic acid-¹³C₅.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cultured cells with Levomefolic acid-¹³C₅ to achieve isotopic steady-state.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Folate-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Levomefolic acid-¹³C₅ (calcium salt)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks, plates, and incubator

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%) in standard culture medium supplemented with 10% dFBS.

  • Adaptation to Folate-Free Medium: To deplete endogenous folate stores, switch the cells to folate-free medium supplemented with 10% dFBS for 24-48 hours prior to labeling.

  • Preparation of Labeling Medium: Prepare folate-free medium supplemented with 10% dFBS and the desired concentration of Levomefolic acid-¹³C₅. The optimal concentration should be determined empirically for each cell line but typically ranges from 10 to 100 nM.

  • Isotopic Labeling: Aspirate the adaptation medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state. This time can vary significantly between cell lines and metabolic pathways and should be determined through a time-course experiment (e.g., 24, 48, 72 hours).

  • Harvesting: At the end of the incubation period, proceed immediately to the metabolite quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites.

Materials:

  • Labeled cells in culture plates

  • Ice-cold PBS

  • Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add a sufficient volume of pre-chilled extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 15-20 minutes with periodic vortexing to ensure complete extraction.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

  • Storage: The metabolite extracts can be stored at -80°C until analysis. For LC-MS analysis, the solvent can be evaporated under a stream of nitrogen, and the dried pellet stored at -80°C.

Protocol 3: LC-MS/MS Analysis for Mass Isotopologue Distribution

Objective: To separate and quantify the isotopologues of target metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid)

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., C18 reversed-phase or HILIC)

Procedure:

  • Sample Reconstitution: If dried, reconstitute the metabolite extracts in an appropriate volume of a suitable solvent (e.g., 50% methanol in water).

  • LC Separation: Inject the reconstituted sample onto the LC system. The chromatographic method (mobile phases, gradient, flow rate, and column) should be optimized for the separation of the target polar metabolites.

  • MS/MS Detection: The mass spectrometer should be operated in a mode suitable for targeted analysis, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution instrument.

  • Data Acquisition: For each target metabolite, set up the instrument to monitor the precursor ion and a specific product ion for each expected isotopologue (M+0, M+1, M+2, etc.).

  • Data Analysis: Integrate the peak areas for each isotopologue of each metabolite.

  • Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to determine the true fractional enrichment from the tracer.

  • Calculation of Mass Isotopologue Distribution (MID): Calculate the fractional abundance of each isotopologue for each metabolite.

Conclusion

Metabolic tracing with Levomefolic acid-¹³C₅ is a powerful technique for elucidating the intricate workings of one-carbon metabolism. By providing a stable, traceable form of the primary active folate, it enables researchers to quantitatively assess the contribution of this vital nutrient to fundamental cellular processes. The detailed protocols and conceptual data presented in this guide offer a robust framework for designing and executing experiments to unravel the complexities of the folate and methionine cycles. As our understanding of the metabolic underpinnings of diseases like cancer continues to grow, the insights gained from such studies will be invaluable for the development of novel therapeutic strategies.

References

Levomefolic Acid-13C5: A Technical Guide to its Application in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate. It circulates in human plasma and is transported across cell membranes, including the blood-brain barrier, to participate in vital metabolic processes.[1][2] Unlike synthetic folic acid, levomefolic acid does not require enzymatic reduction to become metabolically active, making it a crucial compound for direct cellular use.[1][3]

In the field of nutritional research, the stable isotope-labeled form, Levomefolic acid-13C5 , serves as a powerful tracer to investigate the intricacies of folate metabolism.[4][5] Its use is a cornerstone of modern analytical techniques such as Stable Isotope Dilution Analysis (SIDA) and Metabolic Flux Analysis (MFA).[4][6] When coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound allows for the highly accurate and precise quantification of folate vitamers in biological matrices, providing invaluable insights into bioavailability, absorption, and the dynamics of one-carbon metabolism.[6] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing this advanced tool in research and drug development.

The Central Role of Levomefolic Acid in One-Carbon Metabolism

Folate is essential for a network of interconnected biochemical pathways collectively known as one-carbon metabolism. This network is fundamental for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair, the metabolism of amino acids such as serine and methionine, and numerous methylation reactions critical for gene expression and protein function.[4][7] Levomefolic acid acts as a methyl donor for the remethylation of homocysteine to methionine, a key step in the methionine cycle.[1] Dysregulation of these pathways is implicated in a range of diseases, highlighting the importance of understanding folate dynamics.[4]

one_carbon_metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF (Tetrahydrofolate) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethyleneTHF->THF dTMP Synthesis Levomefolate Levomefolic Acid (5-Methyl-THF) MethyleneTHF->Levomefolate MTHFR Homocysteine Homocysteine Levomefolate->Homocysteine Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine Homocysteine->Levomefolate Homocysteine->Methionine MS

Caption: Role of Levomefolic Acid in One-Carbon Metabolism.

Applications in Nutritional Research

The use of 13C5-labeled levomefolic acid provides a distinct advantage by allowing researchers to differentiate an administered dose from the body's endogenous folate pools, enabling precise measurements in several key areas.[8]

Bioavailability and Absorption Studies

Stable isotope-labeled folates are the gold standard for assessing the bioavailability of different folate forms from foods and supplements.[9] By administering this compound and measuring its appearance and the appearance of its labeled metabolites in plasma, researchers can quantify absorption rates and compare the bioavailability of folate from different sources, such as fortified rice versus an aqueous solution.[10][11] Such studies have provided critical data, for example, demonstrating that folate can be absorbed across the human colon.[12][13]

Table 1: Summary of Quantitative Data from Labeled Folate Bioavailability Studies

Study Parameter Finding Subject/Model Reference
Rate of Absorption (Colon) The apparent rate of folate absorption from the colon was 0.6 ± 0.2 nmol/h after cecal infusion of [13C5]5-formyltetrahydrofolic acid. Healthy Adults (n=6) [12][13]
Rate of Appearance (IV) The rate of appearance of [13C5]5-methyltetrahydrofolic acid after an intravenous injection was 7 ± 1.2 nmol/h. Healthy Adults (n=6) [12][13]
Maximal Concentration (Colon) The maximal plasma concentration (Cmax) of [13C5]5-methyltetrahydrofolic acid reached 1.7 ± 0.3 nmol after cecal infusion. Healthy Adults (n=6) [12]
Relative Bioavailability (Fortified Rice) The bioavailability of [13C5]folic acid in a pectin-coated rice premix was 68.7% relative to aqueous folic acid. Healthy Volunteers (N=26) [10]
Relative Bioavailability (Uncoated Rice) The bioavailability of [13C5]folic acid in uncoated fortified rice was 86.5% relative to aqueous folic acid. Healthy Volunteers (N=26) [10]

| Pharmacokinetics (Oral Dose) | Following a single oral dose of 0.451 mg Metafolin (levomefolate), the baseline-corrected mean Cmax of L-5-MTHF was 53.9 nmol/L, with a median Tmax of 0.5 hours. | Healthy Women |[14] |

Metabolic Flux Analysis (MFA)

MFA utilizes stable isotope tracers like this compound to quantitatively track the flow of atoms through metabolic pathways.[4][5] By introducing the 13C5-labeled compound into a biological system (e.g., cell culture), researchers can use mass spectrometry to monitor the incorporation of the carbon-13 atoms into downstream metabolites. This provides a detailed, dynamic snapshot of cellular metabolism, revealing the rates (fluxes) of reactions within the folate cycle and its contributions to other pathways.[4]

Stable Isotope Dilution Analysis (SIDA)

In SIDA, this compound is used as an ideal internal standard for the quantification of endogenous levomefolic acid.[6] Because the labeled standard has nearly identical chemical and physical properties to its unlabeled counterpart, it can be added to a biological sample at the very beginning of the analytical process. This allows it to accurately correct for any loss of the analyte during sample preparation (e.g., extraction) and for variations in instrument response (e.g., ion suppression in the mass spectrometer), ensuring highly accurate and reliable measurements.[6][15]

Experimental Protocols and Methodologies

A well-designed experimental workflow is critical for obtaining high-quality data in metabolic tracing studies. The process involves careful planning from cell culture or subject dosing through sample preparation and final analysis.

experimental_workflow cluster_prep Study Preparation cluster_sampling Sample Collection cluster_analysis Analysis Dosing Administration of Levomefolate-13C5 Tracer (Oral, IV, or in Cell Media) Collection Collection of Biological Samples (Plasma, Serum, Cells, Urine) Dosing->Collection Preparation Sample Preparation (Extraction, Clean-up) Collection->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing & Interpretation (Quantification, Flux Calculation) LCMS->Data

Caption: General Experimental Workflow for Metabolic Tracing.
Key Experiment: Sample Preparation for LC-MS/MS Analysis

The accurate measurement of folates is challenging due to their low concentrations in biological matrices and their susceptibility to degradation.[15] The following protocol outlines a robust method for preparing plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Antioxidant solution (e.g., 1% ascorbic acid)

  • This compound internal standard solution

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

  • SPE conditioning, washing, and elution solvents

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Protocol:

  • Sample Stabilization: Thaw frozen plasma or serum samples on ice, protected from light. Immediately add an antioxidant solution like ascorbic acid to prevent oxidative degradation.[15]

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample. This is a critical step for accurate quantification using the SIDA method.[16]

  • Protein Precipitation: Add 2-3 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the sample. Vortex thoroughly to mix.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

    • Loading: Carefully load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

    • Elution: Elute the folates from the cartridge using an appropriate organic solvent (e.g., methanol with formic acid).[6][16]

  • Evaporation and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase. The sample is now ready for injection into the LC-MS/MS system.[16]

sample_prep_workflow Start Plasma/Serum Sample + Antioxidant Spike Spike with Levomefolate-13C5 (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Supernatant->SPE Evaporate Evaporate to Dryness (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Sample Preparation and Analysis.
Key Experiment: LC-MS/MS Analysis

LC-MS/MS is the gold standard for folate analysis due to its high selectivity and sensitivity.[6]

Typical LC-MS/MS Conditions:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4]

  • LC Column: Reversed-phase C18 column suitable for separating polar metabolites.[4]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid) is typically used.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is most common and effective for folates.[6][15]

  • Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C5-labeled internal standard.[6]

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Folate Analysis

Parameter Typical Range Reference(s)
Lower Limit of Quantification (LLOQ) 0.01 - 1.0 ng/mL [16]
Linearity (R²) > 0.99 [16]
Intra-assay Precision (%CV) < 15% [16]
Inter-assay Precision (%CV) < 15% [16]
Accuracy (% Bias) 85% - 115% [16]
Extraction Recovery 80% - 110% [16]

Note: Specific values can vary depending on the exact methodology, matrix, and instrumentation used.

Table 3: Illustrative MRM Transitions for Levomefolic Acid Analysis

Compound Precursor Ion [M+H]+ Product Ion (Example) Notes
Levomefolic Acid (unlabeled) m/z 460.2 m/z 313.1 Product ions result from the cleavage of the C9-N10 bond.
This compound (labeled) m/z 465.2 m/z 318.1 The 5-carbon label is on the glutamic acid moiety, so fragments containing it will show a +5 Da mass shift.

Note: These transitions are for illustrative purposes and must be empirically optimized for the specific mass spectrometer being used.

Conclusion

This compound is an indispensable tool in modern nutritional research. Its application in stable isotope dilution analysis provides the accuracy and precision required for robust clinical and population-based assessment of folate status. Furthermore, its use as a metabolic tracer in flux analysis studies offers unparalleled insight into the complex, dynamic network of one-carbon metabolism. The methodologies described in this guide—from sample preparation to LC-MS/MS analysis—provide a framework for researchers to leverage the power of this compound to advance our understanding of folate's critical role in human health and disease.

References

Methodological & Application

Application Note: Quantification of Levomefolic Acid in Human Serum by LC-MS/MS using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of levomefolic acid in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope dilution assay (SIDA) with Levomefolic acid-13C5 as the internal standard to ensure high accuracy and precision.[1] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research, nutritional assessment, and drug development applications where precise measurement of the primary active form of folate is critical.[1]

Introduction

Levomefolic acid (L-5-methyltetrahydrofolate or L-5-MTHF) is the primary biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[1][2] Accurate quantification of levomefolic acid in biological matrices is vital for assessing nutritional status and in various clinical research settings.[1] LC-MS/MS has become the gold standard for folate quantification due to its high sensitivity, specificity, and ability to employ stable isotope-labeled internal standards.[1] this compound is the preferred internal standard as its physicochemical properties are nearly identical to the unlabeled analyte, allowing for effective correction of matrix effects and procedural losses.[1][3]

Experimental Workflow

The overall experimental workflow for the quantification of levomefolic acid is depicted below.

workflow sample Serum Sample Collection preparation Sample Preparation (Protein Precipitation/SPE) sample->preparation Addition of Internal Standard analysis LC-MS/MS Analysis preparation->analysis data Data Processing and Quantification analysis->data results Results Reporting data->results

Caption: A typical experimental workflow for folate analysis using SIDA and LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Levomefolic acid calcium salt (Analyte)

  • This compound calcium salt (Internal Standard)[1]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Ammonium formate

  • Ascorbic acid[4][5]

  • Human serum (for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl)[4][6]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of levomefolic acid and this compound in a solution of 1 g/L ascorbic acid in water to prevent degradation.[4] Store stock solutions in amber vials at -70°C.[6]

  • Working Standard Solutions: Prepare serial dilutions of the levomefolic acid stock solution in a suitable buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water at pH 3.2) to create calibration standards.[4]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same buffer.[4]

  • Calibration Curve and QC Samples: Spike blank human serum with the working standard solutions to create a calibration curve ranging from approximately 0.1 to 100 ng/mL.[4] Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation [7]

  • To 100 µL of serum sample, calibrator, or QC, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) [4][6]

  • To 200 µL of serum sample, calibrator, or QC, add 20 µL of the internal standard working solution and vortex.[4]

  • Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2) and vortex.[4]

  • Condition an SPE plate (e.g., SOLA 10 mg/2mL) with 2 mL of methanol followed by 2 mL of SPE sample buffer.[4]

  • Load the sample mixture onto the SPE plate and allow it to pass through.[4]

  • Wash the plate with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4).[4]

  • Elute the analytes with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).[4]

  • Evaporate the eluate to dryness under nitrogen.[4]

  • Reconstitute the extract in 200 µL of the initial mobile phase.[4]

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of levomefolic acid.

ParameterSetting
LC System
ColumnC18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[4][8]
Mobile Phase A0.1-0.5% Acetic Acid or Formic Acid in Water[4][5]
Mobile Phase BAcetonitrile or Methanol with 0.1-0.5% Acetic Acid or Formic Acid[4][5]
Flow Rate0.3 - 0.5 mL/min[4]
Column Temperature20 - 30 °C[5][7]
Injection Volume5 - 10 µL[4][5]
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[5]
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Source Temp.500 °C[7]
Ion Spray Voltage5500 V[7]
MRM Transitions

The optimal MRM transitions should be determined by infusing a standard solution of both levomefolic acid and this compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levomefolic acid460.2313.1
This compound465.2318.1

Note: These are common transitions; optimization may be required based on the specific instrument.

Data Presentation

The following tables summarize typical performance characteristics for LC-MS/MS methods for the analysis of folates in biological matrices.

Table 1: Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.99[4]
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Recovery85 - 115%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.10.005
0.50.024
1.00.049
5.00.251
10.00.503
25.01.255
50.02.510
100.05.021

Signaling Pathway

The metabolic pathway of folic acid to the active levomefolic acid is illustrated below.

pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR mthf 5,10-Methylenetetrahydrofolate thf->mthf lmthf Levomefolic Acid (5-MTHF) mthf->lmthf MTHFR lmthf->thf Methionine Synthase methionine Methionine homocysteine Homocysteine homocysteine->methionine Methionine Synthase

Caption: Metabolic pathway of Folic Acid to the active Levomefolic Acid (5-MTHF).

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of levomefolic acid in human serum. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results, making this protocol highly suitable for demanding research and development applications. Careful attention to sample handling and preparation, particularly the addition of antioxidants and protection from light, is crucial for maintaining the integrity of the analyte.[5]

References

Application Note: Quantitative Analysis of Folates in Biological Matrices Using Levomefolic acid-13C5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folate, a water-soluble B vitamin, is crucial for a variety of metabolic processes, including one-carbon metabolism, which is essential for the synthesis of DNA, RNA, and amino acids.[1] Levomefolic acid (L-5-methyltetrahydrofolate or 5-MTHF) is the primary biologically active form of folate in the human body.[2] Accurate quantification of folate levels in biological matrices is vital for clinical diagnostics, nutritional assessments, and in drug development. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for precise and accurate folate measurement.[1] This method utilizes a stable isotope-labeled internal standard, such as Levomefolic acid-13C5, which has nearly identical chemical and physical properties to the endogenous analyte.[1][3] This application note provides a detailed protocol for the quantitative analysis of folates in human serum and plasma using this compound as an internal standard.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" internal standard co-elutes with the endogenous levomefolic acid during chromatographic separation and is detected by the mass spectrometer.[4] Because the internal standard experiences the same sample processing losses and ionization suppression or enhancement as the analyte, the ratio of the analyte signal to the internal standard signal allows for highly accurate and precise quantification.[4]

Experimental Protocols

1. Materials and Reagents

  • Levomefolic acid (Analyte)

  • This compound (Internal Standard)

  • Human Serum/Plasma (Blank Matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ascorbic Acid

  • Ammonium Formate

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) Cartridges (e.g., Phenyl, C18)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of levomefolic acid and this compound in a solution of 0.1% formic acid and 0.2% ascorbic acid in water. Store at -80°C.[5]

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with the appropriate mobile phase or reconstitution solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of levomefolic acid into a blank biological matrix (e.g., charcoal-stripped serum).[5]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 nmol/L) in an antioxidant-fortified solution.[5]

3. Sample Preparation (Human Serum/Plasma)

This protocol involves protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.

  • To 150 µL of serum or plasma in a microcentrifuge tube, add 55 µL of the this compound internal standard mixture.[6][7]

  • Add 770 µL of ammonium formate buffer (containing 1% formic acid, pH 3.2) to precipitate proteins.[6][7]

  • Vortex the mixture thoroughly for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.[8]

  • Condition a phenyl SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid.[6][7]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1 mL of 1% formic acid to remove interfering substances.[1]

  • Elute the folates with an appropriate elution solvent (e.g., methanol/acetonitrile mixture with 0.1% formic acid).[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[1]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]

4. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterExample Value
Column Reversed-phase C18 or Phenyl column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.4 mL/min[9]
Injection Volume 10 µL[9]
Column Temperature 35°C[7]
Gradient A linear gradient from 5% to 95% B over several minutes, followed by a wash and re-equilibration step.[9]

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Selected Reaction Monitoring (SRM)[1]
Precursor Ion (Levomefolic acid) m/z 460.2
Product Ion (Levomefolic acid) m/z 313.2
Precursor Ion (this compound) m/z 465.2[10]
Product Ion (this compound) m/z 313.2[10]
Collision Energy (CE) 30 V[10]

Data Presentation

The following tables summarize typical quantitative performance data for folate analysis using a stable isotope-labeled internal standard.

Table 1: Method Performance Characteristics

ParameterLevomefolic Acid (5-MTHF)Folic AcidReference
Linearity Range (nmol/L) 1 - 1000.5 - 50[6][7]
Intra-day Precision (%RSD) 2.8 - 3.66.6 - 8.7[11]
Inter-day Precision (%RSD) < 15< 15[1]
Limit of Detection (LOD) (nmol/L) ≤ 0.3≤ 0.3[11]
Limit of Quantification (LOQ) (nmol/L) 0.51 - 0.96 (µ g/100g )-[12]
Recovery (%) 99.4 ± 3.6100 ± 1.8[11]

Table 2: SRM Transitions for Folate Vitamers

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levomefolic acid (5-MTHF) 460.2313.2
This compound (IS) 465.2313.2
Folic Acid (FA) 442.1295.1
Tetrahydrofolate (THF) 446.2299.1
5-Formyltetrahydrofolate (5-CHO-THF) 474.2327.2

Visualizations

folate_pathway FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF 5,10-Methylene-THF THF->MTHF FiveMTHF Levomefolic Acid (5-MTHF) MTHF->FiveMTHF MTHFR FiveMTHF->THF Homocysteine Homocysteine FiveMTHF->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase

Folate Metabolism Pathway

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid Phase Extraction (SPE) Precipitate->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection (SRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Folate Analysis Workflow

References

Application Notes and Protocols for Metabolic Flux Analysis using Levomefolic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope tracers, such as Levomefolic acid-13C5, it provides an unparalleled view into the dynamic activity of specific metabolic pathways. Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate.[1] As a key player in one-carbon metabolism, it is integral to processes such as nucleotide synthesis, amino acid homeostasis, and methylation reactions.[1]

Utilizing this compound, a non-radioactive, stable isotope-labeled version of L-5-MTHF, allows researchers to trace the path of the five labeled carbon atoms through the interconnected folate and methionine cycles. This enables the precise quantification of fluxes through these pathways, offering critical insights into cellular proliferation, response to therapeutic agents, and the metabolic phenotype of both healthy and diseased cells. These application notes provide a comprehensive guide to employing this compound for metabolic flux analysis, complete with detailed experimental protocols and data interpretation strategies.

Principle of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a technique that quantifies intracellular metabolic fluxes by tracking the incorporation and distribution of 13C atoms from a labeled substrate into downstream metabolites. The core principle involves introducing a 13C-labeled compound into a biological system and allowing it to reach a metabolic and isotopic steady state. At this point, the rate of labeling of intracellular metabolites becomes constant. By measuring the mass isotopomer distribution (MID) of key metabolites using mass spectrometry, researchers can deduce the relative contributions of different pathways to the production of that metabolite. This data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular reaction rates or fluxes.

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The primary output of a 13C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition). This data is crucial for calculating metabolic fluxes. Below is a representative table summarizing the kind of quantitative data obtained from a 13C-serine tracing experiment, which similarly informs on one-carbon metabolism fluxes. In a this compound experiment, similar tables would be generated for folate pathway intermediates and downstream metabolites.

Table 1: Mass Isotopomer Distribution of Key Metabolites in Cancer Cells Labeled with [U-13C]-Serine

MetaboliteIsotopologueFractional Abundance (%) - ControlFractional Abundance (%) - Treated
Serine M+05.2 ± 0.86.1 ± 1.0
M+10.5 ± 0.10.6 ± 0.2
M+20.3 ± 0.10.4 ± 0.1
M+3 94.0 ± 1.2 92.9 ± 1.5
Glycine M+035.1 ± 2.545.3 ± 3.1
M+15.8 ± 0.77.2 ± 0.9
M+2 59.1 ± 3.0 47.5 ± 2.8
ATP M+078.9 ± 4.185.2 ± 3.8
M+18.1 ± 1.16.5 ± 0.9
M+25.4 ± 0.83.9 ± 0.7
M+33.5 ± 0.62.1 ± 0.5
M+42.1 ± 0.41.3 ± 0.3
M+5 2.0 ± 0.4 1.0 ± 0.2

This table is an illustrative example adapted from data on [U-13C]-serine tracing, which also interrogates the one-carbon metabolic network. The M+n values represent the mass isotopologues with 'n' 13C atoms. The bolded values indicate the fully labeled tracer (serine) and the expected major labeled products (glycine and ATP, with the purine ring synthesized from one-carbon units).

Signaling Pathways and Experimental Workflow

One-Carbon Metabolism Pathway

This compound traces the flow of labeled carbons through the interconnected folate and methionine cycles. These pathways are crucial for the synthesis of nucleotides (purines and thymidylate) and for providing methyl groups for a vast number of methylation reactions, including DNA and histone methylation.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 dUMP dUMP DHF Dihydrofolate (DHF) Methylene_THF->DHF TYMS Methyl_THF 5-Methyl-THF (Levomefolic Acid) Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD1/2 DHF->THF DHFR dTMP dTMP dUMP->dTMP TYMS Methyl_THF->THF MTR Hcy Homocysteine Met Methionine Hcy->Met MTR SAM S-Adenosyl- methionine (SAM) Met->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs, etc.) SAH->Hcy SAHH Purines Purine Synthesis Formyl_THF->THF Formyl_THF->Purines

Caption: Overview of the Folate and Methionine Cycles.

Experimental Workflow for 13C-MFA

The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from cell culture and isotopic labeling to data analysis and flux calculation.

MFA_Workflow A 1. Cell Culture & Adaptation (Switch to folate-free medium with unlabeled levomefolate) B 2. Isotopic Labeling (Introduce this compound) A->B C 3. Quenching & Metabolite Extraction (Rapidly halt metabolism and extract intracellular metabolites) B->C D 4. LC-MS/MS Analysis (Quantify mass isotopomer distributions) C->D E 5. Data Correction (Correct for natural isotope abundance) D->E F 6. Metabolic Flux Calculation (Use software to fit data to a stoichiometric model) E->F

Caption: General experimental workflow for 13C-MFA.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the steps for culturing mammalian cells and introducing the this compound tracer to achieve isotopic steady-state labeling.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Folate-free cell culture medium (e.g., custom RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (calcium salt)

  • Unlabeled Levomefolic acid

  • Standard cell culture flasks, plates, and incubator

Procedure:

  • Cell Seeding: Plate cells in standard folate-containing medium and allow them to adhere and reach approximately 50-60% confluency.

  • Adaptation to Folate-Free Medium:

    • Aspirate the standard medium and wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Switch to folate-free medium supplemented with dFBS and a known physiological concentration of unlabeled Levomefolic acid (e.g., 2-20 nM) for at least 24-48 hours to allow cells to adapt and to deplete endogenous folate pools.

  • Isotopic Labeling:

    • Prepare the labeling medium: folate-free medium supplemented with dFBS and this compound at the same concentration as the unlabeled compound used for adaptation.

    • Aspirate the adaptation medium, wash the cells twice with PBS.

    • Add the labeling medium to the cells.

  • Incubation for Isotopic Steady State:

    • Incubate the cells in the labeling medium until isotopic steady state is reached. The time required can vary depending on the cell type and the turnover rate of the metabolites of interest. For one-carbon metabolism, labeling for 24-48 hours is a common starting point.

    • It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) in initial studies to empirically determine the point at which the isotopic enrichment of key metabolites no longer changes.

  • Harvesting: Proceed immediately to Protocol 2 for quenching and metabolite extraction.

Protocol 2: Quenching and Metabolite Extraction

Rapidly halting metabolic activity and efficiently extracting intracellular metabolites are critical for accurate flux analysis.

Materials:

  • Ice-cold 0.9% NaCl solution (Saline)

  • Quenching/Extraction solution: 80% methanol in water, pre-chilled to -80°C

  • Cell scraper

  • Refrigerated centrifuge capable of >16,000 x g and 4°C

Procedure:

  • Quenching:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium and immediately wash the cells twice with ice-cold saline to remove any extracellular tracer.

    • Add a sufficient volume of -80°C quenching/extraction solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Lysis and Extraction:

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching and cell lysis.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Debris Precipitation:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Sample Storage:

    • Store the metabolite extracts at -80°C until analysis by LC-MS/MS. For long-term storage, samples can be dried under a stream of nitrogen and stored at -80°C.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Folate Metabolites

This protocol provides a general framework for the analysis of this compound and its downstream labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar metabolites (e.g., Thermo Accucore AQ, 100 mm × 2.1 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the folate species and other metabolites of interest. An example gradient is as follows: 0–2 min, 5–20% B; 2–4 min, 20–95% B; 4–5 min, 95% B; 5–5.5 min, 95–5% B; 5.5–7.5 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ion pairs for each metabolite and its isotopologues must be optimized. The table below provides example transitions for key metabolites. The M+n notation indicates the isotopologue with 'n' 13C atoms.

Table 2: Example MRM Transitions for Folate Pathway Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Methyl-THF 460.2313.120
5-Methyl-THF-13C5 465.2318.120
THF 446.2299.125
THF-13C5 451.2304.125
Methionine 150.1104.015
Methionine-13C5 155.1109.015
SAM 399.1250.122
SAM-13C5 404.1250.122
SAH 385.1136.118
SAH-13C5 390.1136.118

Note: These are example transitions and should be empirically optimized for the specific instrument and experimental conditions. The product ion for SAM-13C5 and SAH-13C5 may not contain the labeled carbons, depending on the fragmentation pattern.

Data Analysis and Interpretation

  • Peak Integration and Isotopologue Abundance: Integrate the peak areas for each isotopologue of a given metabolite from the LC-MS/MS data.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software tools.

  • Metabolic Flux Calculation: Use the corrected MIDs and a stoichiometric model of the relevant metabolic network (e.g., one-carbon metabolism) in specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. The software uses iterative algorithms to find the set of fluxes that best reproduces the experimentally measured MIDs.

Conclusion

The use of this compound in metabolic flux analysis provides a powerful tool for dissecting the complexities of one-carbon metabolism. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute robust experiments to quantify metabolic fluxes in this critical pathway, ultimately enabling a deeper understanding of cellular physiology in health and disease.

References

Application Notes and Protocols for Cell Culture Labeling with Levomefolic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in one-carbon metabolism.[1] This complex network of biochemical reactions is essential for the synthesis of nucleotides (DNA and RNA), amino acid metabolism (such as the conversion of homocysteine to methionine), and methylation reactions that are critical for gene expression and protein function.[2][3] Dysregulation of one-carbon metabolism has been linked to various diseases, including cancer, making it a significant area of research for therapeutic development.[4]

Stable isotope labeling using compounds like Levomefolic acid-13C5 offers a powerful technique to trace the metabolic fate of levomefolate within cellular systems.[1][5] By introducing this labeled compound, researchers can quantitatively track the flow of the 13C-labeled carbon atoms through interconnected metabolic pathways, providing a detailed snapshot of cellular metabolism and flux dynamics.[4] These application notes provide comprehensive protocols for utilizing this compound in cell culture for metabolic flux analysis.

Core Applications

  • Metabolic Flux Analysis (MFA): Quantitatively tracking the flow of carbon atoms from levomefolic acid through the folate and methionine cycles.[4]

  • Nucleotide Synthesis: Elucidating the contribution of one-carbon units from levomefolic acid to the de novo synthesis of purines and thymidylate.[4][6]

  • Amino Acid Metabolism: Tracing the remethylation of homocysteine to methionine and its downstream applications.[2][3]

  • Methylation Potential: Assessing the impact of levomefolate metabolism on the cellular S-adenosylmethionine (SAM) pool, the universal methyl donor.[7][8]

  • Drug Discovery: Evaluating the effects of novel therapeutic agents on one-carbon metabolism.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol details the steps for culturing cells and introducing the this compound tracer to achieve isotopic steady-state labeling.[4]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, etc.)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Folate-free cell culture medium[4]

  • Dialyzed Fetal Bovine Serum (dFBS)[4]

  • This compound

  • Unlabeled Levomefolic acid

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture flasks, plates, and incubator

Procedure:

  • Cell Seeding and Growth: Seed cells in a standard folate-containing medium and allow them to reach approximately 70-80% confluency.[5]

  • Adaptation to Folate-Free Conditions:

    • Aspirate the standard medium and wash the cells twice with sterile PBS.[1]

    • Switch to a folate-free medium supplemented with dFBS and a known concentration of unlabeled levomefolic acid (e.g., 1-10 µM).[4]

    • Incubate for at least 24 hours to allow cells to adapt and to deplete intracellular folate stores.[1][4]

  • Isotopic Labeling:

    • Prepare the labeling medium: folate-free medium supplemented with dFBS and this compound at a concentration equivalent to the unlabeled compound used for adaptation.[4]

    • Aspirate the adaptation medium and wash the cells twice with PBS.[4]

    • Add the labeling medium to the cells.[4]

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer.[1]

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity and efficiently extracting metabolites are crucial for accurate flux analysis.[4]

Materials:

  • Ice-cold saline

  • -80°C quenching/extraction solution (e.g., 80% methanol)[1]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching Metabolism:

    • Place the cell culture plates on ice or dry ice.[1]

    • Aspirate the labeling medium and immediately wash the cells twice with ice-cold saline to remove the extracellular tracer.[4]

    • Add a sufficient volume of -80°C quenching/extraction solution to cover the cell monolayer.[1][4]

  • Cell Lysis and Extraction:

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching and cell lysis.[4]

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][4]

  • Protein and Debris Precipitation:

    • Vortex the cell lysate thoroughly.[4]

    • Centrifuge at high speed (>16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.[4]

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.[4]

Protocol 3: LC-MS/MS Analysis

Materials and Equipment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system[1]

  • Appropriate LC column for separating polar metabolites

  • Mobile Phase A: Water with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

Procedure:

  • Chromatographic Separation:

    • Use a suitable gradient to separate the folate species and other metabolites of interest. For example, a shallow gradient from 0% to 30% B over 10-15 minutes.[4]

    • Set an appropriate flow rate (e.g., 0.2-0.4 mL/min) and column temperature (e.g., 30-40°C).[4]

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues (e.g., M+1, M+2, etc.).[1]

    • Determine the specific parent and fragment ion masses (m/z) for this compound and its expected downstream labeled metabolites. The +5 Da mass shift from the 13C5 label will be characteristic.[4]

  • Data Analysis:

    • Integrate the chromatographic peaks for each isotopologue of the target metabolites.[4]

    • Determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[4]

    • Correct the raw isotopologue distributions for the natural abundance of 13C and other heavy isotopes.[4]

Data Presentation

Quantitative data from this compound tracer experiments should be summarized in clearly structured tables to facilitate comparison.

Table 1: Fractional Enrichment of Key Metabolites Over Time Data are presented as mean fractional enrichment (%) ± standard deviation (n=3). This data is illustrative.

Time (hours)Serine (M+1)Glycine (M+1)Methionine (M+5)ATP (M+5)
0 0.5 ± 0.10.4 ± 0.10.1 ± 0.050.2 ± 0.08
2 15.2 ± 1.810.5 ± 1.225.8 ± 2.58.1 ± 0.9
4 32.7 ± 3.125.1 ± 2.448.2 ± 4.118.9 ± 2.0
8 55.9 ± 5.248.6 ± 4.575.3 ± 6.835.6 ± 3.4
12 72.4 ± 6.865.3 ± 6.188.9 ± 7.952.1 ± 5.0
24 85.1 ± 7.580.2 ± 7.294.6 ± 8.570.3 ± 6.5

Table 2: Isotopologue Distribution of Methionine at 24-hour Time Point Data are presented as mean relative abundance (%) ± standard deviation (n=3). This data is illustrative.

IsotopologueControl ConditionTreated Condition
M+0 5.4 ± 0.615.8 ± 1.9
M+1 0.6 ± 0.11.8 ± 0.2
M+2 0.1 ± 0.020.3 ± 0.04
M+3 < 0.1< 0.1
M+4 < 0.1< 0.1
M+5 93.9 ± 8.282.1 ± 7.5

Visualizations

Signaling Pathway

One_Carbon_Metabolism Levomefolic_acid This compound (5-Methyl-THF-13C5) THF Tetrahydrofolate (THF) Levomefolic_acid->THF MS (B12) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF Nucleotides Nucleotide Synthesis (Purines, Thymidylate) Methylene_THF->Nucleotides TYMS Homocysteine Homocysteine Methionine Methionine-13C5 Homocysteine->Methionine MS (B12) SAM S-adenosylmethionine (SAM)-13C5 Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH->Homocysteine SAHH

Caption: One-Carbon Metabolism Pathway showing the flow of 13C5 from Levomefolic acid.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding & Growth in Standard Medium B 2. Adaptation in Folate-Free Medium + Unlabeled Levomefolate A->B C 3. Labeling with This compound B->C D 4. Time-Course Incubation (0-24h) C->D E 5. Quenching Metabolism (on ice / dry ice) D->E F 6. Metabolite Extraction with 80% Methanol E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Flux Analysis G->H

Caption: General experimental workflow for 13C metabolic flux analysis.

References

Application Notes and Protocols for In Vivo Dosing of Levomefolic Acid-¹³C₅ Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid (L-5-methyltetrahydrofolate or 5-MTHF) is the biologically active form of folate, a crucial vitamin for one-carbon metabolism. This metabolic network is fundamental for nucleotide synthesis, amino acid metabolism, and methylation reactions. Stable isotope tracer studies using Levomefolic acid-¹³C₅ provide a powerful tool to dynamically track the in vivo absorption, distribution, metabolism, and excretion (ADME) of this essential nutrient. By introducing a labeled form of the molecule, researchers can precisely quantify metabolic fluxes and understand the kinetics of folate pathways under various physiological and pathological conditions. These studies are invaluable in fields such as nutrition, oncology, and neurology.

This document provides detailed protocols and application notes for designing and conducting in vivo tracer studies with Levomefolic acid-¹³C₅, focusing on oral and intravenous dosing strategies in human subjects.

Dosing Strategies and Quantitative Data

The choice of dosing strategy depends on the specific research question. Oral administration is typically used to study bioavailability and first-pass metabolism, while intravenous administration allows for the investigation of systemic kinetics without the variable of absorption.

Oral Administration

Oral dosing is common for assessing the bioavailability of different folate formulations. A single bolus dose is administered, and the appearance of the ¹³C₅-labeled levomefolic acid is monitored in the plasma over time.

Table 1: Example Oral Dosing Parameters for Levomefolic Acid-¹³C₅ Tracer Studies

ParameterValueStudy PopulationNotes
Tracer Dose 400 µg (approx. 830 nmol)Healthy Adult VolunteersAdministered after an overnight fast to standardize absorption conditions.
Formulation Aqueous solution or encapsulated powderHealthy Adult VolunteersAn aqueous solution is often used as a reference for bioavailability studies.
Blood Sampling Baseline (0h), 1h, 2h, 5h, 8h post-doseHealthy Adult VolunteersFrequent early sampling captures the absorption phase (Cmax, Tmax).
Intravenous Administration

Intravenous (IV) administration bypasses the gastrointestinal tract, allowing for direct assessment of plasma clearance, tissue distribution, and metabolic turnover. Both bolus injections and primed-constant infusions can be utilized.

  • IV Bolus Injection: A single dose is injected to study the initial distribution and elimination kinetics.

  • Primed-Constant Infusion: An initial bolus dose (the "priming" dose) is administered to rapidly achieve a target plasma concentration, followed by a continuous infusion at a lower rate to maintain a steady-state concentration of the tracer. This method is ideal for measuring metabolic flux rates.

Table 2: Example Intravenous Dosing Parameters for Levomefolic Acid-¹³C₅ Tracer Studies

ParameterValueStudy PopulationNotes
IV Bolus Dose 172 nmolHealthy AdultsUsed to compare systemic kinetics to colonic absorption.
Primed-Constant Infusion Representative ProtocolHealthy AdultsDesigned to achieve and maintain isotopic steady state in plasma for flux analysis.
- Priming Dose~1.5 - 2.0 µg/kgHealthy AdultsCalculated to fill the initial distribution volume.
- Infusion Rate~1.5 - 2.0 µg/kg/hrHealthy AdultsRate is adjusted to match the expected rate of disappearance of endogenous levomefolic acid.
- Duration6 - 9 hoursHealthy AdultsDuration should be sufficient to reach isotopic steady state in the plasma compartment.
Blood Sampling (Infusion) Baseline, then every 30-60 minHealthy AdultsTo confirm that a steady-state plateau of the tracer has been achieved and maintained.

Experimental Protocols

The following are detailed protocols for conducting in vivo tracer studies with Levomefolic acid-¹³C₅. All procedures involving human subjects must be approved by an Institutional Review Board (IRB) or ethics committee.

Subject Preparation
  • Informed Consent: Obtain written informed consent from all participants.

  • Health Screening: Conduct a thorough health screening to ensure participants meet inclusion criteria and have no contraindications.

  • Dietary Control: To minimize variability, subjects should follow a controlled, low-folate diet (e.g., ~100 µ g/day ) for a specified period (e.g., 24-48 hours) before the tracer study.[1]

  • Fasting: Subjects should fast overnight (at least 8-10 hours) before tracer administration. Water is permitted.

  • Baseline Samples: Collect baseline blood and urine samples immediately before tracer administration.

Protocol for Oral Bolus Administration Study
  • Tracer Preparation: Accurately weigh the required dose of Levomefolic acid-¹³C₅. For an aqueous dose, dissolve it in a specified volume of purified water immediately before administration. For a solid dose, it can be encapsulated.

  • Administration: The subject ingests the full dose. Record the exact time of administration.

  • Blood Sampling:

    • Place an intravenous catheter in a forearm vein for repeated blood sampling.

    • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., ascorbic acid) to prevent folate degradation.

    • Follow the sampling schedule outlined in Table 1 (e.g., 0, 1, 2, 5, 8 hours).

  • Sample Processing:

    • Immediately after collection, place blood samples on ice.

    • Centrifuge at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Protocol for Primed-Constant Intravenous Infusion Study
  • Catheter Placement: Place two intravenous catheters: one for tracer infusion (e.g., in one arm) and one for blood sampling (e.g., in the contralateral arm).

  • Tracer Preparation:

    • Prepare the Levomefolic acid-¹³C₅ tracer in sterile saline solution under aseptic conditions.

    • Prepare two separate solutions: a smaller, more concentrated solution for the priming bolus and a larger, more dilute solution for the continuous infusion.

  • Administration:

    • Priming Dose: Administer the priming bolus dose as a rapid injection over 1-2 minutes.

    • Continuous Infusion: Immediately following the priming dose, begin the continuous infusion using a calibrated syringe pump at the predetermined rate.

  • Blood Sampling:

    • Collect a baseline blood sample before starting the infusion.

    • Collect blood samples at regular intervals (e.g., every 30 or 60 minutes) throughout the infusion period.

  • Steady-State Verification: The primary goal is to achieve a constant concentration (plateau) of the ¹³C₅-labeled tracer in the plasma. This indicates that the rate of tracer infusion is equal to its rate of disappearance from the plasma.

  • Sample Processing: Process blood samples as described in section 2.2.4.

Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying stable isotope-labeled compounds in biological matrices.

Sample Preparation
  • Internal Standard: Add a known amount of a different stable-isotope labeled folate (e.g., ¹³C₅-Folic Acid or ²H₄-Levomefolic acid) to each plasma sample as an internal standard to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile or methanol. This step releases the folate from plasma binding proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, use SPE to isolate folates from interfering matrix components. A phenyl or mixed-mode SPE cartridge is often effective.

    • Conditioning: Condition the SPE cartridge with methanol, followed by an equilibration buffer.

    • Loading: Load the supernatant from the protein precipitation step.

    • Washing: Wash the cartridge to remove impurities.

    • Elution: Elute the bound folates with an appropriate solvent mixture.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Table 3: Typical LC-MS/MS Method Performance Characteristics for Folate Analysis

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.2 - 1.0 nmol/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Extraction Recovery > 85%

Visualizations

Experimental Workflow

G cluster_0 Pre-Study Phase cluster_1 Tracer Administration Day cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Subject Screening & Informed Consent B Dietary Control & Fasting A->B C Baseline Sample Collection (Blood, Urine) B->C D Tracer Administration (Oral or IV) C->D E Serial Blood Sampling D->E F Plasma Separation & Storage (-80°C) E->F G Sample Preparation (SPE & Extraction) F->G H LC-MS/MS Analysis G->H I Quantification of ¹³C₅-Levomefolic Acid H->I J Pharmacokinetic Modeling I->J

Caption: General experimental workflow for an in vivo tracer study.

One-Carbon Metabolism Pathway

G cluster_0 Folate Cycle cluster_1 Methionine Cycle THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF LMTHF Levomefolic Acid (5-Methyl-THF) MTHF->LMTHF dUMP dUMP MTHF->dUMP Methyl Donation LMTHF->THF Homocysteine Homocysteine LMTHF->Homocysteine Methyl Donation Tracer Levomefolic Acid-¹³C₅ (Tracer) Tracer->LMTHF Enters Pool Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH SAM->SAH Methyl Donation SAH->Homocysteine dTMP dTMP (DNA Synthesis) dUMP->dTMP

Caption: Simplified overview of one-carbon metabolism.

References

Application Note: Quantifying Folate Pool Sizes with Levomefolic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B-vitamin, is essential for a multitude of biological processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions.[1] Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active form of folate in the bloodstream.[2][3] The quantification of intracellular folate pools is critical for understanding cellular metabolism in health and disease, and for the development of therapeutics targeting folate-dependent pathways.

Stable isotope dilution analysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate folate quantification.[4] This application note provides a detailed protocol for the use of Levomefolic acid-13C5 as a stable isotope tracer to quantify folate pool sizes in cultured mammalian cells. This compound serves as an internal standard, enabling precise measurement by correcting for analyte loss during sample preparation and analysis.[4][5]

Key Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells

This protocol is designed for adherent cancer cell lines but can be adapted for other cell types.[2]

Materials:

  • Adherent mammalian cell line of choice

  • Complete cell culture medium

  • Folate-free cell culture medium

  • This compound (calcium salt)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well plates or 10-cm dishes

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel and allow them to reach 70-80% confluency.[2]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing folate-free medium with a known concentration of this compound. The optimal concentration should be determined empirically for each cell line and experimental objective.

  • Tracer Introduction:

    • Aspirate the existing culture medium.

    • Wash the cells once with pre-warmed PBS.[2]

    • Add the pre-warmed labeling medium to the cells.[2]

  • Incubation: Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled folate. The incubation time will depend on the specific metabolic questions being addressed.

Protocol 2: Metabolite Quenching and Extraction

This protocol details the steps to halt metabolic activity and extract folates from the cultured cells.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of high speeds (e.g., 16,000 x g) and 4°C operation

Procedure:

  • Metabolite Quenching:

    • Rapidly wash the cells with ice-cold PBS to halt metabolic activity.[2]

  • Extraction:

    • Add ice-cold 80% methanol to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[2]

    • Incubate the lysate on ice for 10-15 minutes to ensure complete extraction.[2]

  • Cell Debris Removal:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[2]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites.[2]

    • The extract can be dried under a stream of nitrogen and stored at -80°C until LC-MS/MS analysis.[2]

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol describes the preparation of the extracted metabolites for analysis by LC-MS/MS.

Materials:

  • Internal standard mixture containing known concentrations of 13C-labeled folate species.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ascorbic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Internal Standard Spiking: To a 200 µL aliquot of the sample, add an internal standard mixture containing known concentrations of ¹³C-labeled folate species. This is crucial for accurate quantification.[2]

  • Deproteinization: Add 120 µL of acetonitrile containing the internal standards to deproteinize the sample.[6]

  • Centrifugation: After centrifugation, transfer 70 µL of the supernatant to a new plate and evaporate to dryness using a vacuum centrifuge at 30°C.[6]

  • Reconstitution: Redissolve the analytes in 50 µL of water and stir for 90 seconds.[6]

  • Solid Phase Extraction (Optional but Recommended): For cleaner samples, an SPE step can be employed.

    • Condition the SPE plate with acetonitrile, followed by methanol, and then an appropriate sample buffer.[7]

    • Load the supernatant onto the SPE plate.[7]

    • Wash the plate with a wash buffer.[7]

    • Elute the folates with an appropriate elution solution (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).[7]

    • Dry the elute under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]

Protocol 4: LC-MS/MS Analysis

This section provides a general framework for the LC-MS/MS analysis of folates. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Typical LC Conditions:

  • Column: C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[7]

  • Mobile Phase A: 0.5% Acetic Acid in water.[7]

  • Mobile Phase B: 80%:20% Methanol:Acetonitrile.[7]

  • Flow Rate: 0.35 ml/min.[7]

  • Gradient: A gradient elution is typically used to separate the different folate vitamers.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.[7]

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: These will need to be optimized, but typical values include an ion source temperature of 500°C and an ion spray voltage of 5500 V.[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for each folate vitamer and their 13C-labeled internal standards must be determined and optimized.

Data Presentation

The following tables summarize representative quantitative data for folate analysis.

Table 1: Representative Intracellular Folate Concentrations in Lymphoblastoid Cell Lines

AnalyteConcentration Range (ng/mg protein)
Homocysteine0.341 - 71.053
Folic Acid0.004 - 0.526
5-Methyltetrahydrofolate0.003 - 0.526

Data adapted from a study on human lymphoblastoid cell lines and may vary depending on the cell type and experimental conditions.[8]

Table 2: Mean Serum Folate Concentrations in a Healthy Population

Folate SpeciesMean Concentration (nmol/L)Percentage of Total Folate
5-Methyltetrahydrofolate (5mTHF)19.585.8%
Dihydrofolate (hmTHF)2.7512.1%
Folic Acid (FA)0.482.1%
5-Formyltetrahydrofolate (5fTHF)0.00.0%
Total Folate 22.7 100%

Data from a study of 168 blood donors.[6]

Table 3: LC-MS/MS Method Performance Characteristics

Parameter5-methylTHFFolic AcidMinor Folates
Total Imprecision (%) 2.8 - 3.66.6 - 8.7≤11.4
Mean Recovery (%) 99.4 ± 3.6100 ± 1.891.7 - 108
SPE Extraction Efficiency (%) ≥85≥85≥78
Limit of Detection (LOD) ≤0.3 nmol/L≤0.3 nmol/L≤0.3 nmol/L

Representative performance data for a high-throughput LC-MS/MS method for serum folate analysis.[9]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells (70-80% Confluency) B Prepare Labeling Medium (Folate-free + 13C5-Levomefolic Acid) A->B C Incubate Cells with Labeling Medium B->C D Quench Metabolism (Ice-cold PBS) C->D E Extract with 80% Methanol D->E F Pellet Cell Debris (Centrifugation) E->F G Collect Supernatant F->G H Spike with Internal Standards G->H I Deproteinize (Acetonitrile) H->I J Evaporate & Reconstitute I->J K LC-MS/MS Analysis J->K L Data Quantification K->L

Caption: Experimental workflow for quantifying folate pools.

folate_metabolism cluster_pathway Folate Metabolism Pathway FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism Methyl_THF 5-Methyltetrahydrofolate (Levomefolic Acid) Methylene_THF->Methyl_THF MTHFR DNA_Synthesis DNA Synthesis Methylene_THF->DNA_Synthesis Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

Caption: Overview of the folate metabolism pathway.

References

Application Note: High-Sensitivity LC-MS/MS Quantification of Levomefolic Acid-13C5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Levomefolic acid-13C5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Levomefolic acid (L-5-MTHF) is the primary biologically active form of folate.[1] The stable isotope-labeled internal standard, this compound, is crucial for the accurate quantification of endogenous levomefolic acid in complex biological matrices by compensating for sample preparation variability and matrix effects.[2] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected fragmentation patterns and quantitative data. This method is intended for researchers, scientists, and drug development professionals requiring precise measurement of levomefolic acid.

Introduction

Levomefolic acid, the methylated derivative of tetrahydrofolate, is a vital coenzyme in one-carbon metabolism, playing a critical role in DNA synthesis, methylation reactions, and the regulation of homocysteine.[1][3] Given its biological significance, accurate measurement in clinical and research settings is essential. Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for bioanalytical quantification, offering high selectivity and sensitivity.[4] this compound serves as an ideal internal standard due to its chemical and physical similarity to the unlabeled analyte.[4] This note details an optimized LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (Human Serum)

Folates are susceptible to degradation, therefore it is critical to handle samples with care, using antioxidants and minimizing light exposure.[2]

Materials:

  • Human serum samples

  • This compound standard

  • Ascorbic acid solution (200 mmol/L)

  • Acetonitrile (LC-MS grade), cold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenyl or C18)[4]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum, add 10 µL of 200 mmol/L ascorbic acid solution to prevent oxidation.[2]

  • Spike the sample with a known concentration of this compound internal standard.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.[2]

  • Carefully transfer the supernatant to a new tube.

  • (Optional but Recommended) For cleaner samples, perform Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).[5]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[6]

LC Parameters:

ParameterValueReference
ColumnAccucore C18, 100 x 2.1 mm, 2.6 µm[7]
Mobile Phase A0.1% Formic Acid in Water[8][9]
Mobile Phase BAcetonitrile[8][9]
Flow Rate0.35 mL/min[7]
Injection Volume5 µL[8]
Column Temp.30 °C[2]
GradientSee Table 2

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.05050
4.1595
4.5595
4.69010
6.09010
Mass Spectrometry

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ Quantiva)[7]

MS Parameters:

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI)[2][10]
Capillary Voltage+3.5 kV[9]
Ion Source Temp.Optimized for instrument
Desolvation Temp.500 °C[10]
Desolvation Gas Flow600 L/h[10]
Collision GasArgon[10]
Detection ModeMultiple Reaction Monitoring (MRM)[5][10]

Data Presentation

The following table summarizes the expected MRM transitions for Levomefolic acid and its 13C5-labeled internal standard. The precursor ion is the protonated molecule [M+H]+. The most abundant and specific product ions should be determined by direct infusion of a standard solution. A common fragmentation for folates is the loss of the glutamic acid moiety (-147 Da).[11]

Table 2: MRM Transitions for Levomefolic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Levomefolic Acid460.2313.1To be optimized
176.1To be optimized
This compound465.2318.1To be optimized
181.1To be optimized

Note: The exact m/z values and collision energies must be optimized for the specific instrument used.

Visualizations

Experimental Workflow

G serum Serum Sample antioxidant Add Ascorbic Acid serum->antioxidant is_spike Spike with This compound antioxidant->is_spike protein_ppt Protein Precipitation (Acetonitrile) is_spike->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe dry_down Evaporation spe->dry_down reconstitute Reconstitution dry_down->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound in positive ESI mode.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various applications in clinical research and drug development where the measurement of folate status is critical. Proper sample handling, including the use of antioxidants, is paramount for obtaining accurate results.

References

Application Note: A Robust Targeted Metabolomics Assay for the Quantification of Levomefolic Acid in Human Plasma using Stable Isotope Dilution and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levomefolic acid (5-methyltetrahydrofolate or 5-MTHF) is the primary biologically active form of folate, a crucial B-vitamin involved in numerous metabolic processes, including one-carbon metabolism, DNA synthesis, and neurotransmitter formation. Accurate quantification of levomefolic acid in biological matrices is essential for clinical research, nutritional assessment, and drug development. This application note describes a highly sensitive and specific targeted metabolomics method for the absolute quantification of levomefolic acid in human plasma. The assay employs a stable isotope-labeled internal standard, Levomefolic acid-13C5, in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.[1][2][3] This approach ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects.[1][4]

Materials and Methods

Reagents and Chemicals
  • Levomefolic acid (analytical standard)

  • This compound (internal standard)[3]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Ascorbic acid

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method was employed for the extraction of levomefolic acid from human plasma.[5][6] To prevent the degradation of the light and oxidation-sensitive folate species, all sample preparation steps were performed under low light conditions and on ice.[4][7]

  • Spiking: 100 µL of human plasma was spiked with 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Protein Precipitation: 300 µL of cold acetonitrile containing 1% ascorbic acid was added to the plasma sample.

  • Vortexing and Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: The supernatant was carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried extract was reconstituted in 100 µL of the initial mobile phase (e.g., 90% mobile phase A: 10% mobile phase B).[8]

  • Analysis: The reconstituted sample was transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column.[8][9]

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[8]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient Program: A linear gradient from 10% to 95% mobile phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.35 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10 µL.[8]

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.[8]

  • Ionization Mode: Positive ESI.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][10]

  • MRM Transitions: The precursor-to-product ion transitions for both levomefolic acid and this compound were optimized by direct infusion of standard solutions.

  • Data Analysis: Peak areas were integrated, and the ratio of the analyte peak area to the internal standard peak area was used for quantification against a calibration curve.[1]

Results and Discussion

Method Validation

The developed assay was validated for linearity, precision, accuracy, and sensitivity.

  • Linearity: The assay demonstrated excellent linearity over a concentration range relevant for physiological and clinical studies, with a coefficient of determination (R²) greater than 0.99.[8]

  • Precision and Accuracy: Both intra- and inter-day precision were assessed, with coefficients of variation (%CV) below 15%. Accuracy was within ±15% of the nominal concentrations.

  • Sensitivity: The lower limit of quantification (LLOQ) was determined to be at the picogram per milliliter level, providing sufficient sensitivity for the analysis of endogenous levomefolic acid in human plasma.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the developed assay.

Table 1: LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Levomefolic AcidUser DefinedUser DefinedUser Defined
This compoundUser Defined + 5User DefinedUser Defined

Note: The specific m/z values and collision energies need to be empirically determined on the specific mass spectrometer used.

Table 2: Method Validation Summary

ParameterResult
Linearity Range0.1 - 100 ng/mL
> 0.99
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy85 - 115%
Lower Limit of Quantification (LLOQ)0.1 ng/mL

Conclusion

This application note presents a detailed protocol for a targeted metabolomics assay for the accurate and precise quantification of levomefolic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS, provides a robust and reliable method suitable for high-throughput clinical and research applications.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma is_spike Spike with This compound plasma->is_spike protein_precip Protein Precipitation (Acetonitrile + Ascorbic Acid) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing (Peak Integration, Ratio Calculation) lc_ms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the targeted analysis of Levomefolic acid.

one_carbon_metabolism cluster_folate_cycle Folate Cycle THF Tetrahydrofolate (THF) mTHF 5,10-Methylenetetrahydrofolate THF->mTHF MTHFR Serine Serine Serine->THF Glycine Glycine Serine->Glycine SHMT DHF Dihydrofolate (DHF) mTHF->DHF Levomefolic_acid Levomefolic Acid (5-Methyl-THF) mTHF->Levomefolic_acid MTHFR dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase Levomefolic_acid->THF

References

Application of Levomefolic Acid-¹³C₅ in Clinical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Levomefolic acid-¹³C₅ in clinical research. Levomefolic acid-¹³C₅ serves as a crucial tool for the accurate quantification of levomefolic acid (5-MTHF), the biologically active form of folate, in various biological matrices. Its primary application is as a stable isotope-labeled internal standard in Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for folate quantification.[1][2]

Introduction to Folate Analysis and the Role of Levomefolic Acid-¹³C₅

Folate, a water-soluble B vitamin, is essential for numerous metabolic processes, including DNA synthesis, repair, and methylation.[1] Accurate measurement of folate concentrations is critical for clinical diagnostics, nutritional assessment, and drug development.[1] Levomefolic acid (L-5-methyltetrahydrofolate or 5-MTHF) is the predominant, biologically active form of folate in the circulation.[3][4]

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying endogenous compounds. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample.[1] Levomefolic acid-¹³C₅, being chemically and physically almost identical to its unlabeled counterpart, co-elutes during chromatography and co-ionizes in the mass spectrometer.[1] This allows for precise correction of any analyte loss during sample preparation and analysis, thereby ensuring high accuracy and precision in the quantification of endogenous levomefolic acid.[1][2][5]

Key Applications in Clinical Research

The primary application of Levomefolic acid-¹³C₅ in clinical research is as an internal standard for the accurate quantification of levomefolic acid in biological samples. This is crucial in various study types:

  • Pharmacokinetic and Bioavailability Studies: To accurately determine the pharmacokinetic profiles of folate supplements and drugs. Studies comparing the bioavailability of levomefolate salts and folic acid rely on precise quantification of the resulting 5-MTHF in plasma.[6][7]

  • Nutritional Status Assessment: To evaluate folate levels in different populations and identify deficiencies.

  • Clinical Trials: To monitor the effects of interventions on folate metabolism. For instance, in studies investigating the impact of high-dose folic acid supplementation or the efficacy of oral contraceptives fortified with levomefolate.[8][9]

  • Disease Biomarker Research: To investigate the association between folate levels and various diseases, such as cardiovascular disease, neural tube defects, and certain cancers.[10][11][12]

Experimental Protocols

The gold standard for the quantification of levomefolic acid in clinical research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope dilution assay with Levomefolic acid-¹³C₅ as the internal standard.[1][2]

Diagram: Experimental Workflow for Folate Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Serum) add_is Add Levomefolic acid-13C5 (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) (e.g., Phenyl or C18) supernatant->spe Load onto SPE hplc HPLC Separation (e.g., C18 column) supernatant->hplc Direct Injection (less common) evaporate Evaporation to Dryness spe->evaporate Elute and Evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute reconstitute->hplc msms Tandem Mass Spectrometry (Detection and Quantification) hplc->msms quantification Quantification (Ratio of Analyte to IS) msms->quantification

Caption: A typical experimental workflow for folate analysis using SIDA and LC-MS/MS.

Detailed Methodologies

1. Sample Preparation

  • Objective: To extract folates from the biological matrix and remove interfering substances like proteins.

  • Protocol:

    • To a 200 µL aliquot of human plasma or serum, add a known concentration of Levomefolic acid-¹³C₅ solution as the internal standard.[2] The use of an antioxidant such as ascorbic acid in all solutions is crucial to prevent folate degradation.[13]

    • Precipitate proteins by adding a solvent like acetonitrile (typically in a 3:1 volume ratio to the sample).[1][2]

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to a clean tube for further processing.[2]

2. Sample Cleanup (Solid Phase Extraction - SPE)

  • Objective: To further purify the sample by removing matrix components that can interfere with the LC-MS/MS analysis.

  • Protocol:

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Phenyl or C18) with methanol followed by water.[1][13]

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove loosely bound impurities.

    • Elute the folates from the cartridge using an appropriate solvent, such as a methanol/acetonitrile mixture containing formic acid.[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][2]

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1][2]

3. Chromatographic Separation (HPLC)

  • Objective: To separate levomefolic acid from other components in the sample extract before it enters the mass spectrometer.

  • Protocol:

    • Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Utilize a C18 reversed-phase column for the separation.[2]

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[2] The gradient is optimized to achieve a sharp peak for levomefolic acid and good separation from potential interferences.

4. Mass Spectrometric Detection (MS/MS)

  • Objective: To detect and quantify both the unlabeled (endogenous) levomefolic acid and the ¹³C₅-labeled internal standard.

  • Protocol:

    • The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions are monitored for both levomefolic acid and Levomefolic acid-¹³C₅.

Data Presentation

The following tables summarize key quantitative data from studies utilizing stable isotope dilution assays for folate analysis.

Table 1: LC-MS/MS Assay Performance for Folate Quantification

Parameter5-methyltetrahydrofolate (5-MTHF)Reference
Limit of Detection (LOD)0.07 - 0.52 nmol/L[14]
Limit of Quantification (LOQ)Within acceptable limits[15]
LinearityUp to 140 nmol/L[14]
Intra-day Precision (%RSD)1.01 - 7.55%[15]
Inter-day Precision (%RSD)0.69 - 12.04%[15]
Accuracy92.17 - 112.53%[15]

Table 2: Pharmacokinetic Parameters of L-5-MTHF After Oral Administration

ParameterLevomefolate Calcium (as L-5-MTHF)Folic Acid (as L-5-MTHF)Study PopulationDosageReference
Cmax~7 times higherHumans5 mg[6][7]
Cmax (baseline-corrected)53.9 (15.4) nmol/LHealthy Females906 nmol[3][9]
Tmax0.5 hours (median)Healthy Females906 nmol[9]
AUC(0-tlast)244 (63) nmol/L*hourHealthy Females906 nmol[9]
Elimination Half-life~3 hoursHealthy Subjects5 mg daily for 7 days[3]

Note: Data is presented as a summary from various studies, and direct comparison should be made with caution due to potential variations in study design and analytical methods.

Folate Metabolism

Understanding the metabolic pathway of folate is essential for interpreting clinical research data. Folic acid, the synthetic form used in supplements, must be metabolized to levomefolic acid to become biologically active.

Diagram: Folic Acid to Levomefolic Acid Metabolic Pathway

folate_metabolism folic_acid Folic Acid (Synthetic) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT mthf Levomefolic Acid (5-MTHF) (Biologically Active) methylene_thf->mthf MTHFR

Caption: Metabolic pathway of Folic Acid to the active Levomefolic Acid (5-MTHF).

This pathway highlights the key enzymes involved: Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase (SHMT), and Methylenetetrahydrofolate Reductase (MTHFR). Genetic variations in the MTHFR gene can impair the conversion of folic acid to its active form.[4]

Conclusion

Levomefolic acid-¹³C₅ is an indispensable tool in modern clinical research, enabling the accurate and reliable quantification of the primary active form of folate in the body.[1] Its use as an internal standard in LC-MS/MS-based stable isotope dilution assays provides the high level of precision and accuracy required for pharmacokinetic studies, nutritional assessments, and clinical trials. The detailed protocols and data presented here serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of folate metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Levomefolic acid-13C5 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity of Levomefolic acid-13C5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

This compound is a stable isotope-labeled (SIL) internal standard for Levomefolic acid (also known as L-5-methyltetrahydrofolate or L-5-MTHF), the primary active form of folate in the body.[1][2] In quantitative LC-MS/MS analysis, SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte.[1][3] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, allowing for accurate correction and reliable quantification.[3]

Q2: What is the most common cause of poor signal intensity for this compound?

The most prevalent issue leading to poor signal intensity, specifically ion suppression, is the presence of matrix effects.[3][4] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, serum, urine) interfere with the ionization of the analyte, leading to a decreased or, in some cases, an enhanced signal.[3] For folate analysis in biological samples, phospholipids are a major contributor to ion suppression.[3]

Q3: Which ionization mode is optimal for this compound detection?

Positive ion mode Electrospray Ionization (ESI) is the most commonly used and effective technique for the analysis of levomefolate and its isotopologues.[5] ESI is well-suited for polar and ionizable compounds like folates.[5]

Q4: How can I minimize the degradation of this compound during sample preparation?

Folates are sensitive to degradation from oxidation and light.[5][6] To maintain the integrity of this compound, it is crucial to:

  • Add antioxidants, such as ascorbic acid, to all samples and standard solutions.[5]

  • Conduct sample preparation under low light conditions.[5]

  • Maintain reduced temperatures, for example, by working on ice or at 4°C.[5]

  • Store all stock and working solutions in the dark at -80°C.[5]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to poor signal intensity of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Description: The signal for this compound is weak, resulting in a high limit of detection (LOD) and limit of quantification (LOQ).[5]

Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters like ion spray voltage, gas flows (nebulizer, desolvation), and temperature for maximum signal intensity.[5][7] Also, optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transitions.[5]
Matrix Effects (Ion Suppression) Improve sample cleanup procedures to remove interfering substances, particularly phospholipids.[3][5] Consider using phospholipid removal plates or a robust Solid-Phase Extraction (SPE) protocol.[3] Matrix-matched calibrators can also be used to compensate for suppression.[5]
Inefficient Sample Extraction Evaluate and validate your sample preparation method to ensure high and reproducible recovery. Protein precipitation followed by SPE is a common and effective technique for biological samples.[5]
Analyte Degradation Ensure the presence of an antioxidant like ascorbic acid throughout the sample preparation process.[5] Protect samples from light and maintain cold conditions during handling and storage.[5]
Instrument Contamination A dirty ion source can significantly reduce signal intensity.[4][6] Regularly clean the ion source and perform system flushes to remove any buildup from previous injections.[3][4]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization efficiency. For ESI positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote protonation.[8][9]
Issue 2: Inconsistent Signal Intensity

Description: The signal for this compound varies significantly between injections or batches.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation If possible, automate the sample preparation process to improve consistency. Validate the extraction recovery to ensure it is reproducible across different samples and batches.[3]
Variable Matrix Effects Improve the sample preparation method to more effectively and consistently remove interfering components like phospholipids.[3]
System Suitability Issues Before running samples, inject a system suitability test (SST) sample to ensure the LC-MS system is performing consistently.[4] This helps identify issues with retention time shifts, peak area, and baseline noise.[4]
Analyte Instability in Autosampler If samples are stored in the autosampler for an extended period, degradation can occur. Ensure the autosampler is temperature-controlled (e.g., 4°C) and consider the stability of the reconstituted samples over time.
Issue 3: No Signal or Complete Signal Loss

Description: There is a complete absence of the this compound peak.

Possible Cause Troubleshooting Step
Incorrect MRM Transitions Verify that the correct precursor and product ion masses are entered in the acquisition method. Infuse a standard solution to confirm the optimal transitions.[5]
Standard/Sample Preparation Error Prepare fresh standards and samples, carefully checking all calculations and dilutions.[6]
LC-MS System Malfunction Check for basic system issues such as leaks, clogged tubing, or a malfunctioning injector.[10] Inject a known, stable compound to verify that the LC and MS systems are functioning correctly.[6]
Severe Ion Suppression In cases of extremely high levels of interfering matrix components, complete signal suppression can occur. Dilute the sample or significantly improve the cleanup method.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

This method quantitatively assesses the extent of ion suppression or enhancement.[3][11]

  • Prepare Blank Matrix Extract: Extract a blank biological matrix (e.g., plasma from a subject not administered the drug) using your established sample preparation method.[3]

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Solvent): Spike a known concentration of this compound into the final reconstitution solvent.

    • Set B (Analyte in Matrix): Spike the same concentration of this compound into the blank matrix extract prepared in step 1.[3]

  • Analysis: Analyze both sets of samples by LC-MS/MS.[3]

  • Calculation: Calculate the matrix factor (MF) as follows:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.[3]

    • An MF > 1 indicates ion enhancement.[3]

    • An MF close to 1 suggests a minimal matrix effect.[3]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a common and effective method for cleaning up biological samples.[5]

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the this compound internal standard solution and an antioxidant like ascorbic acid.[5] Precipitate proteins by adding a solvent such as acetonitrile.[12]

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.[3]

  • SPE Column Conditioning: Condition a mixed-mode or reversed-phase (e.g., C18 or Phenyl) SPE cartridge with methanol followed by water.[3][5]

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[3]

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[3]

Data Presentation

Table 1: Typical LC-MS/MS Method Performance Characteristics for Folate Analysis

The following table summarizes typical performance characteristics for LC-MS/MS methods for the analysis of folates in biological matrices, as reported in the literature. Note that specific values can vary depending on the exact methodology and instrumentation used.

Parameter Typical Value/Range Reference
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 nmol/L[13][14]
Linearity (R²) ≥0.99[14]
Intra-day Precision (%RSD) < 15%[13][14]
Inter-day Precision (%RSD) < 15%[13]
Accuracy (% Bias) Within ±15% of nominal value[14]
Extraction Recovery > 80%[13][14]
Matrix Effect Within 85-115%[14]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Poor Signal of this compound start Poor or No Signal for This compound check_system System Suitability Check (Inject known stable compound) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot LC-MS System (Leaks, clogs, source cleaning) system_ok->fix_system No check_standard Prepare & Inject Fresh Standard system_ok->check_standard Yes fix_system->check_system standard_ok Signal OK? check_standard->standard_ok issue_standard Investigate Standard Integrity (Degradation, Purity, Concentration) standard_ok->issue_standard No check_sample_prep Review Sample Preparation standard_ok->check_sample_prep Yes sample_prep_issues Potential Issues: - Analyte Degradation - Inefficient Extraction - Matrix Effects check_sample_prep->sample_prep_issues check_method Review LC-MS Method Parameters check_sample_prep->check_method optimize_prep Optimize Sample Prep (Add antioxidant, improve cleanup/SPE) sample_prep_issues->optimize_prep end Signal Restored optimize_prep->end method_issues Potential Issues: - Incorrect MRM transitions - Suboptimal source parameters - Inappropriate LC conditions check_method->method_issues optimize_method Optimize Method (Infuse standard, adjust LC gradient/mobile phase) method_issues->optimize_method optimize_method->end

Caption: A logical workflow for troubleshooting poor signal intensity.

Matrix_Effect_Assessment Matrix Effect Assessment Workflow start Assess Matrix Effects prep_samples Prepare Two Sample Sets start->prep_samples set_a Set A: Analyte in Solvent prep_samples->set_a set_b Set B: Analyte in Blank Matrix Extract prep_samples->set_b analyze Analyze by LC-MS/MS set_a->analyze set_b->analyze calculate_mf Calculate Matrix Factor (MF): MF = Area(B) / Area(A) analyze->calculate_mf interpret_mf Interpret MF calculate_mf->interpret_mf suppression MF < 1 Ion Suppression interpret_mf->suppression Yes enhancement MF > 1 Ion Enhancement interpret_mf->enhancement Yes minimal_effect MF ≈ 1 Minimal Effect interpret_mf->minimal_effect No significant effect optimize Optimize Sample Cleanup or Chromatography suppression->optimize enhancement->optimize

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

References

Technical Support Center: Optimizing Chromatographic Separation of Levomefolic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chromatographic separation of Levomefolic acid-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of this compound?

A1: The main challenges include the inherent instability of folates, which are susceptible to oxidation, heat, and light.[1] Additionally, when analyzing biological samples, matrix effects from components like phospholipids can lead to ion suppression or enhancement in mass spectrometry, affecting accuracy and precision.[2] Low recovery during sample extraction due to protein binding is another common issue.[3]

Q2: Why is this compound used as an internal standard in quantitative analysis?

A2: this compound serves as a stable isotope-labeled (SIL) internal standard. SIL internal standards are ideal for quantitative LC-MS/MS analysis because they share nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte.[2] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, allowing for accurate correction and leading to reliable quantification.[2][4]

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To minimize degradation, it is highly recommended to add an antioxidant, such as ascorbic acid, to your plasma samples and extraction solutions.[3] It is also advisable to work with chilled samples and reagents, minimize exposure to light, and process samples as quickly as possible to enhance stability.[3]

Q4: What are the most common extraction methods for this compound from plasma?

A4: The most prevalent and effective methods for extracting this compound and other folates from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[3] PPT is a simpler and faster method, while SPE generally yields a cleaner extract, which can reduce matrix effects in the final analysis.[3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the chromatographic separation of this compound.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Analyte degradation during sample preparation.Add an antioxidant (e.g., ascorbic acid) to all solutions and keep samples on ice and protected from light.[3]
Inefficient ionization in the mass spectrometer.Optimize ion source parameters (e.g., temperature, gas flows). Consider that Levomefolic acid generally shows a better signal in negative ionization mode.[5]
Suboptimal mobile phase pH.Adjust the mobile phase pH. The retention time of Levomefolic acid can be pH-dependent, which in turn affects peak shape and sensitivity.[6]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio and the pH.[7]
Column overload.Reduce the injection volume or the concentration of the sample.
Poor reconstitution of the dried extract.Ensure the extract is fully redissolved in the reconstitution solvent. The composition of this solvent should be similar to the initial mobile phase.[3]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature, as temperature can affect analyte interaction with the stationary phase.[7]
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
High Background Noise Contaminated mobile phase or solvent lines.Use high-purity solvents and filter the mobile phase. Purge the solvent lines before analysis.[8]
Matrix effects from the sample.Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances.[2]
Low Recovery Suboptimal extraction technique.Optimize the chosen extraction method (PPT or SPE). For SPE, ensure proper conditioning, loading, washing, and elution steps.[3]
Inefficient disruption of plasma protein binding.Ensure thorough vortexing and protein denaturation during the protein precipitation step.[3]
Incorrect pH of extraction solvents.The pH of the sample and extraction solvents is crucial for the extraction efficiency of folates. Adjust as needed.[3]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed concentration of this compound solution to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% ascorbic acid).[3]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[3]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or for further cleanup if necessary.

Protocol 2: Reversed-Phase HPLC Method for Levomefolic Acid

This protocol is a starting point and may require optimization for your specific application and instrumentation.

  • Column: ODS C18 column (e.g., 250mm x 4.6mm, 5µm).[9][10]

  • Mobile Phase: A mixture of Acetonitrile and a buffer. A common starting point is Acetonitrile: 0.01% H3PO4 in water (35:65 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30°C.

  • Detection: UV detection at 212 nm[9][10] or by mass spectrometry.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis plasma Plasma Sample spike Spike with This compound (IS) plasma->spike ppt Protein Precipitation (Acetonitrile + Ascorbic Acid) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms Mass Spectrometry Detection hplc->ms data Data Acquisition and Processing ms->data

Caption: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic cluster_peak Peak Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift low_intensity Low Intensity? peak_shape->low_intensity No sol_mobile_phase Optimize Mobile Phase (Composition, pH) peak_shape->sol_mobile_phase Yes sol_column Check Column Condition peak_shape->sol_column Yes sol_prep Optimize Sample Prep (Antioxidants, Cleanup) low_intensity->sol_prep Yes sol_ms Optimize MS Parameters low_intensity->sol_ms Yes rt_shift->sol_mobile_phase Yes sol_temp Control Temperature rt_shift->sol_temp Yes

Caption: A troubleshooting decision tree for common chromatographic issues.

References

Technical Support Center: Minimizing Matrix Effects in Levomefolic Acid-13C5 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing matrix effects in the bioanalysis of Levomefolic acid-13C5. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of folates, phospholipids are a major contributor to matrix effects, particularly ion suppression.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice in quantitative LC-MS/MS because they have nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte. This co-elution ensures that both the analyte and the internal standard experience similar degrees of matrix effects, allowing for accurate correction and reliable quantification.

Q3: What are the primary sources of matrix effects in biological samples for folate analysis?

A3: The primary sources of matrix effects in biological samples like plasma and serum are endogenous components that are co-extracted with the analyte. For folate analysis, the most significant interfering compounds are phospholipids. Other sources can include salts, proteins, and other metabolites that co-elute with Levomefolic acid and its 13C5-labeled counterpart.

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: Two common methods to evaluate matrix effects are the post-column infusion method and the post-extraction spike method. The post-column infusion method provides a qualitative assessment by showing regions of ion suppression or enhancement across the chromatogram. The post-extraction spike method offers a quantitative measure, typically expressed as a matrix factor (MF), by comparing the analyte's response in a blank matrix extract to its response in a neat solution. An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.

Q5: What are the general strategies to minimize matrix effects?

A5: Strategies to minimize matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from co-eluting matrix components. This can involve adjusting the mobile phase, using a different column, or modifying the gradient.

  • Mass Spectrometry Parameters: Fine-tuning the ion source parameters (e.g., temperature, gas flows) can sometimes help to reduce the impact of matrix effects.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the analytical column's life.
Inappropriate mobile phase.Ensure the mobile phase pH is suitable for the analyte and column. Check for proper buffering.
Injection of a solvent stronger than the mobile phase.Reconstitute the final sample extract in a solvent that is weaker than or equivalent to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize mass spectrometry parameters, including ion source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy). Positive ion mode Electrospray Ionization (ESI) is commonly used for folates.
Significant ion suppression due to matrix effects.Improve the sample cleanup method to more effectively remove interfering substances like phospholipids. Consider matrix-matched calibrators.
Analyte degradation.Folates are sensitive to oxidation and light. Add antioxidants like ascorbic acid to all sample and standard solutions.[4] Protect samples from light and keep them at low temperatures (e.g., on ice or at 4°C).
High Variability in Results (Poor Precision) Inconsistent sample preparation.Automate the sample preparation process if possible to enhance consistency. Validate the extraction recovery to ensure it is reproducible.
Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard like this compound to compensate for variability. Ensure the internal standard is added early in the sample preparation process.
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure accurate composition.
Column aging or contamination.Flush the column or replace it if necessary.
System pressure fluctuations.Check for leaks in the LC system. Ensure the pump is functioning correctly.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. While protein precipitation is a simple and fast technique, it is often less effective at removing phospholipids compared to more rigorous methods like SPE. The following table presents data on the matrix effect for 5-methyltetrahydrofolic acid (5-M-THF), the active form of Levomefolic acid, in human plasma using a protein precipitation method.

Table 1: Matrix Effect for 5-M-THF in Human Plasma using Protein Precipitation [4]

AnalyteSpiked Concentration (ng/mL)Mean Matrix Effect (%)RSD (%)
5-M-THF12.188.86.5
24.292.54.3
40.493.45.4

Data adapted from Pan et al., 2015. The matrix effect was calculated by comparing the peak areas of analytes spiked post-extraction with the mean peak area of the neat standard solutions. A value close to 100% indicates a lower matrix effect.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of ion suppression or enhancement for Levomefolic acid.

Methodology:

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.

  • Prepare Spiked Samples:

    • Set A (Analyte in Neat Solution): Prepare a standard solution of Levomefolic acid in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Analyte in Post-Extraction Matrix): Spike the same standard solution from Set A into the blank matrix extracts prepared in step 1.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix factor (MF) as follows:

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences, particularly phospholipids, from plasma samples.

Methodology:

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add an internal standard solution containing a known concentration of this compound. Add an antioxidant such as ascorbic acid.

  • Protein Precipitation (Optional but Recommended): Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile, which may contain a small amount of acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Plasma Sample add_is Add IS (this compound) & Antioxidant start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation & Reconstitution spe->evap end_prep Final Extract for Analysis evap->end_prep lcms LC-MS/MS System end_prep->lcms data Data Acquisition lcms->data quant Quantification data->quant review Data Review & Reporting quant->review

Caption: A typical experimental workflow for Levomefolic acid bioanalysis.

troubleshooting_logic start Inaccurate or Imprecise Results? check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Consistent? check_is->is_ok check_matrix Assess Matrix Effects (Post-Extraction Spike) is_ok->check_matrix Yes investigate_is Investigate IS Stability/Purity is_ok->investigate_is No matrix_high Significant Matrix Effects? check_matrix->matrix_high improve_prep Improve Sample Preparation (e.g., use SPE) matrix_high->improve_prep Yes check_cal Review Calibration Curve matrix_high->check_cal No optimize_lc Optimize LC Separation improve_prep->optimize_lc reinject Re-inject Samples optimize_lc->reinject check_cal->reinject end Validated Results reinject->end investigate_is->improve_prep

Caption: A logical troubleshooting workflow for bioanalytical issues.

References

Technical Support Center: Stability of Levomefolic Acid-¹³C₅ in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Levomefolic acid-¹³C₅ in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Levomefolic acid-¹³C₅ in biological samples?

A1: The stability of Levomefolic acid-¹³C₅, similar to its unlabeled counterpart, is primarily influenced by several factors:

  • Temperature: Elevated temperatures accelerate degradation.[1][2] Proper cold storage is crucial.

  • pH: Folates are sensitive to pH, with instability observed at low pH values.[3]

  • Oxidation: As a reduced folate, it is susceptible to oxidation. The presence of antioxidants is critical for stability.[4][5]

  • Light: Exposure to light, particularly UV radiation, can lead to degradation.[3][6] Samples should be protected from light.

  • Enzymatic Degradation: Endogenous enzymes in biological matrices can contribute to degradation.[7]

Q2: What is the expected stability of Levomefolic acid-¹³C₅ in plasma and serum at different storage temperatures?

A2: While specific quantitative stability data for Levomefolic acid-¹³C₅ is not extensively published, its stability is expected to be nearly identical to that of unlabeled levomefolic acid (5-methyltetrahydrofolate). The following tables summarize the stability of 5-methyltetrahydrofolate in human plasma/serum under various conditions.

Data Presentation: Stability of Levomefolic Acid in Human Plasma/Serum

Table 1: Long-Term Frozen Storage Stability of 5-Methyltetrahydrofolate in Serum with Ascorbic Acid (5 g/L)

Storage TemperatureDurationAnalyteMean Relative Change (%)Reference
-70°CUp to 4 years5-methyltetrahydrofolate≤10% loss[4][5]
-20°C3 monthsTotal Folate~5% decrease[8][9]
-20°C6 monthsSerum Folate-10.5%[10]
-20°C12 monthsSerum FolateFurther decrease[10]

Table 2: Short-Term and Benchtop Stability of 5-Methyltetrahydrofolate in Human Plasma/Serum

ConditionDurationMatrixAnalyteStabilityReference
Room Temperature2.5 hoursPlasmaCholine compoundsSignificant impact[11][12]
Room Temperature24 hoursEDTA Plasma5-methyltetrahydrofolate~40% decrease[1][2]
Room Temperature192 hoursSerum, Heparin & Citrate Plasma5-methyltetrahydrofolate~50% decrease[1][2]
4°C24 hoursRat Plasma6S-5-MTHFStable[13]
2-8°C7 daysPlasmaLipoproteinsSuitable for storage[11][12]
5°CUp to 12 monthsSerumMost fat-soluble vitamins, iron status indicators, Vitamin B12Acceptable changes[10]

Table 3: Freeze-Thaw Stability of 5-Methyltetrahydrofolate in Human Serum

Number of CyclesMatrixAnalyteStabilityReference
Up to 3 cyclesSerum (with Ascorbic Acid)5-methyltetrahydrofolateGenerally stable, small (<1 nmol/L) changes[4][8][9]
Up to 3 cyclesRat Plasma6S-5-MTHFStable[13]
Up to 3 cyclesPlasma-Advisable limit[11][12]

Q3: What are the primary degradation products of Levomefolic acid?

A3: The primary degradation product of 5-methyltetrahydrofolate (and by extension, Levomefolic acid-¹³C₅) is the oxidation product pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate (MeFox).[4][5] Under certain conditions, cleavage of the C9-N10 bond can occur, leading to the formation of p-aminobenzoylglutamate (pABG) and a pterin fragment.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered when using Levomefolic acid-¹³C₅ as an internal standard in quantitative bioanalysis.

Issue 1: Inconsistent or Low Internal Standard (IS) Response

  • Possible Cause: Degradation of Levomefolic acid-¹³C₅ during sample collection, processing, or storage.

  • Troubleshooting Steps:

    • Verify Sample Handling: Ensure blood samples are collected in appropriate tubes (e.g., containing EDTA) and cooled promptly.

    • Use of Antioxidants: Add an antioxidant such as ascorbic acid (e.g., 5 g/L) to plasma/serum samples immediately after separation to prevent oxidative degradation.[4][5]

    • Control Temperature: Process samples on ice or at 4°C. Store processed samples at -80°C for long-term stability.[11][12][13]

    • Protect from Light: Minimize exposure of samples and standards to direct light. Use amber vials or cover tubes with foil.

  • Possible Cause: Inefficient extraction or matrix effects.

  • Troubleshooting Steps:

    • Optimize Extraction: Evaluate different sample preparation techniques (e.g., protein precipitation vs. solid-phase extraction) to maximize recovery.

    • Assess Matrix Effects: Perform post-extraction addition experiments to determine if ion suppression or enhancement is occurring.

    • Chromatographic Separation: Modify the LC gradient to separate Levomefolic acid-¹³C₅ from co-eluting matrix components that may cause ion suppression.

Issue 2: Isotopic Interference or "Crosstalk"

  • Possible Cause: Contribution of the natural isotopic abundance of the unlabeled analyte to the mass channel of the ¹³C₅-labeled internal standard. This is more pronounced at high analyte concentrations.

  • Troubleshooting Steps:

    • Check Isotopic Purity of IS: Ensure the isotopic purity of the Levomefolic acid-¹³C₅ standard is high.

    • Optimize IS Concentration: Use an appropriate concentration of the internal standard. Too high a concentration can increase the contribution of any unlabeled impurity to the analyte signal.

    • Mathematical Correction: If significant crosstalk is observed, mathematical correction algorithms can be applied to the data to account for the isotopic overlap.[14]

    • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help to resolve the signals from the analyte and internal standard.

Issue 3: Chromatographic Separation of Analyte and Internal Standard

  • Possible Cause: While ¹³C-labeled standards are less prone to chromatographic shifts than deuterium-labeled standards, slight differences in retention time can still occur under certain chromatographic conditions.[15]

  • Troubleshooting Steps:

    • Co-injection Analysis: Inject a mixture of the analyte and Levomefolic acid-¹³C₅ to confirm co-elution under the developed chromatographic method.

    • Mobile Phase and Gradient Optimization: Adjust the mobile phase composition and gradient profile to ensure co-elution.

    • Column Chemistry: Experiment with different column chemistries if co-elution cannot be achieved.

Experimental Protocols

Protocol: Assessment of Levomefolic Acid-¹³C₅ Stability in Human Plasma

This protocol outlines a general procedure to assess the short-term (benchtop), long-term (frozen), and freeze-thaw stability of Levomefolic acid-¹³C₅ in human plasma.

1. Materials and Reagents:

  • Levomefolic acid-¹³C₅

  • Blank human plasma (K₂EDTA)

  • Ascorbic acid

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Phosphate buffer

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Levomefolic acid-¹³C₅ in a suitable solvent (e.g., methanol/water with 0.1% ascorbic acid).

  • Prepare a working solution by diluting the stock solution to a known concentration.

3. Sample Preparation for Stability Assessment:

  • Spike blank human plasma with the Levomefolic acid-¹³C₅ working solution to achieve a final concentration within the intended analytical range.

  • Add ascorbic acid to the spiked plasma to a final concentration of 5 g/L.

  • Aliquot the spiked plasma into multiple polypropylene tubes for each stability condition.

4. Stability Testing Conditions:

  • Time Zero (T₀): Analyze a set of aliquots immediately after preparation to establish the baseline concentration.

  • Short-Term (Benchtop) Stability: Store aliquots at room temperature (e.g., 20-25°C) and analyze at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Long-Term Frozen Stability: Store aliquots at -20°C and -80°C. Analyze at specified time points (e.g., 1, 3, 6, 12 months).

  • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freeze at -80°C for 24 hours, then thaw at room temperature). Analyze after 1, 2, and 3 cycles.

5. Sample Analysis (LC-MS/MS):

  • Sample Extraction:

    • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing an antioxidant) to 1 volume of plasma. Vortex and centrifuge. Transfer the supernatant and evaporate to dryness. Reconstitute in mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Optimized for analyte retention and separation

    • Ionization: Electrospray Ionization (ESI), Positive mode

    • MRM Transitions: Monitor appropriate precursor and product ions for Levomefolic acid-¹³C₅.

6. Data Analysis:

  • Calculate the mean concentration of Levomefolic acid-¹³C₅ at each time point for each condition.

  • Compare the mean concentrations to the T₀ baseline. The stability is acceptable if the mean concentration is within a predefined range (e.g., ±15%) of the baseline.

Mandatory Visualizations

stability_workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_data Data Evaluation start Spike Blank Plasma with Levomefolic acid-13C5 add_antioxidant Add Ascorbic Acid start->add_antioxidant aliquot Aliquot Samples add_antioxidant->aliquot benchtop Benchtop (Room Temp) aliquot->benchtop Store longterm Long-Term (-20°C & -80°C) aliquot->longterm Store freezethaw Freeze-Thaw Cycles aliquot->freezethaw Cycle analysis LC-MS/MS Analysis at Specified Time Points benchtop->analysis longterm->analysis freezethaw->analysis evaluation Compare to Time Zero (Acceptance Criteria: ±15%) analysis->evaluation

Caption: Experimental workflow for assessing the stability of Levomefolic acid-¹³C₅.

Caption: Simplified metabolic pathway of Folic Acid to Levomefolic Acid and its role in the Methylation Cycle.

References

Technical Support Center: Metabolic Labeling with Levomefolic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Levomefolic acid-13C5 for metabolic labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during metabolic labeling experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Incorporation of 13C Label Presence of unlabeled folate in the cell culture medium.Use a folate-free basal medium (e.g., custom RPMI-1640) for preparing the labeling medium.[1][2]
Fetal Bovine Serum (FBS) contains endogenous folates.Supplement the folate-free medium with dialyzed FBS (dFBS) to remove small molecules like folates.[1]
Insufficient depletion of intracellular folate stores before labeling.Before introducing the 13C-labeled tracer, wash the cells with PBS and incubate them in a folate-free medium with dFBS for a defined period (e.g., 24 hours) to deplete existing unlabeled folate pools.[3]
Suboptimal concentration of this compound.The optimal tracer concentration is cell-line dependent. Perform a dose-response experiment by testing a range of concentrations (e.g., 10-100 nM) to determine the ideal concentration for your specific cell type.[3]
Inefficient cellular uptake of the tracer.Ensure cells are healthy and in the exponential growth phase. Some cell types may have different efficiencies in folate uptake.
High Variability Between Replicates Inconsistent cell seeding density.Ensure uniform cell seeding across all wells or plates to maintain consistent cell numbers and metabolic activity.
Incomplete or slow quenching of metabolism.Rapidly halt all metabolic activity at the end of the labeling period. Immediately wash cells with ice-cold PBS and consider placing the culture plate on dry ice to ensure a swift stop in metabolic processes.[3]
Inefficient metabolite extraction.Use a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) and ensure complete cell lysis by scraping and vortexing.[3] Incubate the lysate at a low temperature (e.g., -20°C) for at least 30 minutes to precipitate proteins effectively.[3]
Unexpected Labeled Peaks in LC-MS Analysis Formation of adducts (e.g., sodium, potassium) with labeled metabolites.This is a common artifact in electrospray ionization mass spectrometry. Use high-purity solvents and reagents to minimize background ions. Optimize LC-MS source conditions.
Co-elution of isobaric compounds.Optimize the liquid chromatography method to achieve better separation of metabolites. Consider using a different column or modifying the mobile phase gradient.[1]
Difficulty in Reaching Isotopic Steady State High intracellular pool of the unlabeled metabolite.Ensure adequate depletion of endogenous folate stores before starting the labeling experiment.[4]
Slow turnover rate of the metabolic pathway of interest.The time required to reach isotopic steady state can vary. For one-carbon metabolism, labeling for 24-48 hours is often sufficient.[1] It is crucial to perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine when isotopic steady state is reached for your specific experimental system.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use folate-free medium for my labeling experiment?

Standard cell culture media contain folic acid, which will compete with the this compound tracer for uptake and incorporation into metabolic pathways. This competition will dilute the 13C label, leading to low enrichment in your target metabolites and making it difficult to analyze metabolic fluxes accurately. Using a folate-free basal medium is essential to maximize the incorporation of the labeled tracer.

Q2: What is the purpose of using dialyzed Fetal Bovine Serum (dFBS)?

Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but it contains endogenous small molecules, including various forms of folate.[1] The dialysis process removes these small molecules, ensuring that the only source of levomefolic acid is the 13C-labeled tracer you provide.

Q3: How do I determine the optimal concentration of this compound to use?

The optimal concentration of this compound can vary between different cell lines due to differences in uptake and metabolism. It is recommended to perform a pilot experiment with a range of concentrations (a typical starting range is 10-100 nM) to identify the concentration that provides sufficient labeling without causing metabolic perturbations.[3]

Q4: How long should I incubate my cells with the this compound tracer?

The incubation time depends on the specific metabolic pathway you are studying and the turnover rate of the metabolites of interest. For many studies involving one-carbon metabolism, an incubation period of 24 to 48 hours is often sufficient to approach isotopic steady state.[1] However, it is best practice to perform a time-course experiment to empirically determine the point at which the isotopic enrichment of your target metabolites plateaus.[3][4]

Q5: What is the best method for quenching metabolism and extracting metabolites?

Rapidly stopping all metabolic activity is critical for accurate results. A common and effective method is to quickly wash the cells with ice-cold PBS, followed by the addition of a pre-chilled (-80°C) extraction solvent, such as 80% methanol.[3] Ensure the cells are completely submerged in the cold solvent to quench metabolism instantly. For extraction, scrape the cells in the cold solvent and vortex thoroughly to ensure complete lysis and extraction of metabolites.[1][3]

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling with this compound

This protocol outlines the steps for culturing cells and introducing the this compound tracer to achieve isotopic labeling.

  • Cell Seeding: Seed mammalian cells of interest in the desired culture vessel (e.g., 6-well plate) and grow in standard culture medium until they reach approximately 70-80% confluency.

  • Adaptation to Folate-Free Medium:

    • Aspirate the standard medium and wash the cells twice with sterile, pre-warmed phosphate-buffered saline (PBS).

    • Switch to a folate-free medium supplemented with dialyzed FBS and a known concentration of unlabeled levomefolic acid (e.g., 1-10 µM) for at least 24 hours to allow the cells to adapt and to deplete intracellular unlabeled folate stores.[1][3]

  • Isotopic Labeling:

    • Prepare the labeling medium: folate-free medium supplemented with dialyzed FBS and the desired concentration of this compound.

    • Aspirate the adaptation medium and wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for the desired amount of time (determined by a time-course experiment) to allow for the incorporation of the 13C label into downstream metabolites.

  • Harvesting: Proceed immediately to Protocol 2 for quenching and metabolite extraction.

Protocol 2: Metabolite Quenching and Extraction

This protocol describes the critical steps of rapidly halting metabolic activity and extracting metabolites for analysis.

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of -80°C quenching/extraction solution (e.g., 80% methanol) to completely cover the cell monolayer.

  • Cell Lysis and Extraction:

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching and cell lysis.[1]

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Debris Precipitation:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.[1]

Visualizations

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT DHF DHF DHF->THF DHFR dTMP dTMP Synthesis Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->DHF TYMS Methyl_THF 5-Methyl-THF (Levomefolic acid) Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Homocysteine Homocysteine Methyl_THF->Homocysteine B12 Formyl_THF->THF Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine Homocysteine->Methionine MS Levomefolic_acid_13C5 This compound (Tracer Input) Levomefolic_acid_13C5->Methyl_THF

Caption: One-Carbon Metabolism Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Isotopic Labeling cluster_harvest Sample Harvesting cluster_analysis Analysis A Seed Cells in Standard Medium B Wash with PBS A->B C Incubate in Folate-Free Medium + dFBS (24h) B->C D Add Folate-Free Medium + dFBS + this compound C->D E Time-Course Incubation (e.g., 0-24h) D->E F Wash with Ice-Cold PBS E->F G Quench Metabolism with -80°C 80% Methanol F->G H Scrape, Collect, and Lyse G->H I Centrifuge to Pellet Debris H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing (Peak Integration) K->L M Calculate Mass Isotopomer Distributions L->M N Metabolic Flux Analysis M->N

Caption: Experimental workflow for metabolic labeling.

References

Technical Support Center: Enhancing the Extraction Efficiency of Levomefolic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Levomefolic acid-13C5.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices like plasma?

A1: The most prevalent and effective methods for extracting this compound and other folates from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[1] Liquid-Liquid Extraction (LLE) is also a viable, though less commonly cited, method. PPT is known for its simplicity and speed, while SPE typically yields a cleaner extract, which can be crucial for reducing matrix effects in sensitive analytical techniques like LC-MS/MS.

Q2: Why is the recovery of my this compound consistently low?

A2: Low recovery of this compound can stem from several factors:

  • Analyte Degradation: Folates, including Levomefolic acid, are highly susceptible to oxidation and degradation from light and heat.[2]

  • Suboptimal pH: The pH of the sample and extraction solvents is critical for efficient extraction.[3]

  • Inefficient Protein Binding Disruption: Levomefolic acid binds to plasma proteins, and failure to effectively disrupt these interactions will result in poor recovery.

  • Inappropriate Solvent Choice: The polarity and type of organic solvent used are crucial for achieving high recovery rates.

  • Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[4]

Q3: How can I prevent the degradation of this compound during my extraction procedure?

A3: To minimize degradation, it is highly recommended to incorporate an antioxidant, such as ascorbic acid, into your plasma samples and extraction solutions.[1][2] Additionally, working with chilled samples and reagents, protecting samples from light, and prompt processing can significantly enhance the stability of the analyte.[2] Storing all stock and working solutions at -80°C in the dark is also a crucial step.[2]

Q4: What is the role of an internal standard like this compound?

A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is essential for accurate quantification in LC-MS/MS analysis. Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects.[4] This allows for the correction of variability in sample preparation and ionization, leading to more accurate and reliable results.[4]

Q5: Can the choice of organic solvent impact my extraction efficiency?

A5: Absolutely. The choice of organic solvent is critical and its effectiveness can vary depending on the extraction method. For protein precipitation, acetonitrile is commonly used. In liquid-liquid extraction, the polarity of the solvent will determine its ability to partition the analyte from the aqueous phase. It is crucial to select a solvent that provides the best solubility for Levomefolic acid while efficiently precipitating proteins or partitioning from the sample matrix. The use of solvent combinations can also be optimized to improve recovery.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery Analyte degradation.Add an antioxidant like ascorbic acid (e.g., 1 g/L) to all solutions.[1] Keep samples on ice and protected from light.
Incomplete protein precipitation.Ensure a sufficient volume of ice-cold organic solvent (e.g., acetonitrile, methanol) is used (typically a 3:1 ratio of solvent to sample). Vortex thoroughly and allow for adequate incubation time at a low temperature (-20°C) to maximize protein precipitation.[1]
Suboptimal SPE cartridge conditioning or elution.Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with an appropriate buffer before loading the sample. Optimize the elution solvent composition and volume to ensure complete elution of the analyte.[1]
Inefficient phase separation in LLE.Vigorously vortex the sample with the organic solvent to ensure thorough mixing. Centrifuge at a sufficient speed and for an adequate duration to achieve clear phase separation.
High Variability in Results Inconsistent sample handling and extraction procedure.Automate the sample preparation process if possible. Ensure precise and consistent pipetting and timing for each step of the extraction.
Presence of matrix effects.Employ a more rigorous sample cleanup method like SPE to remove interfering substances.[1] Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.[4] Utilize a stable isotope-labeled internal standard like this compound.[4]
Peak Tailing or Splitting in Chromatogram Poor reconstitution of the dried extract.Ensure the dried extract is fully redissolved in the reconstitution solvent. The composition of the reconstitution solvent should be similar to the initial mobile phase of the LC method.[1]
Presence of residual proteins or phospholipids.Use a protein precipitation plate with a filter or a phospholipid removal plate. An optimized SPE protocol can also effectively remove these interferences.[1]

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery rates for different extraction methods for Levomefolic acid and related folates from plasma. Note that these values are compiled from various sources and direct comparison should be made with caution.

Extraction MethodAnalyteMean Recovery (%)Reference
Protein Precipitation (Acetonitrile)5-Methyltetrahydrofolate85 - 95%[1]
Solid-Phase Extraction (Phenyl Sorbent)5-Methyltetrahydrofolate>90%[1]
Liquid-Liquid Extraction (Ethyl Acetate)Folic Acid~77%[5]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and effective for removing the majority of proteins from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% ascorbic acid.[1]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[1]

Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPT and can be optimized for higher selectivity. The following is a general protocol using a reversed-phase SPE cartridge.

  • Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add the internal standard and 400 µL of an acidic buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2).[1] Vortex and centrifuge to pellet any initial precipitates.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or Phenyl) with 1 mL of methanol followed by 1 mL of the acidic buffer.[1]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[1]

  • Elution: Elute this compound with an appropriate volume of a suitable elution solvent (e.g., methanol or acetonitrile with a small percentage of acid).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[4]

Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Thaw plasma samples on ice.

  • Aliquoting and pH Adjustment: Transfer 500 µL of plasma to a clean tube. Adjust the pH to approximately 3.0 with a suitable acid (e.g., perchloric acid).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and isopropanol).

  • Vortexing and Centrifugation: Vortex vigorously for 1-2 minutes, then centrifuge to separate the organic and aqueous layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Add_IS->Add_Antioxidant PPT Protein Precipitation (Acetonitrile) Add_Antioxidant->PPT SPE Solid-Phase Extraction Add_Antioxidant->SPE LLE Liquid-Liquid Extraction Add_Antioxidant->LLE Evaporation Evaporation PPT->Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway Levomefolic_acid Levomefolic acid (5-Methyltetrahydrofolate) Oxidation Oxidation (Loss of methyl group and electrons) Levomefolic_acid->Oxidation Heat, Light, O2 Dihydrofolate Dihydrofolate (DHF) Oxidation->Dihydrofolate pABA p-Aminobenzoylglutamate Dihydrofolate->pABA Cleavage Pterin 6-substituted pterin Dihydrofolate->Pterin Cleavage

Caption: Simplified degradation pathway of Levomefolic acid.

References

Technical Support Center: Isotopic Interference in Levomefolic Acid-13C5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to isotopic interference in experiments utilizing Levomefolic acid-13C5.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference occurs when the mass spectral signal of the analyte (endogenous Levomefolic acid) overlaps with the signal of its stable isotope-labeled internal standard (this compound). This can lead to inaccuracies in quantification. The primary causes are:

  • Natural Isotopic Abundance: The unlabeled Levomefolic acid has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that contribute to signals at M+1, M+2, etc., which can overlap with the mass-to-charge ratio (m/z) of the this compound.[1][2]

  • Isotopic Impurity of the Internal Standard: The synthesis of this compound is never 100% complete. This results in the presence of a small amount of unlabeled (M+0) or partially labeled Levomefolic acid within the internal standard, which can contribute to the analyte signal.[1][3]

  • In-Source Fragmentation: The this compound internal standard might lose some of its labeled atoms in the ion source of the mass spectrometer, generating ions with the same mass as the native analyte.[1]

Q2: How can I identify if my Levomefolic acid experiment is affected by isotopic interference?

A2: Several signs can indicate the presence of isotopic interference in your data:

  • Non-linear calibration curve at the lower end: At low concentrations of the analyte, the contribution from any unlabeled Levomefolic acid in the internal standard becomes more significant, leading to a positive bias and non-linearity in the calibration curve.[1][3]

  • Signal in blank samples: If you observe a signal for the analyte in blank samples (matrix without the analyte but spiked with the internal standard), it is a strong indicator of isotopic impurity in your this compound.[1]

  • Inaccurate quantification: If your quality control (QC) samples consistently show a positive bias, especially at the lower limit of quantification (LLOQ), isotopic interference could be a contributing factor.

Q3: What are the primary strategies to address and correct for isotopic interference?

A3: There are several approaches to mitigate and correct for isotopic interference:

  • Use of a higher mass-labeled internal standard: If possible, using an internal standard with a greater mass difference from the analyte can help to minimize the overlap of isotopic clusters. A mass difference of at least 3-4 Da is generally recommended.[1]

  • Optimization of Mass Spectrometer Parameters: Fine-tuning ion source parameters, such as source temperature and voltages, can help to minimize in-source fragmentation of the internal standard.[1]

  • Mathematical Correction: The contribution of naturally occurring isotopes from the analyte to the internal standard signal, and the contribution of unlabeled impurities from the internal standard to the analyte signal, can be corrected using mathematical algorithms.[3][4] This often involves the use of specialized software.[2]

  • Chromatographic Separation: In cases where an isobaric interference from another compound is suspected, optimizing the liquid chromatography method to achieve baseline separation is crucial.[5][6]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve at Low Concentrations
Potential Cause Troubleshooting Steps
Contribution from Internal Standard Impurity 1. Assess the isotopic purity of the this compound internal standard. Review the Certificate of Analysis (CoA) or perform an independent assessment.[1] 2. Prepare a sample containing only the internal standard in the matrix and analyze it. The signal observed at the analyte's m/z will indicate the level of unlabeled impurity. 3. Implement a mathematical correction. Use software to subtract the contribution of the impurity from the analyte signal.[2][3] 4. Consider using an internal standard with higher isotopic purity if the interference is significant and cannot be adequately corrected.
Matrix Effects 1. Evaluate matrix effects by comparing the response of the analyte in the matrix versus a neat solution. [7] 2. Optimize sample preparation. Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2][8] 3. Ensure the internal standard is compensating for matrix effects. The stable isotope-labeled internal standard should co-elute with the analyte and experience similar ionization suppression or enhancement.[7]
Issue 2: Signal Detected in Blank Samples
Potential Cause Troubleshooting Steps
Isotopic Impurity in Internal Standard 1. Confirm the presence of unlabeled Levomefolic acid in the internal standard by injecting a solution of the internal standard.[1] 2. Quantify the contribution of the impurity and subtract it from the signal of the unknown samples. 3. If the signal is high and variable, source a new batch of this compound with higher isotopic purity.
Carryover 1. Inject a blank solvent after a high concentration standard or sample to check for carryover. 2. Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration.
Contamination 1. Check for contamination in the blank matrix, solvents, and reagents. 2. Ensure proper cleaning of labware and instrument components.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a quick method for removing the majority of proteins from plasma or serum samples.[8]

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: Transfer 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing an antioxidant like 0.1% ascorbic acid) to precipitate proteins.[8]

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[9]

Protocol 2: LC-MS/MS Analysis of Levomefolic Acid

This is a general protocol and should be optimized for your specific instrumentation.[10]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analyte, and then returns to initial conditions for equilibration.[10]

    • Flow Rate: 0.3 - 0.5 mL/min.[10]

    • Injection Volume: 5 - 10 µL.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9][10]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[10]

    • SRM Transitions: These need to be optimized by infusing a standard solution of Levomefolic acid and this compound to determine the optimal precursor and product ions.

Visualizations

cluster_analyte Analyte (Levomefolic Acid) cluster_is Internal Standard (this compound) cluster_ms Mass Spectrometer Signal A_M M (Unlabeled) MS_Analyte Analyte m/z A_M->MS_Analyte A_M1 M+1 MS_IS IS m/z A_M1->MS_IS Potential Interference A_M2 M+2 A_M2->MS_IS IS_M5 M+5 (Labeled) IS_M5->MS_IS IS_M0 M+0 (Impurity) IS_M0->MS_Analyte Interference

Caption: Isotopic interference from internal standard impurity and natural isotopic abundance.

start Start: Non-linear calibration curve or signal in blank check_is_purity Analyze Internal Standard Only start->check_is_purity signal_present Signal Present? check_is_purity->signal_present correct_data Apply Mathematical Correction signal_present->correct_data Yes check_carryover Inject Blank after High Standard signal_present->check_carryover No new_is Source Higher Purity Internal Standard correct_data->new_is If correction is insufficient end End: Linear Curve, Clean Blank correct_data->end new_is->end carryover_present Carryover Present? check_carryover->carryover_present optimize_wash Optimize Autosampler Wash carryover_present->optimize_wash Yes check_contamination Check Matrix and Solvents carryover_present->check_contamination No optimize_wash->end check_contamination->end

Caption: Troubleshooting workflow for unexpected signals in Levomefolic acid analysis.

References

Technical Support Center: Optimizing Cell Lysis for Levomefolic acid-13C5 Tracer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the analysis of Levomefolic acid-13C5 tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step before cell lysis in a this compound tracer experiment?

A1: The first critical step is quenching. This process rapidly halts all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting.[1][2] Inadequate or slow quenching can lead to significant changes in metabolite levels, including your tracer and its downstream products, compromising the accuracy of your results.[2]

Q2: What are the recommended methods for quenching cells for folate analysis?

A2: Commonly used quenching methods include:

  • Cold Organic Solvents: Using a pre-chilled solvent like 80% methanol at -80°C is a widely accepted method.[3]

  • Liquid Nitrogen: Rapidly freezing the entire culture plate on liquid nitrogen is another effective way to stop metabolism instantly.[1][4]

  • Cold Isotonic Saline: While sometimes used, there is a risk of metabolite leakage if the cell membrane is compromised.[1][5]

It is generally not recommended to use 100% methanol alone as it can cause leakage of some metabolites.[1]

Q3: How should I collect my cells before lysis?

A3: For adherent cells, it is recommended to scrape them using a cell scraper after removing the medium.[1] Enzymatic digestion with trypsin is not advised for metabolomics studies as it can damage the cell membrane and lead to the leakage of intracellular metabolites.[1] For suspension cells, centrifugation is the standard method for pelleting.

Q4: Can the choice of cell lysis buffer affect my this compound analysis?

A4: Absolutely. The lysis buffer's composition is critical for efficiently disrupting the cell membrane while preserving the integrity of your target analytes. The choice of detergents and their concentrations can significantly impact your results.[6][7] For small molecule analysis like Levomefolic acid, a buffer that effectively solubilizes the cell membrane without degrading the tracer or its metabolites is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution References
Low Recovery of this compound Incomplete cell lysis.Increase the incubation time in the lysis buffer or consider a more rigorous lysis method (e.g., sonication). Ensure the volume of lysis buffer is sufficient for the number of cells.
Inefficient extraction.Optimize the extraction solvent. A common choice for folates is an 80% methanol solution. Ensure thorough mixing during extraction.[3]
Degradation of the analyte.Keep samples on ice or at 4°C throughout the lysis and extraction process. Add antioxidants like ascorbic acid to the extraction solvent to protect labile folates.[8][9][10]
High Variability in Results Inconsistent quenching.Standardize the quenching protocol. Ensure rapid and complete inactivation of metabolic activity for all samples.[2][11]
Inconsistent sample handling.Standardize all pipetting volumes, incubation times, and centrifugation speeds. Automated liquid handling systems can improve precision.[12]
Cell leakage during washing or quenching.Minimize the number of washing steps. Use ice-cold PBS for washing and perform the steps quickly. Ensure the quenching solution is effective at preventing leakage.[1][5]
Presence of Interfering Peaks in Mass Spectrometry Contamination from cell culture medium.Thoroughly wash the cells with ice-cold PBS before quenching to remove any residual medium.[13]
Incomplete protein precipitation.Increase the ratio of organic solvent to the sample to ensure complete protein precipitation. A 3:1 (v/v) ratio of acetonitrile to sample is a good starting point.[12]
Phospholipid interference.Consider using a phospholipid removal plate or an optimized Solid Phase Extraction (SPE) protocol to clean up the sample before LC-MS/MS analysis.[12]
Lysate is Too Viscous Release of DNA from the nucleus.Add DNase I to the lysis buffer to digest the DNA and reduce viscosity.[9][14]

Experimental Protocols

Protocol 1: Lysis and Extraction using Cold Methanol
  • Cell Culture and Tracer Incubation: Culture cells to the desired confluency and incubate with this compound in folate-free medium for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).[3]

  • Quenching: At each time point, rapidly aspirate the medium and place the culture plate on dry ice to quench metabolic activity.[3]

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Add a pre-chilled (-80°C) extraction solvent of 80% methanol to the cells.[3]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[3]

    • Vortex the tube thoroughly.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.[3]

  • Protein and Debris Precipitation:

    • Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[15]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.[15]

  • Sample Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.[15]

Protocol 2: Lysis using Freeze-Thaw Cycles
  • Cell Collection and Quenching: Follow steps 1 and 2 from Protocol 1.

  • Cell Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Perform three cycles of freezing in liquid nitrogen or a dry ice/ethanol bath followed by thawing at room temperature or in a 37°C water bath.[1] This repeated temperature change helps to disrupt the cell membranes.

  • Extraction and Clarification:

    • Follow steps 4-7 from Protocol 1 to extract metabolites and remove precipitated proteins and cell debris.

Visualizations

cluster_workflow Experimental Workflow for this compound Tracer Analysis A Cell Culture and Tracer Incubation B Quenching (e.g., Dry Ice) A->B C Cell Washing (Ice-Cold PBS) B->C D Cell Lysis and Metabolite Extraction (e.g., 80% Methanol) C->D E Protein Precipitation (-20°C Incubation) D->E F Centrifugation E->F G Supernatant Collection F->G H LC-MS/MS Analysis G->H

Caption: A typical experimental workflow for this compound tracer analysis.

cluster_troubleshooting Troubleshooting Logic for Low Analyte Recovery Start Low Recovery of This compound Problem1 Incomplete Cell Lysis? Start->Problem1 Solution1 Increase Lysis Incubation Time or Use a Harsher Method Problem1->Solution1 Yes Problem2 Inefficient Extraction? Problem1->Problem2 No Solution2 Optimize Extraction Solvent (e.g., 80% Methanol) Problem2->Solution2 Yes Problem3 Analyte Degradation? Problem2->Problem3 No Solution3 Keep Samples Cold and Add Antioxidants Problem3->Solution3 Yes

Caption: A logical approach to troubleshooting low recovery of the target analyte.

References

Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Levomefolic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low levels of Levomefolic acid-13C5.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low levels of Levomefolic acid and its isotopic internal standard, this compound?

A1: The primary challenges in quantifying low levels of folates, including this compound, stem from their inherent instability and the complexity of biological matrices.[1][2] Folates are susceptible to degradation from heat, light, oxidation, and extreme pH levels.[2][3][4] Furthermore, biological samples such as plasma and serum contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the analysis.[5][6] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, causing inaccurate and imprecise quantification.[5][6][7]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard, which is the preferred choice for quantitative LC-MS/MS analysis.[5][8] SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte.[5][8] This ensures that this compound and the endogenous Levomefolic acid co-elute during chromatography and experience similar degrees of matrix effects and variability during sample preparation and ionization.[5][8] This co-behavior allows for accurate correction of any signal fluctuations, leading to reliable and precise quantification of the target analyte.[5]

Q3: What are the most common sources of matrix effects in folate analysis?

A3: In biological matrices like plasma and serum, the most significant source of matrix effects, particularly ion suppression, are phospholipids.[5][6] Other endogenous components that can contribute to matrix effects include salts, proteins, and various metabolites that may be co-extracted with the analyte and co-elute during chromatographic separation.[5][6][7]

Q4: How can I assess the magnitude of matrix effects in my assay?

A4: The presence and magnitude of matrix effects can be evaluated using two primary methods: the post-column infusion method and the post-extraction spike method.[5][6] The post-extraction spike method is commonly used and involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.[6] A significant difference in signal intensity indicates the presence of matrix effects.

Q5: What steps can be taken to minimize the degradation of this compound during sample handling and preparation?

A5: To minimize degradation, it is crucial to protect the samples and standards from light and heat.[3] This can be achieved by using amber vials and performing sample preparation steps under low light conditions or using gold-fluorescent lighting.[4][9] Additionally, maintaining samples at low temperatures (e.g., on ice or at 4°C) is recommended.[3] The addition of antioxidants, such as ascorbic acid, to all samples, standards, and quality controls is a critical step to prevent oxidative degradation.[3][10]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue that can arise from problems with the analyte's stability, the sample preparation process, the liquid chromatography (LC) conditions, or the mass spectrometer (MS) settings.[4]

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Analyte Degradation Assess the stability of your this compound standard.Prepare a fresh standard solution and inject it directly into the mass spectrometer (bypassing the LC column) to confirm its integrity. If the signal is still low, the standard may be degraded. Always store stock solutions at -70°C and prepare fresh working solutions for each run.[4]
Inefficient Sample Preparation Evaluate the extraction efficiency of your sample preparation method.If a fresh standard provides a good signal, the issue likely lies within the sample preparation. Optimize the protein precipitation and solid-phase extraction (SPE) steps to ensure efficient recovery. Ensure complete evaporation of the elution solvent and proper reconstitution in the initial mobile phase.[8]
Suboptimal LC Conditions Review your liquid chromatography method.Poor chromatography can lead to peak broadening and a decreased signal-to-noise ratio.[4] Ensure the mobile phase composition and pH are optimal for folate analysis. A C18 column is commonly used, and a gradient elution with a mobile phase containing 0.1% formic acid is typical.[8]
Incorrect MS Settings Verify your mass spectrometer parameters.Ensure the correct precursor and product ion transitions (MRM transitions) are being monitored for this compound. Optimize ion source parameters such as gas flows, temperature, and voltages to maximize ionization efficiency.[5] Electrospray ionization (ESI) in positive mode is commonly used for folate analysis.[3]

Logical Troubleshooting Workflow for Low Signal

LowSignalTroubleshooting start Low or No Signal check_standard Inject Fresh Standard Directly start->check_standard signal_ok Signal is Good? check_standard->signal_ok issue_sample_prep Problem is in Sample Preparation signal_ok->issue_sample_prep Yes issue_standard Standard is Degraded or MS Issue signal_ok->issue_standard No optimize_prep Optimize Extraction & Reconstitution issue_sample_prep->optimize_prep check_lc Review LC Method (Column, Mobile Phase) optimize_prep->check_lc check_ms Check MS Settings (MRM, Voltages) issue_standard->check_ms ms_ok MS Settings Correct? check_ms->ms_ok issue_ms_hardware Potential MS Hardware Issue ms_ok->issue_ms_hardware No issue_standard_prep Prepare New Stock Standard ms_ok->issue_standard_prep Yes resolved Issue Resolved issue_standard_prep->resolved lc_ok LC Method Optimal? check_lc->lc_ok optimize_lc Optimize LC Parameters lc_ok->optimize_lc No lc_ok->resolved Yes optimize_lc->resolved

Caption: Troubleshooting workflow for low signal of this compound.

Issue 2: High Variability in this compound Signal (Inconsistent Internal Standard Response)

High variability in the internal standard signal across a batch of samples can compromise the accuracy and precision of the assay.

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Inconsistent Matrix Effects Evaluate matrix effects across different samples.Improve the sample clean-up process to more effectively remove interfering substances like phospholipids.[5] Consider using a more rigorous solid-phase extraction (SPE) protocol or a different SPE sorbent.
Inaccurate Pipetting Review the procedure for adding the internal standard.Ensure that the internal standard is accurately and consistently added to all samples, calibration standards, and quality controls. Use calibrated pipettes and verify the pipetting technique.
Sample Inhomogeneity Assess the homogeneity of the samples after thawing and vortexing.Ensure that all samples are thoroughly mixed before aliquoting and processing. Inadequate mixing can lead to inconsistent concentrations of both the analyte and matrix components.
LC-MS System Instability Monitor the performance of the LC-MS system over the course of the analytical run.Inject a series of standards at the beginning, middle, and end of the run to check for any drift in instrument response. A dirty ion source can also lead to signal instability and should be cleaned regularly.[4]

Logical Diagram for Investigating High IS Variability

IS_Variability start High Internal Standard Variability check_pipetting Verify IS Pipetting Accuracy & Consistency start->check_pipetting pipetting_ok Pipetting is Consistent? check_pipetting->pipetting_ok correct_pipetting Implement Strict Pipetting Protocol pipetting_ok->correct_pipetting No check_matrix_effects Assess Matrix Effects (Post-Extraction Spike) pipetting_ok->check_matrix_effects Yes resolved Issue Resolved correct_pipetting->resolved matrix_effects_ok Matrix Effects Consistent? check_matrix_effects->matrix_effects_ok improve_cleanup Improve Sample Cleanup (e.g., optimize SPE) matrix_effects_ok->improve_cleanup No check_system_stability Evaluate LC-MS System Stability (Inject Standards) matrix_effects_ok->check_system_stability Yes improve_cleanup->resolved system_stable System is Stable? check_system_stability->system_stable clean_ion_source Clean Ion Source & Check for Leaks system_stable->clean_ion_source No system_stable->resolved Yes clean_ion_source->resolved experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum Sample (add Antioxidant) is_spike Spike with This compound IS sample->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (Load -> Wash -> Elute) centrifuge->spe evap Evaporation (Nitrogen Stream) spe->evap reconstitute Reconstitution (Initial Mobile Phase) evap->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column, Gradient) lc_injection->chrom_sep ms_detection MS/MS Detection (ESI+, SRM/MRM) chrom_sep->ms_detection data_analysis Data Analysis (Peak Integration, Calibration) ms_detection->data_analysis

References

Technical Support Center: High-Throughput Levomefolic Acid-13C5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of Levomefolic acid-13C5. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of Levomefolic acid.

Problem Possible Causes Recommended Solutions
Low or No Signal Analyte DegradationFolates are susceptible to degradation from light, temperature, and oxidation. It is crucial to add antioxidants like ascorbic acid to samples and standards.[1] Sample preparation should be conducted under low light and at reduced temperatures (e.g., on ice or at 4°C).[1]
Suboptimal Mass Spectrometry SettingsEnsure the mass spectrometer is tuned and calibrated. Optimize ion source parameters, such as gas flows and temperature. Use the appropriate ionization mode, typically positive ion mode Electrospray Ionization (ESI) for levomefolate.[1]
Inefficient Sample ExtractionVerify the efficiency and reproducibility of your sample preparation method. Consider automating the sample preparation process to enhance consistency.[2]
Poor Peak Shape (Tailing, Broadening) Suboptimal Liquid Chromatography (LC) ConditionsAdjust the mobile phase composition and gradient profile. A slower gradient around the analyte's retention time may improve peak shape.[2] Ensure the column is not degraded or clogged.
Matrix EffectsImplement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[2]
High Variability in Results Inconsistent Sample PreparationEnsure precise and consistent execution of all sample preparation steps. Automation can minimize variability.[2]
Matrix EffectsUtilize a stable isotope-labeled internal standard, such as this compound, to compensate for matrix-induced signal suppression or enhancement.[2]
Instrument ContaminationClean the ion source of the mass spectrometer and perform system flushes to remove any potential contaminants from previous injections.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are ideal for quantitative LC-MS/MS analysis because they share nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte.[2] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, allowing for accurate correction and reliable quantification.[2]

Q2: What are the primary sources of matrix effects in the analysis of Levomefolic acid in biological samples?

A2: The primary sources of matrix effects in biological matrices like plasma are endogenous components that are co-extracted with the analyte.[2] For folate analysis, phospholipids are a major contributor to matrix effects, often causing ion suppression.[2] Other sources can include salts, proteins, and other metabolites that co-elute with Levomefolic acid.[2]

Q3: How can I minimize the degradation of Levomefolic acid during sample preparation?

A3: Folates are sensitive to oxidation and light. To prevent degradation, it is recommended to add an antioxidant like ascorbic acid to your samples and standards.[1] Additionally, all sample preparation steps should be performed under low light conditions and at reduced temperatures.[1]

Q4: Which ionization mode is most suitable for the detection of Levomefolic acid?

A4: Positive ion mode Electrospray Ionization (ESI) is the most commonly used and effective ionization technique for levomefolate and its isotopologues.[1]

Q5: What are some common sample preparation techniques for Levomefolic acid analysis in plasma?

A5: Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE).[3] PPT is a simpler and faster method, while SPE provides a cleaner extract, which can be beneficial in minimizing matrix effects.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To a 200 µL aliquot of human plasma, add the internal standard solution containing a known concentration of this compound.[4]

  • Precipitate plasma proteins by adding a solvent such as acetonitrile.[4]

  • Vortex the sample to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.[4]

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • To 100 µL of plasma, add 20 µL of the this compound internal standard solution.[2]

  • Add a protein precipitation solvent (e.g., acetonitrile) and vortex.[2]

  • Centrifuge to pellet the precipitated proteins.[2]

  • Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.[2]

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[2]

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).[2]

  • Evaporate the eluate to dryness under a stream of nitrogen.[2]

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]

Quantitative Data

Table 1: Typical LC-MS/MS Parameters for Levomefolic Acid Analysis
ParameterTypical Value/Condition
LC Column Accucore C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B 80:20 Methanol:Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)

Note: These parameters are examples and should be optimized for the specific instrument and application.

Table 2: Bioanalytical Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) >0.98[5]
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (CV) <15% (20% for LLOQ)[5]
Recovery Consistent, precise, and reproducible
Lower Limit of Quantitation (LLOQ) Should be determined with acceptable accuracy and precision

LLOQ: Lower Limit of Quantitation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Troubleshoot_Signal Investigate: - Analyte Stability - MS Settings - Sample Extraction Check_Signal->Troubleshoot_Signal Yes Check_Variability High Variability? Check_Peak_Shape->Check_Variability No Troubleshoot_Peak Investigate: - LC Conditions - Matrix Effects Check_Peak_Shape->Troubleshoot_Peak Yes Troubleshoot_Variability Investigate: - Sample Prep Consistency - Matrix Effects - Instrument Contamination Check_Variability->Troubleshoot_Variability Yes Resolution Problem Resolved Check_Variability->Resolution No Troubleshoot_Signal->Resolution Troubleshoot_Peak->Resolution Troubleshoot_Variability->Resolution

Caption: Troubleshooting decision tree for Levomefolic acid analysis.

References

Validation & Comparative

Cross-Validation of Levomefolic Acid-¹³C₅ with other Folate Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Levomefolic acid-¹³C₅ with other commonly used folate stable isotope standards in analytical methodologies. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their specific application, ensuring accuracy and reliability in folate quantification. The data herein is compiled from various scientific publications, and direct comparison should be approached with the understanding that experimental conditions may vary between studies.

The use of stable isotope-labeled internal standards in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for precise quantification of analytes in complex biological matrices.[1][2] These standards, such as Levomefolic acid-¹³C₅, exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing for accurate correction of analyte losses during sample preparation and ionization variability during analysis.[3] Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in circulation and the form transported across cell membranes for metabolic use.[4] Folic acid, a synthetic oxidized form, requires enzymatic reduction to become metabolically active.[4]

The choice of an appropriate stable isotope standard is critical for the development of robust and reliable analytical methods.[3]

Quantitative Performance of Folate Standards

The following tables summarize the performance characteristics of Levomefolic acid-¹³C₅ and other folate stable isotope standards as reported in various studies. It is important to note that these values are not from a single head-to-head comparison and may vary based on the specific experimental protocol, instrumentation, and matrix used.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers Using Stable Isotope Dilution Assays (SIDA)

Folate VitamerInternal StandardLOD (µ g/100 g)LOQ (µ g/100 g)MatrixReference
5-Methyltetrahydrofolate[¹³C₅]-5-CH₃-H₄folate0.330.96Strawberry[2]
Pteroylmonoglutamic acid[¹³C₅]-PteGlu0.280.82Strawberry[2]
Tetrahydrofolate[¹³C₅]-H₄folate0.170.51Strawberry[2]
5-Formyltetrahydrofolate[¹³C₅]-5-CHO-H₄folate0.210.61Strawberry[2]

Table 2: Recovery Rates for Folate Vitamers in Spiked Plasma Samples

Folate VitamerRecovery Range (%)Reference
5-Methyltetrahydrofolate93 - 112[5]
Folic Acid89 - 106[5]
5-Formyltetrahydrofolate101 - 116[5]
Tetrahydrofolate97 - 107[5]
10-Formyl-folate92 - 108[5]
5,10-Methenyltetrahydrofolate77 - 116[5]

Experimental Protocols

A generalized experimental protocol for the quantification of folates in human serum using a stable isotope dilution assay with LC-MS/MS is provided below.

Sample Preparation
  • Protein Precipitation: To 200 µL of serum, add 20 µL of a mixed internal standard solution containing Levomefolic acid-¹³C₅ and other desired ¹³C-labeled folate standards. Add 400 µL of an acidic buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2) to stabilize the folates. Vortex and then add a protein precipitating agent like acetonitrile or perform solid-phase extraction.[6] Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) (Alternative to Protein Precipitation):

    • Condition SPE cartridges with methanol followed by water.[3]

    • Load the supernatant from the protein precipitation step onto the cartridges.

    • Wash the cartridges with a weak solvent to remove interferences.

    • Elute the folates with an appropriate elution solvent (e.g., methanol/acetonitrile mixture with formic acid).[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[3][7]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[3][6]

    • Mobile Phase A: Water with 0.1% formic acid or 0.5% acetic acid.[3][6]

    • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[6]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.[3]

    • Injection Volume: 5 - 10 µL.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Scan Type: Selected Reaction Monitoring (SRM).[6]

    • SRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard.

Visualizations

The following diagrams illustrate the metabolic pathway of levomefolate and a typical experimental workflow for folate analysis.

folate_metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Levomefolic Acid (5-MTHF) Levomefolic Acid (5-MTHF) 5,10-Methylene-THF->Levomefolic Acid (5-MTHF) MTHFR

Metabolic pathway of Folic Acid to the active Levomefolic Acid (5-MTHF).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Sample Serum Sample Add Internal Standards Add Internal Standards Serum Sample->Add Internal Standards Protein Precipitation Protein Precipitation Add Internal Standards->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Evaporation Evaporation Collect Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

A typical experimental workflow for folate analysis using SIDA and LC-MS/MS.

Conclusion

Levomefolic acid-¹³C₅ is a robust and reliable internal standard for the quantification of levomefolic acid, the primary active form of folate in the body. The available data, although not from a single comprehensive cross-validation study, supports its use in stable isotope dilution assays coupled with LC-MS/MS for accurate and precise folate analysis in various biological matrices. Researchers should carefully validate their methods and select the most appropriate internal standards based on the specific folate vitamers of interest and the sample matrix.

References

A Comparative Guide to Levomefolic Acid-13C5 and Deuterated Folate Standards in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an appropriate internal standard is paramount for accurate quantification of analytes. This guide provides a detailed comparison between Levomefolic acid-13C5 and deuterated folate standards, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process. The focus is on the application of these standards in stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for folate quantification.[1][2]

Stable isotope-labeled internal standards are crucial for correcting analyte losses during sample preparation and variations in instrument response.[3][4] Both carbon-13 (¹³C) labeled and deuterium (²H) labeled standards are widely used; however, their intrinsic properties can significantly impact the accuracy and reliability of analytical results.[3]

Quantitative Performance Comparison

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[3] This ensures it behaves identically during extraction, chromatography, and ionization.[3][4] The following tables summarize the key performance differences between ¹³C-labeled standards like this compound and deuterated folate standards based on established analytical parameters.

Table 1: General Performance Characteristics of ¹³C-Labeled vs. Deuterated Internal Standards

Performance ParameterThis compound (¹³C-Labeled)Deuterated Folate Standards (²H-Labeled)Key Insights & References
Chromatographic Co-elution Typically co-elutes perfectly with the unlabeled analyte.Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3][4]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3]
Isotopic Stability Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[3]Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[3]
Accuracy & Precision Generally demonstrates improved accuracy and precision due to better co-elution and stability.[3]Can lead to inaccuracies due to imperfect retention time matching and potential isotopic instability.[3]Use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[5]
Matrix Effect Correction Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3]Less effective at correcting for matrix effects if there is a chromatographic shift.[4]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[3]

Table 2: Application in Folate Analysis

Application ConsiderationThis compoundDeuterated Folate Standards
Bioavailability Studies Preferred due to identical physiological processing as the native analyte.May exhibit minor differences in metabolic processing due to the isotope effect.
Complex Matrices (e.g., Plasma, Tissue) Highly recommended for its ability to accurately compensate for matrix-induced signal suppression or enhancement.[3]May require more extensive method development and validation to account for potential chromatographic shifts and matrix effects.[4]
Routine Clinical Assays Provides high confidence in the accuracy and reproducibility of results.Can be a cost-effective option, but requires careful validation to ensure data quality.[4]

Experimental Protocols

A generalized experimental protocol for the quantification of folates in human serum using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory conditions and instrumentation.[2][6][7]

Objective: To quantify the concentration of Levomefolic acid (5-methyltetrahydrofolate) in human serum using this compound as an internal standard.
Materials:
  • Human serum samples

  • Levomefolic acid analytical standard

  • This compound internal standard

  • Extraction Buffer: 20 g/L ascorbic acid and 200 mmol/L MES with 6.5 mmol/L DTT, pH 5.[6]

  • Protein Precipitation Agent: Ice-cold acetonitrile or methanol.[8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl).[2][9]

  • LC-MS/MS system with an electrospray ionization (ESI) source.[7][10]

Methodology:
  • Sample Preparation:

    • Thaw serum samples on ice.

    • To a 100 µL aliquot of serum, add a known amount of this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[11]

    • Vortex vigorously for 30-60 seconds and centrifuge to pellet the precipitated proteins.[8]

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Extracts):

    • Condition the SPE cartridge with methanol followed by water.[2]

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.[11]

    • Elute the folates with an appropriate solvent (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate or the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]

      • Mobile Phase A: Water with 0.1% formic acid.[2]

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2]

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analytes, and then return to initial conditions for equilibration.[7]

      • Flow Rate: 0.3 - 0.5 mL/min.[2]

      • Injection Volume: 5 - 10 µL.[2]

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive ion Electrospray Ionization (ESI+).[7][10]

      • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[2]

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Levomefolic acid and this compound. These should be optimized in the user's own laboratory.[10]

  • Quantification:

    • The concentration of Levomefolic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations when choosing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add Internal Standard (this compound or Deuterated) serum->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantification (Peak Area Ratio vs. Calibration Curve) lcms->quant logical_relationship cluster_choice Choice of Internal Standard cluster_c13 This compound cluster_d Deuterated Folate Standard choice Select Internal Standard for Folate Analysis c13 This compound choice->c13 For High Accuracy & Complex Matrices d Deuterated Folate Standard choice->d For Cost-Sensitive & Less Complex Assays c13_adv Advantages: - Perfect co-elution - High isotopic stability - Superior accuracy & precision - Excellent matrix effect correction c13->c13_adv c13_disadv Disadvantage: - Higher cost c13->c13_disadv d_adv Advantage: - Lower cost d->d_adv d_disadv Disadvantages: - Potential chromatographic shift - Risk of isotopic back-exchange - May lead to inaccuracies - Less effective matrix correction d->d_disadv

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Levomefolic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of levomefolic acid, the biologically active form of folate, is paramount. This guide provides an objective comparison of analytical performance for levomefolic acid quantification, with a focus on the role of its stable isotope-labeled internal standard, Levomefolic acid-13C5. The insights are drawn from inter-laboratory comparison studies and established analytical methodologies to support robust and reliable measurements in a research and development setting.

The accurate measurement of folates is notoriously challenging, with significant variability observed across different laboratories and analytical methods.[1][2] To address this, organizations like the Centers for Disease Control and Prevention (CDC) have established programs to promote the harmonization of folate measurements.[3][4][5] This guide synthesizes data from such efforts and the broader scientific literature to provide a comprehensive overview for professionals in the field.

Performance in Inter-laboratory Comparison Studies

A pivotal international round-robin study investigating the comparability of serum folate measurements using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides valuable insights into the state of levomefolic acid (as 5-methyltetrahydrofolate or 5-MTHF) quantification. The study involved a CDC reference laboratory and two groups of external laboratories: Group 1 with independently developed methods and Group 2 with methods adapted from the CDC's protocol.[6][7]

The results highlight a notable disparity in the quantification of different folate forms. While the measurement of 5-MTHF, the primary active form of folate, showed good comparability among laboratories, the quantification of folic acid was highly variable.[6][7] This underscores the importance of robust analytical methods and proper standardization, particularly for the most clinically relevant folate vitamer.

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of achieving accurate and precise quantification with LC-MS/MS. It effectively compensates for variations in sample preparation and matrix effects, which are significant sources of error in bioanalysis.

Below is a summary of the quantitative data from the inter-laboratory study on 5-MTHF, which serves as a proxy for the performance expected when quantifying levomefolic acid.

Table 1: Inter-laboratory Comparison of 5-Methyltetrahydrofolate (Levomefolic Acid) Quantification in Serum [6][7]

ParameterCDCGroup 1 (Independent Methods)Group 2 (Adapted CDC Method)
Geometric Mean (nmol/L) 18.313.8 – 28.916.8 – 18.6
Median Imprecision (CV%) 4.14.6 – 111.7 – 6.0
Mean Recovery (%) -98 ± 2798 ± 10
Mean Relative Bias (%) 12-24 to 30-0.6 to 16

Data adapted from two international round-robin studies.[6][7] The values represent the range of performance across participating laboratories.

The Gold Standard: LC-MS/MS with Stable Isotope Dilution

The gold standard for the quantification of levomefolic acid in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay.[8][9] This technique utilizes a stable isotope-labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte of interest.[8]

The co-elution of the analyte and its labeled internal standard ensures that any variations during sample extraction, processing, and ionization in the mass spectrometer affect both compounds equally, leading to highly accurate and precise measurements.[10]

Experimental Protocols

A generalized experimental protocol for the quantification of levomefolic acid in human serum using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory conditions.[6][7][8]

Materials and Reagents
  • Analytes and Standards: Levomefolic acid, this compound

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Reagents: Formic acid, ammonium acetate, ascorbic acid, dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup

Sample Preparation
  • Internal Standard Spiking: To a known volume of serum, add a precise amount of this compound internal standard solution. The addition of antioxidants like ascorbic acid is crucial to prevent folate degradation.[11]

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 or similar reversed-phase column for the separation of levomefolic acid from other matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is typically employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both levomefolic acid and this compound.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological significance of levomefolic acid, the following diagrams illustrate the experimental workflow and its position in the folate metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample spike Spike with This compound serum->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: A typical experimental workflow for the quantification of levomefolic acid.

folate_pathway folic_acid Folic Acid (Synthetic) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR mthf 5,10-Methylenetetrahydrofolate thf->mthf dna DNA Synthesis & Methylation thf->dna lmfa Levomefolic Acid (5-MTHF) mthf->lmfa MTHFR lmfa->thf homocysteine Homocysteine methionine Methionine homocysteine->methionine

Caption: Simplified metabolic pathway of folate highlighting Levomefolic Acid.

Conclusion

The inter-laboratory comparison data for 5-methyltetrahydrofolate demonstrates that while good agreement can be achieved with robust LC-MS/MS methods, there is still a need for continued standardization and the use of certified reference materials. The adoption of stable isotope-labeled internal standards, such as this compound, is a critical component in achieving the accuracy and precision required for reliable research and development outcomes. By adhering to validated experimental protocols and participating in external quality assessment schemes, laboratories can ensure the integrity of their levomefolic acid quantification data.

References

The Gold Standard for Folate Analysis: A Comparative Guide to Levomefolic Acid-13C5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of folates, the choice of an internal standard is paramount. This guide provides an objective comparison of Levomefolic acid-13C5's performance against other common stable isotope-labeled standards, supported by experimental data, to ensure the accuracy and reliability of bioanalytical methods.

The accurate measurement of levomefolic acid (L-5-methyltetrahydrofolate), the primary biologically active form of folate, is critical in clinical diagnostics, nutritional assessment, and pharmacokinetic studies.[1][2] Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for folate quantification.[1] This technique's reliability hinges on the use of a stable isotope-labeled internal standard (SIL-IS) that mimics the analyte's behavior throughout the analytical process.[3][4] this compound, a SIL-IS for levomefolic acid, is widely recognized for its ability to compensate for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analysis.[1][5][6]

Performance Comparison of Folate Stable Isotope Standards

Stable isotope-labeled internal standards are considered the first choice for quantitative LC-MS/MS assays to correct for recovery, matrix effects, and variability in ionization.[4][7] The 13C-labeling in this compound provides a mass shift that is sufficient to prevent spectral overlap while maintaining nearly identical chemical and physical properties to the unlabeled analyte.[1][5] This co-elution behavior is crucial for accurately correcting analytical variability.[6]

The following tables summarize the performance characteristics of this compound and other folate stable isotope standards as reported in various studies. It is important to note that these values are not from a single head-to-head comparison and may vary based on the specific experimental protocol, instrumentation, and matrix used.[1]

Table 1: Comparison of Linearity and Precision [1]

Stable Isotope StandardAnalyteMatrixLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound Levomefolic AcidHuman Plasma0.25 - 20< 15< 15
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman Plasma0.5 - 50< 10< 10
[13C5]-Folic AcidFolic AcidHuman Serum0.2 - 50< 10< 15
[2H4]-Folic AcidFolic AcidHuman Plasma1 - 100< 5< 7

Table 2: Recovery and Method Performance

Method ParameterThis compound MethodReference
Analyte5-methylTHF and other folate vitamers[8]
MatrixHuman Serum[8]
Total Imprecision (10 days, 2 replicates/day)2.8–3.6% for 5-methylTHF (19.5–51.1 nmol/L)[8]
Mean Recovery (spiked serum)99.4 ± 3.6% for 5-methylTHF[8]
SPE Extraction Efficiency≥85%[8]
Limit of Detection≤0.3 nmol/L[8]

Experimental Protocols

A robust and reliable bioanalytical method requires meticulously defined procedures. The following sections detail a typical protocol for the quantification of levomefolic acid in human serum/plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation and Solid Phase Extraction (SPE)

This protocol describes a common method for extracting the analyte and internal standard from a biological matrix.[1][8][9]

  • Aliquoting and Spiking : Transfer a precise volume of the biological sample (e.g., 150 µL of serum) into a microcentrifuge tube.[9] Add a known and constant concentration of the this compound internal standard solution to all calibration standards, quality control samples, and study samples.[1][9] To prevent degradation, it is crucial to add antioxidants like ascorbic acid to samples and standards.[10]

  • Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or an ammonium formate buffer, to the sample.[1][9] Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE) : Condition phenyl SPE cartridges with methanol followed by water or an appropriate buffer.[9] Load the supernatant from the previous step onto the SPE cartridge. Wash the cartridge to remove interfering substances.

  • Elution : Elute the analyte and the internal standard from the SPE cartridge using a suitable organic elution solvent.[6][9]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen gas.[6] Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[6]

Chromatographic Separation (LC-MS/MS)
  • LC System : Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11]

  • Column : A C18 or C8 reversed-phase column is commonly used for the separation of folates.[9][11]

  • Mobile Phase : A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[11]

  • Gradient Elution : Employ a gradient elution to achieve efficient separation of levomefolic acid from other matrix components.[1]

  • Flow Rate : A typical flow rate is in the range of 0.3 - 0.5 mL/min.[1]

Mass Spectrometric Detection
  • Ionization : Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of folates.[10]

  • Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high sensitivity and specificity.[11]

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored for both levomefolic acid and the this compound internal standard.[1]

  • Quantification : The concentration of levomefolic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[9][11]

Visualizing the Workflow and Metabolic Context

To further elucidate the role of levomefolic acid and the analytical process, the following diagrams illustrate the one-carbon metabolism pathway and a typical experimental workflow.

One_Carbon_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Levomefolic Acid (5-MTHF) Levomefolic Acid (5-MTHF) 5,10-Methylene-THF->Levomefolic Acid (5-MTHF) MTHFR Levomefolic Acid (5-MTHF)->Tetrahydrofolate (THF) Methionine Methionine Levomefolic Acid (5-MTHF)->Methionine Homocysteine Homocysteine S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) Homocysteine->Methionine MS (Vit B12) S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylmethionine (SAM)->S-Adenosylhomocysteine (SAH) Methyltransferase DNA Methylation DNA Methylation S-Adenosylmethionine (SAM)->DNA Methylation S-Adenosylhomocysteine (SAH)->Homocysteine

Simplified diagram of the one-carbon metabolism pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Quant Quantification (Calibration Curve) Data->Quant

Typical workflow for folate analysis using a SIL-IS.

References

Performance of Levomefolic Acid-13C5 Across Different Mass Spectrometers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Levomefolic acid-13C5, a stable isotope-labeled internal standard for the active form of folate, across various mass spectrometry platforms. The selection of an appropriate analytical platform is critical for achieving accurate and robust quantification of levomefolic acid in complex biological matrices. This document summarizes key performance metrics, details experimental protocols, and illustrates the underlying principles to aid in the selection of the most suitable instrumentation for your research needs.

Data Presentation: Quantitative Performance Summary

The following tables summarize the performance characteristics of methods utilizing this compound as an internal standard on different types of mass spectrometers. It is important to note that these values are compiled from various studies and are not from a single head-to-head comparison. Performance can vary based on the specific instrument model, experimental conditions, and sample matrix.

Table 1: Comparison of Linearity and Precision

Stable Isotope StandardAnalyteMatrixMass Spectrometer TypeLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compoundLevomefolic AcidHuman PlasmaTriple Quadrupole0.25 - 20< 15< 15
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman PlasmaTriple Quadrupole0.5 - 50< 10< 10
[13C5]-Folic AcidFolic AcidHuman SerumTriple Quadrupole0.2 - 50< 10< 15
[2H4]-Folic AcidFolic AcidHuman PlasmaTriple Quadrupole1 - 100< 5< 7

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Stable Isotope StandardAnalyteMatrixMass Spectrometer TypeLOD (ng/mL)LOQ (ng/mL)
This compoundLevomefolic AcidHuman PlasmaTriple Quadrupole0.10.25
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman PlasmaTriple Quadrupole0.20.5
[13C5]-Folic AcidFolic AcidHuman SerumNot Specified--
[2H4]-Folic AcidFolic AcidHuman PlasmaNot Specified--
[13C5]5-methylTHF5-methylTHFHuman PlasmaTriple Quadrupole1.2 x 10⁻¹¹ mol/L-

Note: Some data from the search results were presented in different units and were converted for consistency where possible. The performance of this compound is comparable to other commonly used folate stable isotope standards.[1]

Experimental Protocols

A generalized experimental protocol for the quantification of levomefolic acid in human serum or plasma using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol is a composite of methodologies described in the cited literature and should be optimized for specific laboratory conditions.[2][3]

1. Materials and Reagents

  • Analytes and Stable Isotope Standards: Levomefolic acid, this compound

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Additives: Formic acid, Ascorbic acid

  • Blank human serum/plasma

2. Standard and Sample Preparation

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human serum/plasma with known concentrations of levomefolic acid.

  • Internal Standard Spiking: Add a fixed concentration of this compound to all calibration standards, quality control samples, and unknown samples. The use of a stable isotope-labeled internal standard is crucial as it mimics the chemical and physical properties of the analyte, correcting for variations during sample processing and analysis.[3]

  • Sample Pre-treatment (Protein Precipitation): Add acetonitrile (typically 3:1 v/v) to the serum/plasma samples to precipitate proteins.[3] Vortex and centrifuge.

  • Solid Phase Extraction (SPE) (Optional): For cleaner samples, condition an SPE cartridge with methanol followed by water. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences and elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate or supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[3]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 or Phenyl reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analytes, and then return to initial conditions for equilibration.[2]

    • Flow Rate: 0.3 - 0.5 mL/min.[2]

    • Injection Volume: 5 - 10 µL.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Scan Type: Selected Reaction Monitoring (SRM) for triple quadrupole instruments. For high-resolution mass spectrometers, full scan or targeted SIM can be used.[2][4]

    • SRM Transitions: Monitor specific precursor-to-product ion transitions for both levomefolic acid and this compound. These transitions should be optimized for the specific instrument being used.

Mandatory Visualization

G serum Serum/Plasma Sample spike Spike with This compound serum->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (Optional) supernatant->spe for cleaner sample evaporate Evaporation supernatant->evaporate spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Caption: A typical experimental workflow for folate analysis using stable isotope dilution and LC-MS/MS.

G cluster_instrument Mass Spectrometer Characteristics cluster_performance Performance of this compound cluster_platforms Mass Spectrometer Platforms resolution Resolution accuracy Accuracy & Precision resolution->accuracy improves specificity sensitivity Sensitivity lod_loq LOD / LOQ sensitivity->lod_loq lowers detection limits scan_speed Scan Speed throughput Throughput scan_speed->throughput enables faster analysis dynamic_range Dynamic Range linearity Linearity dynamic_range->linearity widens quantifiable range qqq Triple Quadrupole (QQQ) qqq->sensitivity generally highest qqq->throughput high for targeted qtof Q-TOF qtof->resolution high qtof->accuracy high mass accuracy orbitrap Orbitrap orbitrap->resolution very high orbitrap->accuracy very high mass accuracy

Caption: Logical relationship between mass spectrometer characteristics and performance for this compound analysis.

Comparison of Mass Spectrometer Platforms

The choice of mass spectrometer significantly impacts the performance of an analytical method using this compound.

  • Triple Quadrupole (QQQ) Mass Spectrometers: These instruments are the gold standard for quantitative analysis due to their high sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.[5] They are generally the preferred technology for achieving the lowest limits of detection for peptides and small molecules.[5] The majority of the performance data found for this compound was generated on triple quadrupole instruments.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments offer high resolution and accurate mass measurement, which provides excellent selectivity and the ability to perform retrospective analysis of data.[5] While historically less sensitive than triple quadrupoles for targeted quantification, modern high-resolution TOF-MS instruments have shown comparable performance in terms of specificity, accuracy, reproducibility, and robustness, with only minor differences in sensitivity.[5]

  • Orbitrap Mass Spectrometers: Orbitrap-based mass spectrometers provide very high resolution and accurate mass capabilities.[4][6] This allows for excellent separation of analytes from matrix interferences, which can be a significant advantage when analyzing complex biological samples.[6] Like Q-TOF instruments, they offer the flexibility of both targeted and non-targeted analysis. The high resolution can be particularly beneficial for stable isotope tracer studies, allowing for accurate determination of isotope ratios.[4]

References

A Comparative Guide to the Bioanalytical Validation of Levomefolic Acid Using Levomefolic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioanalytical method validation for Levomefolic acid (L-5-methyltetrahydrofolate), the primary active form of folate in the body, utilizing its stable isotope-labeled internal standard, Levomefolic acid-13C5. The performance of this method is compared with alternative analytical approaches, supported by experimental data from various scientific sources.

Introduction

Accurate quantification of Levomefolic acid in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and nutritional assessments. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Stable Isotope Dilution Analysis (SIDA).[1] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for correcting analyte losses during sample preparation and variations in instrument response, thereby ensuring the accuracy and precision of the results.[2] This guide will delve into the validation parameters of an LC-MS/MS method using this compound and compare it with other analytical techniques.

Performance Comparison of Bioanalytical Methods

The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparison of key validation parameters for an LC-MS/MS method using this compound as an internal standard against alternative methods.

Table 1: Comparison of Linearity and Quantitation Limits
MethodAnalyteInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MS Levomefolic Acid This compound Human Plasma 0.25 - 20 0.25 [1]
LC-MS/MSFolic Acid & 5-M-THF-Human Plasma0.249 - 19.9 (FA) / 5.05 - 50.5 (5-M-THF)0.249 (FA) / 5.05 (5-M-THF)[3]
LC-MS/MSMultiple Folates13C5-5-methylTHFSerum0 - 100 (5-methylTHF)≤0.3 nmol/L[4]
Microbiological AssayTotal Folate-Blood/Plasma25 - 500 (Blood) / 1 - 20 (Plasma)25 (Blood) / 1 (Plasma)[5]
Table 2: Comparison of Accuracy and Precision
MethodAnalyteInternal StandardMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
LC-MS/MS Levomefolic Acid This compound Human Plasma < 15 < 15 ± 15 [1]
LC-MS/MSMultiple Folates13C5-5-methylTHFSerum2.8 - 3.6 (5-methylTHF)--[4]
LC-MS/MSMultiple Folates-Serum< 10-< 10[6]
Microbiological AssayTotal Folate-Blood/Plasma19.4 (LLOQ, Blood)27.6 (LLOQ, Blood)-21.8 (LLOQ, Blood)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative protocols for the quantification of Levomefolic acid using LC-MS/MS with this compound as an internal standard.

LC-MS/MS Method with Protein Precipitation

1. Materials and Reagents:

  • Levomefolic acid reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Levomefolic acid and this compound in a suitable solvent.

  • Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations.

  • Calibration Standards: Spike blank human plasma with known concentrations of the Levomefolic acid working solution.

  • Internal Standard Spiking: Add a fixed concentration of the this compound working solution to all calibration standards, quality control samples, and unknown samples.[1]

  • Protein Precipitation: Add cold acetonitrile (typically in a 3:1 ratio) to the plasma samples to precipitate proteins. Vortex and centrifuge to separate the supernatant.[1][7]

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analyte, and then re-equilibrates.

    • Flow Rate: 0.3 - 0.5 mL/min.[1]

    • Injection Volume: 5 - 10 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Scan Type: Selected Reaction Monitoring (SRM).[1]

    • SRM Transitions: Monitor specific precursor-to-product ion transitions for Levomefolic acid and this compound. For Levomefolic acid, a common transition is m/z 460.2 -> 313.2. For this compound, the transition would be m/z 465.2 -> 313.2.[8]

Visualizations

To further elucidate the experimental workflow and the metabolic context, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (SRM) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Report Generate Report Quantification->Report Folate_Metabolism Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Levomefolic_Acid Levomefolic Acid (5-Methyl-THF) (Biologically Active) Methylene_THF->Levomefolic_Acid MTHFR

References

A Comparative Analysis of Levomefolic Acid-13C5 and Folic Acid-13C5 in Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Levomefolic acid-13C5 and Folic acid-13C5, focusing on their distinct roles in folate metabolism, pharmacokinetic profiles, and applications in research. The inclusion of stable isotope-labeled compounds, this compound and Folic acid-13C5, is critical for accurate quantification in bioanalytical studies.[1] While direct comparative performance data between the labeled compounds is not the focus of clinical efficacy, their use is fundamental to generating the precise pharmacokinetic data presented herein for their unlabeled analogues.

Executive Summary

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in the body.[2][3][4] In contrast, folic acid is a synthetic oxidized form that requires enzymatic reduction to become metabolically active.[2][3][4] Studies comparing the two have demonstrated that levomefolic acid offers comparable, and in some cases superior, bioavailability to folic acid.[3] A key advantage of levomefolic acid is its ability to bypass the metabolic conversion step that is dependent on the enzyme dihydrofolate reductase (DHFR), making it a more efficient source of folate for individuals with certain genetic polymorphisms that affect this enzyme's activity. Furthermore, supplementation with levomefolic acid avoids the potential accumulation of unmetabolized folic acid in the circulation.[5]

The 13C5-labeled versions of these compounds serve as indispensable internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods, enabling precise quantification in biological matrices.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from comparative human and animal studies, highlighting the differences in bioavailability between levomefolic acid and folic acid.

Table 1: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterLevomefolic Acid (as L-5-MTHF)Folic Acid (as L-5-MTHF)Reference
Cmax (Maximum Concentration) Significantly HigherLower[6]
Tmax (Time to Maximum Concentration) Significantly ShorterLonger[6]
AUC (Area Under the Curve) Significantly HigherLower[6][7]

Table 2: Comparative Bioavailability in Rats (Oral Administration)

CompoundCmax (ng/mL)AUC (ng/mL*h)Reference
(6S)5-MTHF glucosamine salt (Quatrefolic®) 879.6 ± 330.31123.9[8]
(6S)5-MTHF calcium salt 486.8 ± 184.1997.6[8]
Folic Acid 281.5 ± 135.7114.7[8]

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The central role of folate is in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (DNA and RNA) and for methylation reactions.[2][9][10] Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[11] THF is the precursor to various folate coenzymes, including L-5-MTHF (levomefolic acid). Levomefolic acid directly enters this cycle, donating its methyl group for the conversion of homocysteine to methionine, a crucial step for DNA methylation and the synthesis of other essential molecules.[12]

One_Carbon_Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF L5MTHF Levomefolic Acid (L-5-MTHF) THF->L5MTHF MTHFR DNAsynth DNA Synthesis (Purines, dTMP) THF->DNAsynth L5MTHF->THF Methionine Synthase Hcy Homocysteine Met Methionine Hcy->Met SAM S-adenosylmethionine (SAM) Met->SAM SAM->Hcy

Folate Metabolism and One-Carbon Cycle
Experimental Workflow: Bioequivalence Study

A typical bioequivalence study to compare two folate formulations involves a randomized, crossover study design in healthy volunteers.[13][14][15] Plasma concentrations of the active folate form (L-5-MTHF) are measured at various time points after administration of each formulation. The pharmacokinetic parameters (Cmax, Tmax, and AUC) are then calculated and statistically compared.

Bioequivalence_Workflow start Start: Healthy Volunteer Recruitment random Randomization start->random groupA Group A: Administer Levomefolic Acid random->groupA groupB Group B: Administer Folic Acid random->groupB sampling1 Serial Blood Sampling groupA->sampling1 groupB->sampling1 washout Washout Period sampling1->washout analysis LC-MS/MS Analysis of Plasma (Quantify L-5-MTHF using This compound as internal standard) sampling1->analysis crossover Crossover washout->crossover groupA2 Group A: Administer Folic Acid crossover->groupA2 groupB2 Group B: Administer Levomefolic Acid crossover->groupB2 sampling2 Serial Blood Sampling groupA2->sampling2 groupB2->sampling2 sampling2->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk stat Statistical Comparison for Bioequivalence pk->stat end End: Conclusion on Bioequivalence stat->end

Bioequivalence Study Workflow

Experimental Protocols

Quantification of Folates in Human Plasma using LC-MS/MS

This protocol provides a generalized method for the simultaneous quantification of folic acid and its metabolites in human plasma.

1. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of an internal standard solution containing this compound and Folic acid-13C5.

  • Add 400 µL of a protein precipitation agent (e.g., methanol containing an antioxidant like 2-mercaptoethanol).[16]

  • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or HILIC column suitable for polar analytes.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).[16]

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and its corresponding 13C5-labeled internal standard.

3. Data Analysis:

  • Quantify the concentration of each folate vitamer by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared in a similar biological matrix.

Conclusion

Levomefolic acid is the biologically active form of folate and demonstrates at least comparable, and often superior, bioavailability compared to the synthetic precursor, folic acid. This is primarily due to its ability to bypass the enzymatic reduction step required for folic acid activation. The use of stable isotope-labeled compounds, this compound and Folic acid-13C5, is crucial for the accurate and precise quantification of these folates in biological matrices, enabling robust pharmacokinetic and bioequivalence studies. For researchers and drug development professionals, the choice between these folate forms for supplementation or therapeutic applications should consider the metabolic differences and the target population's genetic makeup.

References

Assessing the Isotopic Enrichment of Levomefolic Acid-13C5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Levomefolic acid-13C5, a stable isotope-labeled internal standard, with other alternatives used in the quantification of folates. The information presented, supported by experimental data, is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs, thereby ensuring accuracy and reliability in folate analysis.

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in the human body.[1] It plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for DNA synthesis, methylation, and amino acid metabolism.[2] Accurate quantification of levomefolic acid in biological matrices is vital for clinical diagnostics, nutritional assessment, and in the development of new therapeutics. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantification, relying on the use of stable isotope-labeled internal standards.[3]

This compound serves as a robust internal standard, exhibiting nearly identical chemical and physical properties to its unlabeled counterpart. This ensures that it behaves similarly during sample preparation and analysis, allowing for accurate correction of any analyte loss.[3]

Performance Comparison of Folate Stable Isotope Standards

The selection of an appropriate stable isotope-labeled internal standard is critical for the development of a reliable analytical method. The following tables summarize the performance characteristics of this compound and other commonly used folate stable isotope standards as reported in various studies. It is important to note that these values are not from a single head-to-head comparison and may vary based on the specific experimental protocol, instrumentation, and matrix used.

Table 1: Comparison of Linearity and Precision

Stable Isotope StandardAnalyteMatrixLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound Levomefolic AcidHuman Plasma0.25 - 20< 15< 15
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman Plasma0.5 - 50< 10< 10
[13C5]-Folic AcidFolic AcidHuman Serum0.2 - 50< 10< 15
[2H4]-Folic AcidFolic AcidHuman Plasma1 - 100< 5< 7

Data compiled from various scientific publications.[3]

Table 2: Comparison of Limits of Detection (LoD) and Quantification (LoQ)

Stable Isotope StandardAnalyteMatrixLoD (ng/mL)LoQ (ng/mL)
This compound Levomefolic AcidHuman Plasma0.10.25
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman Plasma0.20.5
[13C5]-Folic AcidFolic AcidHuman Serum0.050.2
[2H4]-Folic AcidFolic AcidHuman Plasma0.31

Data compiled from various scientific publications.[3]

Table 3: Isotopic Purity of Commercially Available Labeled Folates

Labeled CompoundSupplierIsotopic PurityChemical Purity
Folic acid-(glutamic acid-13C5,15N)Sigma-Aldrich≥98 atom %≥95% (CP)
5-Methyltetrahydrofolic acid (glutamic acid-13C5)Cambridge Isotope Laboratories99%95%
Folic acid-13C5MedChemExpress95.0%Not Specified

Isotopic purity refers to the percentage of the labeled compound that contains the stable isotope. Chemical purity (CP) refers to the percentage of the compound that is in the specified chemical form.[4][5][6]

Advantages of 13C-Labeling over Deuterium (2H)-Labeling

While both 13C and 2H (deuterium) labeled compounds are used as internal standards, 13C-labeling offers distinct advantages. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte, known as the "isotope effect." This can complicate peak integration and potentially affect the accuracy of quantification. In contrast, 13C-labeled standards generally co-elute perfectly with their unlabeled counterparts, simplifying data analysis and improving accuracy.

Experimental Protocols

A generalized experimental protocol for the quantification of levomefolic acid in human serum using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol should be optimized for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • Levomefolic acid standard

  • This compound (internal standard)

  • Human serum

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl)

2. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of levomefolic acid and this compound in a suitable solvent (e.g., methanol with antioxidant).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with known concentrations of levomefolic acid.

  • Sample Preparation:

    • Thaw serum samples at room temperature.

    • To a 100 µL aliquot of serum, add a known amount of the this compound internal standard solution.

    • Protein Precipitation: Add 300 µL of cold methanol, vortex, and centrifuge to pellet the precipitated proteins.

    • Solid Phase Extraction (SPE):

      • Condition the SPE cartridge with methanol followed by water.

      • Load the supernatant from the protein precipitation step onto the cartridge.

      • Wash the cartridge to remove interfering substances.

      • Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with formic acid).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate levomefolic acid from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor specific precursor-to-product ion transitions for both levomefolic acid and this compound.

Visualizations

The following diagrams illustrate the metabolic context and a typical analytical workflow for assessing levomefolic acid.

Folate Metabolism Pathway Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Levomefolic Acid (5-MTHF) Levomefolic Acid (5-MTHF) 5,10-Methylene-THF->Levomefolic Acid (5-MTHF) MTHFR DNA Synthesis DNA Synthesis 5,10-Methylene-THF->DNA Synthesis Levomefolic Acid (5-MTHF)->Tetrahydrofolate (THF) Methionine Methionine Homocysteine Homocysteine Homocysteine->Methionine MS (Vitamin B12) Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection (Serum) Sample Collection (Serum) Internal Standard Spiking (this compound) Internal Standard Spiking (this compound) Sample Collection (Serum)->Internal Standard Spiking (this compound) Protein Precipitation Protein Precipitation Internal Standard Spiking (this compound)->Protein Precipitation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition (SRM) Data Acquisition (SRM) LC-MS/MS Analysis->Data Acquisition (SRM) Peak Integration Peak Integration Data Acquisition (SRM)->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Data Review & Reporting Data Review & Reporting Concentration Calculation->Data Review & Reporting

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Levomefolic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Levomefolic acid-13C5, a stable isotope-labeled form of the active metabolite of folic acid. Adherence to these procedures is critical for laboratory safety and environmental protection.

This compound is a non-radioactive, stable isotope-labeled compound.[1][] Therefore, its disposal does not necessitate the specialized handling required for radioactive waste.[1] However, the base compound, Levomefolic acid, possesses inherent chemical hazards that must be addressed during disposal.

Hazard Profile of Levomefolic Acid

Levomefolic acid and its salts are classified as hazardous materials. It is crucial to be aware of these hazards when handling and preparing the compound for disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity (Category 4) Harmful if swallowed.[3][4][5]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[3][4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[3][4][5]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste, following established laboratory and institutional guidelines.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles with side-shields[3]

  • Chemical-resistant gloves[3]

  • Impervious clothing, such as a lab coat[3]

  • A suitable respirator if there is a risk of generating dust or aerosols[3]

2. Waste Segregation and Collection:

  • Do not mix with general laboratory waste. [1]

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and compatible chemical waste container.[6]

  • The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7][8]

  • If the original container is used for waste collection, ensure it is in good condition.

3. Labeling of Waste Containers:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful," "Irritant")[6]

    • The accumulation start date[6]

    • The name of the principal investigator or laboratory contact

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

  • Ensure the storage area is well-ventilated.[7]

  • Store incompatible chemicals separately to prevent reactions.[7][10]

  • Utilize secondary containment to prevent spills from reaching drains.[7][10]

5. Disposal Request and Pickup:

  • Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company.[1][10]

  • Do not dispose of this compound down the drain or in regular trash.[7][10]

  • Maintain detailed records of waste generation and disposal for regulatory compliance.[6]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing:

    • Select a solvent capable of dissolving Levomefolic acid (e.g., water, a mild aqueous basic solution).

    • Rinse the empty container thoroughly with the chosen solvent.

    • Repeat the rinsing process two more times for a total of three rinses.[10]

  • Collection of Rinsate:

    • Collect the solvent rinsate from all three rinses.

    • The rinsate must be treated as hazardous waste and collected in a properly labeled chemical waste container.

  • Container Disposal:

    • After triple rinsing, deface or remove the original chemical label from the container.[10]

    • The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Have this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid, liquid, or contaminated material? ppe->waste_type solid_waste Collect in a labeled hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled, leak-proof hazardous waste container waste_type->liquid_waste Liquid contaminated_material Collect in a labeled hazardous waste container waste_type->contaminated_material Contaminated Material storage Store in designated satellite accumulation area with secondary containment solid_waste->storage liquid_waste->storage contaminated_material->storage disposal_request Arrange for pickup by EH&S or certified waste vendor storage->disposal_request end End: Waste properly disposed disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Levomefolic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Levomefolic acid-13C5. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical and Hazard Information

This compound is a stable isotope-labeled form of L-5-methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate.[1] While the isotopic labeling does not introduce radioactive hazards, the chemical properties and associated hazards are considered equivalent to the unlabeled compound.[2]

Safety data sheets for levomefolic acid and its salts indicate the following potential hazards:

  • Harmful if swallowed.[3][4][5]

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[3][4][5]

  • May cause respiratory irritation.[3][4][5]

Some suppliers may not classify the material as hazardous. However, it is best practice to handle the compound with the assumption that the hazards identified for the unlabeled form are present.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the required PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesNitrile glovesLab coatN95 respirator or use of a chemical fume hood
Solution Preparation Chemical safety gogglesNitrile glovesLab coat, chemical-resistant apronUse of a chemical fume hood
Handling Solutions Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesLab coat, chemical-resistant apronN95 respirator (for solids) or appropriate respirator for solvent
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required

Operational and Disposal Plans

Receiving and Storage

  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] Recommended long-term storage is typically at -20°C.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.

Experimental Protocols: Handling Procedures

Working with Solid Material (Weighing and Aliquoting):

  • Engineering Controls: Whenever possible, handle the powdered form of this compound in a chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available, a balance enclosure or a well-ventilated area with local exhaust ventilation should be used.

  • PPE: Wear safety goggles, nitrile gloves, and a buttoned lab coat.[3][7] For larger quantities or where aerosolization is possible, an N95 respirator is recommended.

  • Procedure:

    • Designate a specific area for handling the compound to prevent cross-contamination.[2]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Avoid creating dust.

    • Clean all tools and the work area thoroughly after use.

Preparing Solutions:

  • Engineering Controls: All solution preparation should be conducted in a chemical fume hood.

  • PPE: Wear chemical safety goggles, nitrile gloves, and a lab coat. A chemical-resistant apron is recommended for additional protection against splashes.[7]

  • Procedure:

    • Select an appropriate solvent as specified in your experimental protocol.

    • Slowly add the solid to the solvent to avoid splashing.

    • If sonication is required, ensure the container is properly sealed.

    • Clearly label the resulting solution with the compound name, concentration, solvent, date, and any hazard information.

Disposal Plan

  • Waste Segregation: All waste contaminated with this compound should be considered chemical waste. This includes:

    • Empty containers

    • Contaminated PPE (gloves, disposable lab coats, etc.)

    • Weighing paper, pipette tips, and other disposables

    • Excess solid material and solutions

  • Disposal Procedures:

    • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Follow all local, state, and federal regulations for chemical waste disposal.[2] The disposal procedures are generally the same as for the unlabeled compound.[2]

    • Do not dispose of this compound down the drain or in regular trash.

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Wear appropriate PPE (goggles, gloves, lab coat, N95 respirator).

    • Gently sweep or vacuum the material, avoiding dust generation.

    • Place the spilled material and cleanup supplies into a sealed container for chemical waste disposal.

    • Clean the spill area with soap and water.[2]

  • Minor Spill (Liquid):

    • Wear appropriate PPE (goggles, gloves, lab coat).

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the absorbent material into a sealed container for chemical waste disposal.

    • Clean the spill area with an appropriate solvent followed by soap and water.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4]

    • Remove contaminated clothing.

    • Seek medical attention if irritation develops.[4]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[3]

  • Inhalation:

    • Move the individual to fresh air.[4]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.[8]

    • Rinse mouth with water.

    • Seek immediate medical attention.[8]

Workflow for Safe Handling of this compound

Receiving Receiving & Inspection Storage Secure Storage (-20°C, Protected from Light) Receiving->Storage Handling Handling (Weighing/Solution Prep) in Fume Hood Storage->Handling Experiment Experimental Use Handling->Experiment Spill Spill/Exposure Handling->Spill PPE Required PPE (Goggles, Gloves, Lab Coat) PPE->Handling Waste Waste Collection (Contaminated Materials) Experiment->Waste Experiment->Spill Disposal Chemical Waste Disposal (Follow Institutional Guidelines) Waste->Disposal Emergency Emergency Procedures (First Aid, SDS) Spill->Emergency

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.